Product packaging for 5-Bromo-3-ethynylpyridin-2-ylamine(Cat. No.:CAS No. 1210838-82-6)

5-Bromo-3-ethynylpyridin-2-ylamine

Cat. No.: B566713
CAS No.: 1210838-82-6
M. Wt: 197.035
InChI Key: MKIMFNOYJFCQRQ-UHFFFAOYSA-N
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Description

5-Bromo-3-ethynylpyridin-2-ylamine (CAS 1210838-82-6) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 7 H 5 BrN 2 and a molecular weight of 197.03 g/mol, features a unique pyridine core functionalized with both a bromine substituent and an ethynyl group . This structure makes it a versatile building block for the synthesis of more complex nitrogen-containing heterocycles , which are crucial scaffolds in many pharmacologically active molecules . Its specific reactivity allows researchers to employ it in metal-catalyzed cross-coupling reactions, using the bromine as a handle, while the terminal alkyne can participate in cyclization and click chemistry reactions . For instance, derivatives of similar alkynylpyridines have been utilized as key intermediates in the development of potential therapeutic agents, such as ATR kinase inhibitors investigated for oncology applications . This reagent is offered with a typical purity of ≥97% and must be stored under specific conditions to maintain stability; it is recommended to keep it in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B566713 5-Bromo-3-ethynylpyridin-2-ylamine CAS No. 1210838-82-6

Properties

IUPAC Name

5-bromo-3-ethynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIMFNOYJFCQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672021
Record name 5-Bromo-3-ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210838-82-6
Record name 5-Bromo-3-ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Bromo-3-ethynylpyridin-2-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 5-Bromo-3-ethynylpyridin-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis leverages a palladium-catalyzed Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document provides detailed experimental protocols, a summary of relevant quantitative data from analogous reactions, and graphical representations of the synthetic workflow and reaction mechanism. The information presented is curated from established chemical literature and is intended to provide a comprehensive resource for researchers engaged in the synthesis of novel pyridine derivatives.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an ethynyl group at the C3 position and a bromine atom at the C5 position of a 2-aminopyridine core creates a versatile intermediate. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the alkyne can participate in various transformations, including click chemistry, cyclization reactions, and further couplings. This guide details a likely and efficient two-step synthesis of this compound, commencing with the readily available 2-amino-3,5-dibromopyridine.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling of 2-amino-3,5-dibromopyridine with a protected alkyne, (trimethylsilyl)acetylene. This reaction selectively occurs at the more reactive 3-position.

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound.

The overall synthetic scheme is depicted below:

Synthetic Pathway start 2-Amino-3,5-dibromopyridine intermediate 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ylamine start->intermediate (TMS)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF product This compound intermediate->product K₂CO₃, MeOH

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for Sonogashira couplings of similar aminobromopyridine substrates.[1][2][3] Optimization may be required for this specific substrate.

Step 1: Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ylamine

Materials:

  • 2-Amino-3,5-dibromopyridine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-amino-3,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous THF and triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

Materials:

  • 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ylamine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the silyl-protected intermediate (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Quantitative Data

While specific yield data for the target molecule is not available in the cited literature, the following table summarizes yields from analogous Sonogashira coupling reactions involving 2-amino-3-bromopyridines and various terminal alkynes.[2] These values provide an expected range for the proposed synthesis.

EntryAryl Bromide SubstrateAlkyne SubstrateYield (%)
12-Amino-3-bromopyridinePhenylacetylene96
22-Amino-3-bromo-5-methylpyridinePhenylacetylene95
32-Amino-3-bromopyridine1-Hexyne85
42-Amino-3-bromo-5-methylpyridine1-Hexyne88
52-Amino-3-bromopyridine(Trimethylsilyl)acetylene90

Table 1: Yields of Sonogashira coupling reactions with 2-amino-3-bromopyridine derivatives.[2]

Reaction Mechanism and Experimental Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.[4][5]

Sonogashira Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative Addition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Transmetalation->Aryl-Pd(II)-Alkyne(L2) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Aryl-Pd(II)-X(L2)->Transmetalation Aryl-Pd(II)-Alkyne(L2)->Reductive Elimination CuX CuX Copper(I) Acetylide Copper(I) Acetylide CuX->Copper(I) Acetylide + Alkyne, - HX Terminal Alkyne Terminal Alkyne Terminal Alkyne->CuX Copper(I) Acetylide->Transmetalation Base Base Base->CuX

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

The experimental workflow, from starting materials to the final purified product, is outlined below.

Experimental Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection Reaction Setup Inert Atmosphere Setup Reagent Addition Addition of Reactants and Catalysts Reaction Setup->Reagent Addition Reaction Monitoring TLC / LC-MS Reagent Addition->Reaction Monitoring Workup Aqueous Workup & Extraction Reaction Monitoring->Workup Purification_S1 Column Chromatography Workup->Purification_S1 Reaction Setup_S2 Dissolve Intermediate Purification_S1->Reaction Setup_S2 Reagent Addition_S2 Addition of K₂CO₃ Reaction Setup_S2->Reagent Addition_S2 Reaction Monitoring_S2 TLC Reagent Addition_S2->Reaction Monitoring_S2 Workup_S2 Aqueous Workup & Extraction Reaction Monitoring_S2->Workup_S2 Final Product Final Product Workup_S2->Final Product

Figure 3: Experimental workflow for the synthesis of this compound.

Troubleshooting and Side Reactions

The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper(I) co-catalyst in the presence of oxygen.[6] To minimize this, it is crucial to maintain strictly anaerobic conditions throughout the reaction. If homocoupling is a significant issue, a copper-free Sonogashira protocol can be explored.[6] Catalyst deactivation can also lead to low yields. The use of appropriate ligands and ensuring the purity of reagents and solvents can mitigate this issue.

Conclusion

The proposed two-step synthesis of this compound via a Sonogashira coupling followed by deprotection offers a reliable and efficient route to this valuable building block. The provided protocols, based on well-established literature precedents, serve as a strong starting point for researchers. The versatility of the final product makes it an attractive intermediate for the development of novel compounds in the pharmaceutical and materials science fields. Careful control of reaction conditions, particularly the exclusion of oxygen, is key to achieving high yields and purity.

References

"5-Bromo-3-ethynylpyridin-2-ylamine chemical structure"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-3-ethynylpyridin-2-ylamine

This technical guide provides a comprehensive overview of the chemical properties, structural information, and potential synthetic routes for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science.

Chemical Structure and Identifiers

This compound is a substituted pyridine molecule featuring an amine group at position 2, a bromine atom at position 5, and an ethynyl (acetylenic) group at position 3. This unique arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
CAS Number 1210838-82-6[1][2]
Molecular Formula C₇H₅BrN₂[2]
SMILES C#CC1=C(N=CC(=C1)Br)N[2]
InChI InChI=1S/C7H5BrN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10)[2]
InChIKey MKIMFNOYJFCQRQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The known and predicted physical and chemical properties of the compound are summarized below. This data is crucial for handling, storage, and characterization.

Table 2: Physicochemical Data for this compound

PropertyValueCitation
Monoisotopic Mass 195.96361 Da[2]
Melting Point 145-149 °C (literature)[1]
Purity ≥ 97% (typical)[1]

Table 3: Predicted Collision Cross Section (CCS) Data

Predicted CCS values provide insight into the molecule's shape and size in the gas phase, which is useful for analytical techniques like ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)Citation
[M+H]⁺ 196.97089129.2[2]
[M+Na]⁺ 218.95283143.5[2]
[M-H]⁻ 194.95633131.4[2]
[M+NH₄]⁺ 213.99743148.2[2]
[M+K]⁺ 234.92677131.4[2]
[M]⁺ 195.96306139.0[2]
[M]⁻ 195.96416139.0[2]
Data calculated using CCSbase.[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis starts from 3,5-dibromopyridin-2-amine, which undergoes a selective Sonogashira coupling with (trimethylsilyl)acetylene, followed by the removal of the TMS protecting group.

G A 3,5-Dibromopyridin-2-amine B 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine A->B Sonogashira Coupling (TMS-acetylene, Pd catalyst, Cu(I) co-catalyst, base) C This compound B->C TMS Deprotection (e.g., K₂CO₃/MeOH or TBAF)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general procedure based on established methods for Sonogashira coupling and TMS deprotection. Researchers should optimize conditions for this specific substrate.

Step 1: Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (Sonogashira Coupling)

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3,5-dibromopyridin-2-amine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base like triethylamine or diisopropylamine and a co-solvent like THF or DMF.

  • Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 equiv.) to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture with stirring, typically to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter it through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the TMS-protected intermediate.

Step 2: Synthesis of this compound (TMS Deprotection)

  • Reaction Setup: Dissolve the purified 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 equiv.) from the previous step in a suitable solvent such as methanol or THF.

  • Deprotection Reagent: Add a deprotecting agent. For a mild deprotection, a base like potassium carbonate (K₂CO₃, 2-3 equiv.) in methanol is often effective. Alternatively, a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.1 equiv.) in THF can be used.

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final product, this compound.

Applications in Research and Development

Substituted pyridines are crucial scaffolds in drug discovery and materials science. The combination of the bromo, ethynyl, and amino groups on this molecule provides three distinct points for further chemical modification, making it a valuable intermediate.

G cluster_0 Core Scaffold cluster_1 Potential Reactions cluster_2 Target Molecules A This compound B Suzuki / Stille Coupling A->B Bromo Group C Click Chemistry (e.g., CuAAC) A->C Ethynyl Group D Amide / Sulfonamide Formation A->D Amine Group E Kinase Inhibitors B->E F Bio-conjugates & Probes C->F G Novel Heterocycles D->G

Caption: Role as a versatile building block in chemical synthesis.

  • Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, heteroaryl, or other carbon-based substituents.

  • Ethynyl Group: Can participate in a variety of reactions, including "click chemistry" (such as the Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), Sonogashira couplings, and reductions to form alkene or alkane linkers.

  • Amine Group: Can be acylated, alkylated, or used as a directing group or hydrogen bond donor in molecular recognition.

This trifunctional nature makes this compound a promising starting material for generating libraries of complex molecules for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[4]

References

An In-depth Technical Guide to 5-bromo-3-ethynylpyridin-2-amine (CAS Number: 1210838-82-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3-ethynylpyridin-2-amine is a substituted aminopyridine compound. While aminopyridine derivatives are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals, specific research into the pharmacological profile of this particular compound is not extensively documented in publicly available scientific literature. This guide provides a summary of the available physicochemical properties and synthesis protocols for 5-bromo-3-ethynylpyridin-2-amine, and outlines general areas of biological investigation for related aminopyridine compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for any research and development application. The key properties of 5-bromo-3-ethynylpyridin-2-amine are summarized in the table below.

PropertyValueReference
CAS Number 1210838-82-6N/A
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2][3]
Purity >95% or 97%[2][4]

Synthesis and Experimental Protocols

The synthesis of 5-bromo-3-ethynylpyridin-2-amine is a critical aspect for its availability in research. While multiple vendors list this compound, detailed experimental protocols are not widely published. However, a general understanding of its synthesis can be inferred from related procedures for other substituted aminopyridines.

General Synthetic Approach

The synthesis of substituted aminopyridines often involves multi-step reactions. For compounds with similar structures, synthetic strategies may include:

  • Halogenation: Introduction of a bromine atom onto the pyridine ring.

  • Ethynylation: Introduction of the ethynyl group, often via Sonogashira coupling or similar cross-coupling reactions.

  • Amination: Introduction of the amino group.

The specific sequence and reagents would be crucial for an efficient and high-yield synthesis. Researchers interested in the synthesis of this compound may need to refer to patents or specialized chemical synthesis literature for detailed protocols.

Pharmacological Profile and Biological Activity

Currently, there is a significant lack of publicly available data on the pharmacological profile, mechanism of action, target binding affinity, and specific biological activities of 5-bromo-3-ethynylpyridin-2-amine.

Potential Areas of Investigation

Based on the activities of other substituted aminopyridines, potential areas for biological investigation of 5-bromo-3-ethynylpyridin-2-amine could include:

  • Kinase Inhibition: Many pyridine-based compounds are known to be inhibitors of various protein kinases, which are key targets in cancer therapy.

  • Ion Channel Modulation: Aminopyridines are known to modulate the activity of ion channels, particularly potassium channels.

  • Receptor Antagonism/Agonism: The aminopyridine scaffold can be found in molecules that act as antagonists or agonists for various G-protein coupled receptors (GPCRs).

  • Enzyme Inhibition: The compound could be screened against a panel of enzymes to identify potential inhibitory activity.

Experimental Workflows for Biological Screening

For researchers planning to investigate the biological activity of 5-bromo-3-ethynylpyridin-2-amine, a general workflow for initial screening is proposed below.

G cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization A Compound Acquisition (CAS: 1210838-82-6) B Purity and Identity Confirmation (NMR, MS, HPLC) A->B Quality Control C Solubility and Stability Assessment B->C D High-Throughput Screening (HTS) (e.g., Kinase Panel, GPCR Panel) C->D Assay-Ready Plates E Dose-Response Assays (IC50/EC50 Determination) D->E Primary Hits F Selectivity Profiling E->F G Mechanism of Action Studies F->G H Structure-Activity Relationship (SAR) Studies G->H Validated Hit I In Vitro ADMET Profiling H->I

Caption: A general workflow for the biological screening of a novel chemical entity.

Conclusion

5-bromo-3-ethynylpyridin-2-amine is a chemical compound with defined physicochemical properties and established synthetic availability. However, its biological and pharmacological characteristics remain largely unexplored in the public domain. This presents an opportunity for researchers in drug discovery and chemical biology to investigate its potential activities. The structural motifs present in the molecule suggest that screening against kinase, ion channel, and GPCR targets could be a fruitful starting point for uncovering its biological function. Further research is necessary to elucidate any potential therapeutic applications of this compound.

References

"starting materials for 5-Bromo-3-ethynylpyridin-2-ylamine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of 5-Bromo-3-ethynylpyridin-2-ylamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining this compound, a crucial intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

The primary and most established method for the synthesis of this compound involves a multi-step process commencing from readily available starting materials. The key transformation is a Sonogashira cross-coupling reaction to introduce the ethynyl moiety onto a di-halogenated pyridine core. Two main pathways for the synthesis of the necessary precursor, 2-amino-5-bromo-3-iodopyridine, are outlined below.

Route 1: Synthesis Starting from 2-Aminopyridine

A prevalent and scalable method begins with 2-aminopyridine, which undergoes sequential halogenation reactions—bromination followed by iodination—to yield the key intermediate, 2-amino-5-bromo-3-iodopyridine.[1][2] This intermediate is then subjected to a Sonogashira coupling reaction to afford the final product.

The initial bromination of 2-aminopyridine is typically achieved using N-Bromosuccinimide (NBS).[1][2] A significant challenge in this step is the potential for over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine as a major impurity.[1][3] Careful control of the reaction conditions, particularly the stoichiometry of NBS, is crucial to maximize the yield of the desired 2-amino-5-bromopyridine.[1]

Following bromination, the resulting 2-amino-5-bromopyridine is iodinated to produce 2-amino-5-bromo-3-iodopyridine.[2][4] This transformation is commonly carried out using a combination of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium.[4][5]

The final step is the palladium-catalyzed Sonogashira cross-coupling reaction of 2-amino-5-bromo-3-iodopyridine with a suitable alkyne source.[6][7][8] This reaction selectively couples the alkyne at the more reactive 3-iodo position.

Route 2: Synthesis Starting from 3,5-Dibromopyridine

An alternative approach involves the amination of 3,5-dibromopyridine. This method can be utilized to synthesize various 3-amino-5-bromopyridine derivatives by reacting 3,5-dibromopyridine with an appropriate amine.[9] While less commonly cited for the direct synthesis of the parent 2-amino compound, this route is valuable for creating substituted analogues. The subsequent iodination and Sonogashira coupling would follow a similar pathway as described in Route 1.

Experimental Protocols

Route 1: Detailed Methodology

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • Method A: Using N-Bromosuccinimide (NBS)

    • Dissolve 2-aminopyridine (1 equivalent) in acetone.[1][5]

    • Cool the solution to a temperature between -8°C and 10°C.[1][5]

    • Slowly add a solution of NBS (1 equivalent) in acetone dropwise over a period of 0.5 to 1 hour.[1][5]

    • Stir the mixture for an additional 0.5 to 2 hours.[1][5]

    • Remove the solvent by evaporation under vacuum.

    • Recrystallize the residue from 80-90% ethanol to yield 2-amino-5-bromopyridine as a solid.[1][5]

  • Method B: Using Bromine in Acetic Acid

    • Dissolve 2-aminopyridine (1 equivalent) in acetic acid.[10]

    • Cool the solution to below 20°C in an ice bath.

    • Add a solution of bromine (1 equivalent) in acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C.[10]

    • After the addition is complete, stir the mixture for 1 hour.

    • Dilute with water and neutralize with a 40% sodium hydroxide solution.

    • Collect the precipitated product by filtration, wash with water, and dry.[10]

    • Wash the crude product with hot petroleum ether to remove the 2-amino-3,5-dibromopyridine byproduct.[10]

Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine

  • Dissolve 2-amino-5-bromopyridine (1 equivalent) in 2 M sulfuric acid.[4]

  • Add potassium iodate (KIO₃) (0.5 equivalents) in portions.[4]

  • Heat the mixture to 100°C.

  • Slowly add an aqueous solution of potassium iodide (KI) (0.55 equivalents) dropwise over approximately 1 hour.[4]

  • Continue stirring for 30 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the aqueous phase to 8-9 with an alkali solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash sequentially with aqueous sodium thiosulfate, water, and brine.

  • Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate to obtain 2-amino-5-bromo-3-iodopyridine.[4]

Step 3: Synthesis of this compound (Sonogashira Coupling)

  • To a reaction flask, add 2-amino-5-bromo-3-iodopyridine (1 equivalent), a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[8]

  • Add a suitable solvent (e.g., DMF) and stir the mixture for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Add a terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equivalents) and a base (e.g., triethylamine, Et₃N).[8]

  • Heat the reaction mixture to 100°C for 3 hours, monitoring the reaction progress by TLC.[8]

  • After completion, cool the reaction mixture, and perform an appropriate work-up, which may include filtration, extraction, and purification by column chromatography.

  • If a protected alkyne such as trimethylsilylacetylene was used, a subsequent deprotection step (e.g., with a fluoride source or a base like K₂CO₃ in methanol) is required to yield the terminal alkyne.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperatureTimeYield (%)Reference
Bromination (Step 1) 2-AminopyridineNBSAcetone10°C1 h95.0
Iodination (Step 2) 2-Amino-5-bromopyridineKIO₃, KI, H₂SO₄Water100°C1.5 h73.7[1]
Iodination (Alternative) 5-Bromo-pyridin-2-ylamineKIO₃, KI, H₂SO₄Water100°C1.5 h90[4]
Sonogashira Coupling (General) 2-Amino-3-bromopyridinesTerminal Alkynes, Pd(CF₃COO)₂, PPh₃, CuI, Et₃NDMF100°C3 h72-96

Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflow_Route_1 cluster_bromination Step 1: Bromination cluster_iodination Step 2: Iodination cluster_sonogashira Step 3: Sonogashira Coupling 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine NBS, Acetone 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-iodopyridine KIO3, KI, H2SO4 This compound This compound 2-Amino-5-bromo-3-iodopyridine->this compound Terminal Alkyne, Pd Catalyst, CuI, Base

Caption: Synthetic pathway for this compound starting from 2-Aminopyridine.

Logical_Relationship Starting_Materials Starting Materials 2-Aminopyridine 2-Aminopyridine Starting_Materials->2-Aminopyridine 3,5-Dibromopyridine 3,5-Dibromopyridine Starting_Materials->3,5-Dibromopyridine Key_Intermediate Key Intermediate (2-Amino-5-bromo-3-iodopyridine) 2-Aminopyridine->Key_Intermediate Bromination & Iodination 3,5-Dibromopyridine->Key_Intermediate Amination & Iodination Final_Product This compound Key_Intermediate->Final_Product Ethynylation Key_Reaction Key Reaction (Sonogashira Coupling) Key_Intermediate->Key_Reaction Final_Product->Key_Reaction

Caption: Logical relationship of starting materials and key transformations.

References

Ethynylpyridine Derivatives: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethynylpyridine derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their rigid, linear triple bond and the electronic properties of the pyridine ring contribute to their ability to interact with various biological targets with high affinity and specificity. This technical guide provides a comprehensive literature review of ethynylpyridine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as anticancer, anti-Alzheimer's, and kinase-inhibiting agents.

Synthesis of Ethynylpyridine Derivatives

The most prevalent and versatile method for the synthesis of ethynylpyridine derivatives is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3] The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, making it highly suitable for the synthesis of complex molecules.[2][3]

Generalized Sonogashira Coupling Reaction Scheme:

G A Ethynylpyridine C Pd Catalyst Cu(I) Co-catalyst Base A->C B Aryl/Vinyl Halide (R-X) B->C D Coupled Product C->D

Caption: Generalized Sonogashira coupling reaction for the synthesis of ethynylpyridine derivatives.

A typical experimental protocol for the Sonogashira coupling to synthesize an ethynylpyridine derivative is as follows:

Experimental Protocol: Synthesis of 2-((4-Ethynylpyridin-2-yl)amino)benzamide via Sonogashira Coupling

This protocol describes the synthesis of a specific ethynylpyridine derivative with potential biological activity.

Materials:

  • 2-((4-chloropyridin-2-yl)amino)benzamide

  • Ethynyltrimethylsilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Coupling Reaction:

    • To a solution of 2-((4-chloropyridin-2-yl)amino)benzamide (1.0 eq) in anhydrous THF, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.04 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add triethylamine (2.0 eq) and ethynyltrimethylsilane (1.5 eq) to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the silyl-protected intermediate.

  • Deprotection:

    • Dissolve the silyl-protected intermediate in THF.

    • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0°C.

    • Stir the reaction at room temperature for 1 hour.

    • Monitor the deprotection by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final product, 2-((4-ethynylpyridin-2-yl)amino)benzamide.

Biological Activities of Ethynylpyridine Derivatives

Ethynylpyridine derivatives have shown significant promise in several therapeutic areas, primarily due to their ability to act as inhibitors of key biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of ethynylpyridine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often by targeting key enzymes and signaling pathways involved in tumor growth and survival.

Table 1: Anticancer Activity of Selected Ethynylpyridine Derivatives

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Pyridine-urea derivative 8eVEGFR-2 InhibitionMCF-7 (Breast)< Doxorubicin[4]
Pyridine-urea derivative 8nVEGFR-2 InhibitionMCF-7 (Breast)< Doxorubicin[4]
Thienopyridine derivative 15fRON Splice Variant InhibitionHT29, SW620< 1 µM[5]
Isatin-pyridine derivative 33AntiproliferativeHepG2 (Liver)> Doxorubicin[6]
Isatin-pyridine derivative 34AntiproliferativeA549 (Lung), MCF-7 (Breast)> Doxorubicin[6]
LHT-17-19Antitumor/AntimetastaticLewis Lung Carcinoma (in vivo)N/A[7]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

A common method to assess the in vitro anticancer activity of these compounds is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of ethynylpyridine derivatives on cancer cell lines.[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Ethynylpyridine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the ethynylpyridine derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Kinase Inhibition

Many ethynylpyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Table 2: Kinase Inhibitory Activity of Selected Ethynylpyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Alkynylpyrimidine amide derivativeTie-2Potent[11]
Thienopyridine derivative 15fRON<100[5]
Pyrrolo[2,3-d]pyrimidine derivative 5kEGFR, Her2, VEGFR2, CDK240-204[12]
Acyl compound based on BMS-986165TYK2Excellent[13]

Key signaling pathways targeted by these inhibitors include the VEGFR-2, EGFR, and TYK2 pathways.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Ras Ras PLCg->Ras Akt Akt PI3K->Akt Src->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.[1][5][14][15][16]

G EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway.[4][7][11][17][18]

G Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK Receptor->JAK STAT STAT TYK2->STAT P JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation, Immune Response) Nucleus->Gene_Expression

Caption: Simplified TYK2/JAK/STAT signaling pathway.[13][19][20][21][22]

Anti-Alzheimer's Disease Activity

Ethynylpyridine derivatives are also being investigated for their potential in treating Alzheimer's disease. Their mechanism of action in this context often involves the inhibition of acetylcholinesterase (AChE) and/or the modulation of amyloid-beta (Aβ) aggregation.

Table 3: Anti-Alzheimer's Disease Activity of Selected Pyridine Derivatives

Compound IDTarget/MechanismIC₅₀Reference
Chromone–donepezil derivative 12eeAChE inhibition370 nM[21]
Chromone–donepezil derivative 12eqBChE inhibition5240 nM[21]
Tacrine-coumarin hybridAChE inhibition0.24–0.34 µM[23]
Tacrine-coumarin hybridBChE inhibition0.036–0.0745 µM[23]
PAT (pyridine amine derivative)Aβ aggregation inhibition, AChE inhibitionN/A[10]

Experimental Workflow for Drug Discovery

The discovery and development of novel ethynylpyridine derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to biological evaluation.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 In Vivo Studies and Lead Optimization A Synthesis of Ethynylpyridine Derivatives (e.g., Sonogashira Coupling) B Purification (e.g., Column Chromatography) A->B C Structural Characterization (NMR, MS, etc.) B->C D Cytotoxicity Screening (e.g., MTT Assay) C->D E Enzyme Inhibition Assays (e.g., Kinase, AChE) D->E F Mechanism of Action Studies (e.g., Western Blot, PCR) E->F G Animal Model Studies (Efficacy and Toxicity) F->G H Lead Optimization (Structure-Activity Relationship) G->H I Preclinical Development H->I

Caption: General experimental workflow for the discovery and development of ethynylpyridine derivatives.

Conclusion

Ethynylpyridine derivatives represent a versatile and promising scaffold in drug discovery. The efficiency of the Sonogashira coupling reaction allows for the synthesis of a diverse library of these compounds. Their demonstrated efficacy in inhibiting key biological targets associated with cancer, Alzheimer's disease, and other conditions underscores their therapeutic potential. Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising molecules into clinical candidates. This technical guide provides a foundational understanding of the current landscape of ethynylpyridine derivatives, offering valuable insights for researchers and professionals in the field of drug development.

References

The Pyridine Nucleus: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in various biological interactions have established it as a "privileged scaffold" in the design and development of a vast array of therapeutic agents.[1][2] The nitrogen atom within the pyridine ring imparts a dipole moment and provides a site for hydrogen bonding, which can enhance the solubility and specificity of interactions with biological targets.[3] Furthermore, the aromatic system allows for π-π stacking interactions, and the three distinct substitution positions (2, 3, and 4) offer a framework for meticulously tuning the steric and electronic properties of derivative compounds.[3][4] This guide provides a comprehensive overview of the applications of substituted pyridines in drug discovery, detailing their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies employed in their evaluation.

Diverse Pharmacological Activities of Substituted Pyridines

The structural adaptability of the pyridine scaffold has led to its incorporation into drugs for a multitude of diseases, spanning oncology, infectious diseases, inflammation, and neurological disorders.

Anticancer Applications

Substituted pyridines are prominent in oncology, with many functioning as kinase inhibitors that interfere with signaling pathways driving tumor growth and proliferation.[3]

Table 1: Quantitative Data for Pyridine-Containing Anticancer Agents

CompoundTarget(s)IC50 ValuesTherapeutic Application
ImatinibBCR-Abl, c-Kit, PDGFR25-1000 nMChronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
GefitinibEGFR2-37 nMNon-Small Cell Lung Cancer
Pyridine-Urea Derivative 8eVEGFR-23.93 ± 0.73 µMPotential Angiogenesis Inhibitor
Pyridine-Urea Derivative 8nVEGFR-25.0 ± 1.91 µMPotential Angiogenesis Inhibitor
Triapine (3-AP)Ribonucleotide Reductase-Cervical, Vaginal, and other Cancers (Investigational)
Imidazo[1,2-a]pyridine amides (Q203)M. tuberculosis QcrB-Tuberculosis (Clinical Candidate)

IC50 values can vary depending on the specific assay conditions and cell lines used.

One of the key signaling pathways targeted by pyridine-containing anticancer agents is the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR activation initiates downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[5]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Pyridine Derivative) Gefitinib->EGFR Inhibits

Figure 1: Inhibition of the EGFR Signaling Pathway by Gefitinib.

Antimicrobial Applications

The pyridine scaffold is also a common feature in many antibacterial and antifungal agents. These compounds can disrupt various cellular processes in microorganisms, such as cell wall synthesis, DNA replication, and protein synthesis.[3]

Table 2: Quantitative Data for Pyridine-Containing Antimicrobial Agents

Compound Class/DerivativeTarget Organism(s)MIC Values (µg/mL)
Pyrido[2,3-d]pyrimidine derivatives (e.g., 5b, 5c, 5f)Gram-positive and Gram-negative bacteria0.48 - 3.91
Thiazole-pyridine hybrids (e.g., 94a-c)S. aureus, B. subtilis, E. coli, P. aeruginosa, various fungiNot specified in detail
Pyridine-based organic salts (e.g., 66)S. aureus, E. coli56 ± 0.5% inhibition at 100 µg/mL

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anti-inflammatory Applications

Several pyridine derivatives exhibit potent anti-inflammatory effects, often by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and mitogen-activated protein kinases (MAPKs).[3] The p38 MAPK pathway, in particular, is a crucial regulator of the production of pro-inflammatory cytokines.[2]

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) MK2->Cytokine_Production Transcription_Factors->Cytokine_Production Pyridine_Inhibitor Pyridine-based p38 Inhibitor Pyridine_Inhibitor->p38_MAPK Inhibits

Figure 2: Inhibition of the p38 MAPK Signaling Pathway.

Table 3: Quantitative Data for Pyridine-Containing Anti-inflammatory Agents

Compound/DerivativeAssayIC50 Values (µM)
Pyridine derivative 7aNitric Oxide (NO) inhibition in LPS-stimulated RAW macrophages76.6
Pyridine derivative 7fNitric Oxide (NO) inhibition in LPS-stimulated RAW macrophages96.8
Nicotinic acid derivative 2bHRBC hemolysis inhibition18.41 ± 0.13
Nicotinic acid derivative 2eHRBC hemolysis inhibition14.06 ± 0.15
Applications in Central Nervous System (CNS) Disorders

Substituted pyridines have also shown promise in the treatment of neurological and psychiatric disorders. For instance, certain derivatives are being investigated as inhibitors of the dopamine transporter (DAT) and as potential therapeutics for Alzheimer's disease through the inhibition of cholinesterases.[2]

Table 4: Quantitative Data for Pyridine Derivatives Targeting CNS Disorders

Compound Class/DerivativeTarget(s)IC50 Values (nM)
Coumarin-pyridine hybrid 3fAcetylcholinesterase (AChE)2
Coumarin-pyridine hybrid 3fButyrylcholinesterase (BuChE)24
Coumarin-pyridine hybrid 3pAcetylcholinesterase (AChE)3
Coumarin-pyridine hybrid 3lAcetylcholinesterase (AChE)3

Experimental Protocols

The successful development of pyridine-based therapeutics relies on robust synthetic methodologies and reliable biological assays.

Synthesis of Substituted Pyridines

A variety of synthetic methods are employed to construct the pyridine ring. The Hantzsch pyridine synthesis is a classical and versatile method for preparing dihydropyridines, which can then be oxidized to the corresponding pyridines.

Protocol for Hantzsch Dihydropyridine Synthesis:

  • Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and ammonia or an ammonium salt (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. If it does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

  • Oxidation (optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide (MnO2).

In Vitro Kinase Inhibition Assay

To determine the potency of pyridine-based kinase inhibitors, in vitro kinase assays are essential. The following is a general protocol for a luminescence-based kinase assay.

Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

  • Reagent Preparation:

    • Prepare serial dilutions of the pyridine-based inhibitor in a suitable buffer (e.g., kinase buffer containing Tris-HCl, MgCl2, and DTT). The final DMSO concentration should typically be kept below 1%.

    • Dilute the target kinase enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Kinase Reaction:

    • In the wells of a microplate (e.g., a 384-well plate), add a small volume (e.g., 1-5 µL) of the serially diluted inhibitor or DMSO for control wells.

    • Add the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Drug Discovery Workflow for Pyridine-Based Inhibitors

The discovery and development of novel pyridine-based drugs typically follow a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization Phase HTS High-Throughput Screening (HTS) of Pyridine Library Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Iterative Cycles In_Vivo In Vivo Efficacy Studies SAR->In_Vivo ADME_Tox->SAR Candidate Preclinical Candidate Selection In_Vivo->Candidate

Figure 3: A Generalized Drug Discovery Workflow for Pyridine-Based Compounds.

Conclusion

The pyridine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its unique physicochemical properties and synthetic tractability have enabled the development of numerous successful drugs across a wide range of therapeutic areas. The ongoing exploration of novel substitution patterns and the application of modern drug discovery technologies promise to further expand the therapeutic potential of substituted pyridines in the years to come. This guide has provided a technical overview of the key applications, underlying mechanisms, and experimental approaches related to the use of substituted pyridines in drug discovery, offering a valuable resource for researchers in this dynamic field.

References

The Reactivity of the Ethynyl Group on a Pyridine Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the ethynyl group when attached to a pyridine ring. This functionality is a cornerstone in modern organic synthesis and medicinal chemistry, offering a versatile handle for the construction of complex molecular architectures. This document details the primary modes of reactivity, presents quantitative data from key transformations, provides detailed experimental protocols for seminal reactions, and visualizes reaction mechanisms and workflows. The unique electronic interplay between the electron-withdrawing pyridine ring and the electron-rich carbon-carbon triple bond of the ethynyl group governs its diverse chemical behavior, making it a privileged synthon in drug discovery and materials science.[1]

Core Reactivity Principles

The reactivity of an ethynylpyridine is fundamentally influenced by the position of the ethynyl group on the pyridine ring and the electronic nature of any other substituents present. The pyridine ring, being an electron-deficient aromatic system, generally enhances the electrophilicity of the ethynyl group, particularly when the nitrogen atom is protonated or coordinated to a Lewis acid.[2][3] This activation facilitates a range of transformations not as readily achieved with simple alkynes.

The primary modes of reactivity discussed in this guide include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Most notably the Sonogashira coupling.

  • Cycloaddition Reactions: Including the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

  • Nucleophilic Addition Reactions: Where the ethynyl group acts as an electrophile.

  • Cyclization and Annulation Reactions: Leveraging the ethynyl group to construct new ring systems.

I. Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is one of the most powerful and widely used methods for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4][5] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6] This reaction is exceptionally valuable for the synthesis of substituted ethynylpyridines and for using ethynylpyridines as building blocks to create more complex molecules.[7][8]

The general reactivity trend for the halide component is I > Br > Cl.[9] This selectivity allows for sequential couplings on poly-halogenated pyridines.[10]

Quantitative Data: Sonogashira Coupling of Halopyridines

The following tables summarize representative yields for the Sonogashira coupling of various halopyridines with terminal alkynes.

EntryHalopyridineAlkyneCatalyst SystemSolventTemp (°C)Yield (%)Reference
12-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂, CuI, DIPADMF/DIPART89[11]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuIDMF10096[7][8]
32-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂, PPh₃, CuIDMF10085[7][8]
42-Amino-3-bromopyridine(Trimethylsilyl)acetylenePd(CF₃COO)₂, PPh₃, CuIDMF10091[7][8]
52-BromothiophenePhenylacetyleneNS-MCM-41-Pd, CuI, PPh₃Toluene5095[4]
63-BromopyridinePhenylacetyleneNS-MCM-41-Pd, CuI, PPh₃Toluene5085[4]
Experimental Protocol: Synthesis of 2-(Phenylethynyl)pyridine via Sonogashira Coupling

This protocol is adapted from a typical procedure for the preparation of 2-(arylethynyl)pyridines.[11]

Materials:

  • 2-Bromopyridine (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.)

  • Copper(I) iodide (CuI) (0.04 equiv.)

  • Diisopropylamine (DIPA)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv.) and CuI (0.04 equiv.).

  • Add a mixture of DIPA and DMF (e.g., 7 mL DIPA and 5 mL DMF for a 3.5 mmol scale reaction).

  • Stir the resulting solution at room temperature for 10 minutes.

  • Add a solution of 2-bromopyridine (1.0 equiv.) in DIPA (e.g., 3 mL).

  • Add phenylacetylene (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with n-hexane/EtOAc mixtures) to afford the pure 2-(phenylethynyl)pyridine.

Visualization: Sonogashira Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

II. Cycloaddition Reactions: The "Click" Chemistry Approach

The ethynyl group is an excellent participant in cycloaddition reactions. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[12][13] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne and an azide. It is known for its high yield, broad scope, and tolerance of a wide variety of functional groups.[12][14] Ethynylpyridines are excellent substrates for this reaction, and interestingly, 2-ethynylpyridine itself can act as a ligand to promote the CuAAC reaction, even in aqueous media.[15]

Quantitative Data: 2-Ethynylpyridine-Promoted CuAAC

The following table shows yields for the CuAAC reaction promoted by a catalytic amount of 2-ethynylpyridine in water.

EntryAzideAlkyneTime (h)Yield (%)Reference
1Benzyl azidePhenylacetylene195[15]
2Benzyl azide1-Octyne392[15]
3(Azidomethyl)benzene4-Ethynyltoluene198[15]
41-Azido-4-nitrobenzenePhenylacetylene194[15]
Experimental Protocol: General Procedure for CuAAC

This protocol is a generalized procedure for the copper-catalyzed click reaction.[16]

Materials:

  • Ethynylpyridine (1.0 equiv.)

  • Organic azide (1.0 equiv.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv.)

  • Sodium ascorbate (0.1-0.2 equiv.)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

  • Standard reaction glassware

Procedure:

  • In a reaction vessel, dissolve the ethynylpyridine (1.0 equiv.) and the organic azide (1.0 equiv.) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equiv.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv.) in water.

  • To the stirred solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-24 hours).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole by column chromatography or recrystallization.

Visualization: CuAAC Reaction Mechanism

CuAAC_Mechanism cu1 Cu(I) cu_acetylide R¹-C≡C-Cu(I) cu1->cu_acetylide + R¹-C≡CH - H⁺ alkyne R¹-C≡CH cu_triazolide Copper Triazolide Intermediate cu_acetylide->cu_triazolide + R²-N₃ azide R²-N₃ cu_triazolide->cu1 Catalyst Regeneration triazole_H Protonated Triazole cu_triazolide->triazole_H + H⁺ product 1,4-Disubstituted 1,2,3-Triazole caption Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

III. Nucleophilic Addition to the Ethynyl Group

The electron-withdrawing nature of the pyridine ring can render the ethynyl group susceptible to nucleophilic attack. This reactivity is significantly enhanced upon protonation of the pyridine nitrogen. The resulting pyridinium salt dramatically increases the electrophilicity of the alkyne.[2][3]

A prime example is the hydrohalogenation of 2-ethynylpyridines. Treatment with hydrohalic acids (HCl, HBr, HI) leads to the formation of a pyridinium salt. The spatially proximate halide counteranion then attacks the activated ethynyl group to yield 2-(2-haloethenyl)pyridines with high stereoselectivity.[2][3]

Quantitative Data: Hydrohalogenation of 2-Ethynylpyridines
EntryEthynylpyridineAcidSolventTemp (°C)Time (h)ProductYield (%)Reference
12-EthynylpyridineHClH₂O6012-(2-Chloroethenyl)pyridine95[2]
22-EthynylpyridineHBrH₂O6012-(2-Bromoethenyl)pyridine98[2]
32-EthynylpyridineHIH₂O6012-(2-Iodoethenyl)pyridine96[2]
42-(Phenylethynyl)pyridineHClH₂O6012-(2-Chloro-2-phenylethenyl)pyridine94[2]
54-CN-2-(phenylethynyl)pyridineHClH₂O6012-(2-Chloro-2-phenylethenyl)-4-cyanopyridine60[3]
63-Br-2-(phenylethynyl)pyridineHClH₂O65143-Bromo-2-(2-chloro-2-phenylethenyl)pyridine63[3]
Experimental Protocol: Hydrochlorination of 2-Ethynylpyridine

This protocol is based on the procedure described by Yoshimatsu et al.[2]

Materials:

  • 2-Ethynylpyridine (1.0 equiv.)

  • Concentrated Hydrochloric Acid (e.g., 37%)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Standard reaction and workup glassware

Procedure:

  • To a solution of 2-ethynylpyridine (1.0 equiv.) in water, add an excess of concentrated hydrochloric acid.

  • Heat the reaction mixture at 60 °C for 1 hour, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield 2-(2-chloroethenyl)pyridine. Further purification can be performed by column chromatography if necessary.

Visualization: Mechanism of Hydrohalogenation

Hydrohalogenation_Mechanism ethynylpyridine 2-Ethynylpyridine pyridinium_salt Pyridinium Salt Intermediate (Activated Alkyne) ethynylpyridine->pyridinium_salt Protonation of Pyridine N hx H-X final_product 2-(2-Haloethenyl)pyridine pyridinium_salt->final_product Nucleophilic attack by X⁻ on alkyne vinyl_cation Vinyl Cation Intermediate (less favored) caption Mechanism for the nucleophilic hydrohalogenation of 2-ethynylpyridine.

Caption: Mechanism for the nucleophilic hydrohalogenation of 2-ethynylpyridine.

IV. Role in Drug Discovery and Development

The ethynylpyridine scaffold is a key feature in numerous biologically active molecules and FDA-approved drugs.[17] Its utility stems from its ability to act as a rigid linker, a pharmacophore element, and a synthetic handle for diversification. The pyridine nitrogen can serve as a hydrogen bond acceptor, improving solubility and modulating pharmacokinetic properties.

A notable example is in the development of antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), a target for treating various central nervous system disorders. Compounds like MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) are potent and selective noncompetitive antagonists of mGluR5 and have shown efficacy in preclinical models related to cocaine addiction.[18]

Visualization: Workflow in Drug Discovery

Drug_Discovery_Workflow target Target Identification (e.g., mGluR5) synthesis Synthesis of Halopyridine Precursor target->synthesis sonogashira Sonogashira Coupling with Terminal Alkyne synthesis->sonogashira lead_compound Lead Compound Generation (e.g., MTEP) sonogashira->lead_compound optimization Lead Optimization (SAR Studies) lead_compound->optimization preclinical Preclinical Studies (In vitro & In vivo) optimization->preclinical clinical Clinical Trials preclinical->clinical caption Role of ethynylpyridine synthesis in a typical drug discovery workflow.

Caption: Role of ethynylpyridine synthesis in a typical drug discovery workflow.

References

An In-depth Technical Guide to Electrophilic Substitution on Bromo-amino-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-amino-pyridines are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring through electrophilic substitution is a cornerstone of their synthetic utility. This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental methodologies associated with the electrophilic substitution on bromo-amino-pyridines. The interplay of the activating amino group and the deactivating but ortho-, para-directing bromo group, on an already electron-deficient pyridine nucleus, creates a nuanced landscape of reactivity that is critical for synthetic chemists to navigate.

Core Principles of Reactivity and Regioselectivity

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring, particularly at the C2, C4, and C6 positions.[1] Electrophilic attack on the nitrogen atom to form a pyridinium salt further deactivates the ring. However, the presence of substituents dramatically modulates this reactivity.

Substituent Effects:

  • Amino Group (-NH₂): The amino group is a potent activating group, proceeding through a resonance (+M) effect by donating its lone pair of electrons into the pyridine ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The amino group is a strong ortho- and para- director.[2]

  • Bromo Group (-Br): The bromo group exhibits a dual electronic effect. It is deactivating due to its electron-withdrawing inductive (-I) effect. However, it possesses a lone pair of electrons that can be donated into the ring through resonance (+M effect), making it an ortho- and para- director.[3]

Combined Directing Effects:

In bromo-amino-pyridines, the regiochemical outcome of electrophilic substitution is determined by the synergistic and sometimes competing effects of both substituents. The powerfully activating and ortho-, para-directing amino group generally dominates the directing effect. The incoming electrophile will preferentially substitute at the positions activated by the amino group. The precise location is then further influenced by the position of the bromo substituent and steric hindrance.

A general workflow for predicting the major product of electrophilic substitution on a bromo-amino-pyridine is outlined below.

G start Start with bromo-amino-pyridine isomer identify_activating Identify the strongly activating -NH2 group start->identify_activating identify_directing Determine ortho- and para- positions relative to -NH2 identify_activating->identify_directing consider_bromo Consider the position of the -Br group and steric hindrance identify_directing->consider_bromo predict_major Predict the major product at the most activated and sterically accessible position consider_bromo->predict_major end Final Product predict_major->end

Caption: Logical workflow for predicting the regioselectivity of electrophilic substitution on bromo-amino-pyridines.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a synthetically important transformation for introducing a nitro group, which can be a precursor to other functional groups. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Mechanism of Nitration on 2-amino-5-bromopyridine:

The nitration of 2-amino-5-bromopyridine provides a clear example of the directing effects. The amino group at C2 strongly activates the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by a bromo group, the electrophilic attack of the nitronium ion (NO₂⁺) occurs at the C3 position.

G sub 2-amino-5-bromopyridine reagents + HNO3, H2SO4 intermediate Sigma Complex (Wheland Intermediate) reagents->intermediate Electrophilic Attack at C3 product 2-amino-5-bromo-3-nitropyridine intermediate->product Deprotonation

Caption: Simplified reaction pathway for the nitration of 2-amino-5-bromopyridine.

Halogenation

Further halogenation of bromo-amino-pyridines can be achieved using various halogenating agents. The regioselectivity is again dictated by the activating amino group.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyridine ring. This reaction typically requires harsh conditions, such as fuming sulfuric acid (oleum), due to the inherent deactivation of the pyridine ring. The amino group's activating effect is crucial for this transformation to proceed.

Friedel-Crafts Acylation and Alkylation

Direct Friedel-Crafts reactions are generally not feasible on pyridines, including bromo-amino-pyridines.[1] The Lewis acid catalyst (e.g., AlCl₃) readily complexes with the basic nitrogen atom of the pyridine ring, leading to strong deactivation that inhibits the reaction.[4]

Alternative Acylation Methods:

Several strategies have been developed to circumvent the limitations of the Friedel-Crafts reaction for the acylation of pyridines:

  • Acylation of Metalated Pyridines: Pyridines can be deprotonated using strong bases to form organometallic intermediates, which can then react with acylating agents.[4]

  • Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines: This method involves the reaction of 2-(trialkylsilyl)pyridines with acyl chlorides or fluorides, proceeding through a nucleophilic mechanism that bypasses the typical limitations of electrophilic substitution on pyridines.[5]

Data Presentation: A Comparative Summary

The following table summarizes quantitative data for key electrophilic substitution reactions on various bromo-amino-pyridine isomers.

Starting MaterialReagents and ConditionsElectrophilePosition of SubstitutionProductYield (%)Reference(s)
2-amino-5-bromopyridineHNO₃, H₂SO₄, 0-5 °C-NO₂32-amino-5-bromo-3-nitropyridine78-86[6]
2-amino-5-nitropyridineBr₂, Acetic Acid, 10-20 °C-Br32-amino-3-bromo-5-nitropyridineNot specified[5]
4-aminopyridineN-bromosuccinimide (NBS), Acetonitrile, 0 °C to RT, 24h-Br34-amino-3-bromopyridine91.4[7]
3-amino-5-bromopyridineN-iodosuccinimide (NIS), Acetic Acid, RT, 3h-I23-amino-5-bromo-2-iodopyridine55[8]

Experimental Protocols

Nitration of 2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridine[7]

Materials:

  • 2-amino-5-bromopyridine

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • 95% Nitric Acid

  • Ice

  • 40% Sodium Hydroxide solution

Procedure:

  • In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, and immersed in an ice bath, charge 500 mL of concentrated sulfuric acid.

  • Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5 °C.

  • Add 26 mL (39 g, 0.57 mole) of 95% nitric acid dropwise with stirring at 0 °C.

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50–60 °C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 L of ice.

  • Neutralize the solution with 1350 mL of 40% sodium hydroxide solution.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • The crude product can be recrystallized from ethyl methyl ketone to yield pure 2-amino-5-bromo-3-nitropyridine.

Yield: 85.3 g (78.2%) of crude product.

Bromination of 4-Aminopyridine to 4-Amino-3-bromopyridine[8]

Materials:

  • 4-aminopyridine

  • N-bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • To a mixture of 4-aminopyridine (20.0 g, 0.21 mol) and acetonitrile (300.0 mL), add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in batches at 0 °C, with the reaction protected from light.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol = 20:1) to afford 4-amino-3-bromopyridine as a light yellow solid.

Yield: 33.2 g (91.4%).

Conclusion

The electrophilic substitution on bromo-amino-pyridines is a powerful tool for the synthesis of highly functionalized heterocyclic compounds. The regiochemical outcome of these reactions is primarily governed by the potent activating and ortho-, para-directing effect of the amino group. While nitration and halogenation are generally high-yielding and regioselective, sulfonation requires more forcing conditions, and Friedel-Crafts reactions are typically not directly applicable. A thorough understanding of the interplay between the electronic effects of the substituents and the inherent reactivity of the pyridine nucleus is paramount for the successful design and execution of synthetic strategies targeting novel bromo-amino-pyridine derivatives for applications in drug discovery and materials science.

References

Spectroscopic Data for Novel Pyridine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of novel pyridine compounds, which are pivotal scaffolds in medicinal chemistry. The successful elucidation of the structure of these compounds is fundamental for understanding their biological activity and for the development of new therapeutic agents. This document outlines the key spectroscopic techniques used for characterization, presents exemplary data in a structured format, and provides detailed experimental protocols.

Core Spectroscopic Techniques for Pyridine Compound Characterization

The structural elucidation of novel pyridine derivatives relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and correlation spectra (like COSY and HMBC) help in assigning the positions of substituents on the pyridine ring.[1] The electronic nature of these substituents significantly influences the chemical shifts of the ring's protons and carbons.[1][2]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands reveal the presence of C=O, N-H, C-N, and other significant bonds.[3][5] The C-H stretching vibrations of the pyridine ring are typically observed in the 3000–3200 cm⁻¹ region.[6][7]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent and the substituents on the pyridine ring.[8][9] For pyridine itself, absorption maxima are observed around 254 nm.[8][9]

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of novel pyridine compounds follows a logical progression from synthesis and purification to detailed structural analysis using a suite of spectroscopic techniques.

experimental_workflow Experimental Workflow for Novel Pyridine Compound Characterization cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Elucidation cluster_reporting Reporting synthesis Synthesis of Pyridine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis data_analysis Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis uv_vis->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation reporting Publication / Report structure_elucidation->reporting

Caption: General experimental workflow for the synthesis and spectroscopic characterization of novel pyridine compounds.

Spectroscopic Data of Exemplary Novel Pyridine Compounds

The following tables summarize the spectroscopic data for representative novel pyridine derivatives, providing a clear comparison of their key characteristics.

2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles

A common synthetic route to novel pyridines is through a one-pot multicomponent reaction.[10]

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAr-HNH₂
3a 7.50-7.65 (m)5.80 (s)
3b 7.40-7.55 (m)5.75 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=NAr-CC-SC-NH₂
3a 115.2, 116.8128.5, 129.3, 130.1, 135.4158.9160.2
3b 115.0, 116.5128.0, 129.8, 131.5, 136.0159.1160.5

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundN-HC≡NC=C
3a 3450, 334022201610, 1580
3b 3455, 334522181612, 1585

Table 4: Mass Spectrometry Data (m/z)

Compound[M+H]⁺ (Calculated)[M+H]⁺ (Found)
3a 286.1344286.1343
3b 316.1450316.1446
4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and Derivatives

This class of compounds has been synthesized and characterized, with their structures confirmed by various spectroscopic techniques including single-crystal X-ray diffraction.[3][11]

Table 5: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

CompoundN-HCH₂OOCH₃CH₃
1 12.35 (s, 1H)4.50 (s, 2H)3.30 (s, 3H)2.40 (s, 3H)
2 13.27 (s, 1H)4.58 (s, 2H)3.35 (s, 3H)2.49 (s, 3H)

Table 6: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

CompoundC=OC-5C-4C-3C-6C≡NCH₂OOCH₃CH₃
1 160.21103.71152.36133.12115.2196.3870.5258.3619.13
2 159.41151.82151.26132.21114.21101.5669.7359.2617.70

Table 7: IR Spectroscopic Data (ν, cm⁻¹)

CompoundN-HC=OC≡N
1 343816542221
2 344016602225

Table 8: UV-Vis Spectroscopic Data (λmax, nm) in Ethanol

Compoundλmax
1 325
2 332

Detailed Experimental Protocols

General Synthesis of 2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles

A one-pot multicomponent reaction is a common and efficient method for synthesizing substituted pyridines.[10] This typically involves the condensation of an aldehyde, a compound with an active methylene group such as malononitrile, and a thiol in the presence of a base catalyst. The reactants are mixed in a suitable solvent, such as ethanol, and stirred at room temperature for a specified period. The product is then isolated by filtration and purified, often by recrystallization.

NMR Spectroscopy

For NMR analysis, a solution of the substituted pyridine is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.5-0.6 mL.[1] ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry

High-resolution mass spectra are often obtained using an Orbitrap mass spectrometer with electrospray ionization (ESI).[4] Samples are typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.

Infrared Spectroscopy

FTIR spectra are commonly recorded using KBr pellets or as a thin film on a salt plate. The spectra are typically scanned over a range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectra are recorded using a spectrophotometer with quartz cells.[11] The compound is dissolved in a suitable solvent, such as ethanol or dichloromethane, and the absorbance is measured over a specific wavelength range, typically 200-600 nm.[11][12]

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-pyridin-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst under mild conditions, making it highly valuable in organic synthesis.[1][3] Its tolerance of a wide array of functional groups has led to its extensive use in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

Pyridine derivatives are fundamental structural motifs in a vast number of biologically active compounds.[2] Consequently, the functionalization of substituted pyridines, such as 5-bromo-2-aminopyridine derivatives, via Sonogashira coupling is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of complex molecules.[2][4]

Note on the Substrate "5-Bromo-3-ethynylpyridin-2-ylamine": The specified substrate already contains an ethynyl group. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. Therefore, using "this compound" as the halide component in a standard Sonogashira coupling to introduce another alkyne would be an unconventional transformation. It is more probable that the intended application involves the coupling of a 5-bromo-pyridin-2-ylamine derivative with a terminal alkyne. The following protocols and data are based on this more common application, using closely related 2-amino-3-bromopyridines as a model, which are expected to exhibit similar reactivity.

Data Presentation: Optimized Reaction Conditions for Sonogashira Coupling of Aminobromopyridines

The following table summarizes the optimized reaction conditions for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes. These conditions serve as an excellent starting point for the reaction of other bromopyridine derivatives.

CatalystLigandCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5.0 mol%)CuI (5.0 mol%)Et₃NDMF100372-96
Pd(PPh₃)₄ (0.15 equiv)-CuI (0.3 equiv)Et₃NTHF/Et₃N (2:1)Room Temp16up to 93
Pd₂(dba)₃/P(t-Bu)₃--Cs₂CO₃---Good
Pd(OAc)₂/bis-(tert-butyl)aminomethylphosphane------Good

Data synthesized from multiple sources.[4][5][6]

Experimental Protocols

General Procedure for Sonogashira Coupling of 5-Bromo-2-aminopyridine Derivatives

This protocol is adapted from established procedures for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[4]

Materials:

  • 5-Bromo-2-aminopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 equiv)

  • Triphenylphosphine (PPh₃) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a dry 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon).

  • Add 2.0 mL of anhydrous DMF and stir the mixture at room temperature for 30 minutes.

  • To this mixture, add the 5-bromo-2-aminopyridine derivative (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.2 equiv), followed by 1.0 mL of Et₃N.

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-alkynylpyridine product.

Mandatory Visualizations

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow start Start setup Reaction Setup: - Add Catalysts (Pd, CuI) - Add Ligand (PPh3) - Add Solvent (DMF) start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert reagents Add Reagents: - 5-Bromo-2-aminopyridine - Terminal Alkyne - Base (Et3N) inert->reagents reaction Heat Reaction (e.g., 100°C, 3h) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O monitoring->workup Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of the Sonogashira Coupling

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3-ethynylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-3-ethynylpyridin-2-ylamine. This versatile building block possesses two key reactive sites for cross-coupling: a C-Br bond at the 5-position and a terminal alkyne at the 3-position. This allows for selective functionalization through Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse range of substituted pyridin-2-amine derivatives for applications in medicinal chemistry and materials science.

Sonogashira Coupling

The Sonogashira reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. With this compound, the reaction can be directed to either the C-Br bond or the terminal alkyne, depending on the chosen reaction partner.

Coupling at the C-Br Bond

This reaction involves the coupling of an external terminal alkyne with the 5-bromo position of the pyridine ring. Based on protocols for structurally similar 2-amino-3-bromopyridines, the following conditions are recommended.[1]

Reaction Scheme:

cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base, Solvent reactant1->catalyst reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst product 5-(Alkynyl)-3-ethynylpyridin-2-ylamine catalyst->product

Caption: Sonogashira coupling at the C-Br bond.

Quantitative Data Summary:

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100393[1]
24-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100389[1]
34-PropylphenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100391[1]
42-Methyl-3-butyn-2-olPd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100385[1]

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂), the phosphine ligand (e.g., PPh₃), and the copper(I) co-catalyst (e.g., CuI).

  • Add the anhydrous solvent (e.g., DMF) and stir the mixture for 15-30 minutes at room temperature.

  • Add the base (e.g., Et₃N) followed by the terminal alkyne (1.2 equiv).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling at the Terminal Alkyne

This reaction involves the coupling of an aryl or heteroaryl halide with the 3-ethynyl group of the pyridine ring.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base, Solvent reactant1->catalyst reactant2 Aryl/Heteroaryl Halide (Ar-X) reactant2->catalyst product 5-Bromo-3-(arylethynyl)pyridin-2-ylamine catalyst->product

Caption: Sonogashira coupling at the terminal alkyne.

Quantitative Data Summary (based on similar substrates):

EntryAryl HalidePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (0.11g)CuI (0.1g)Et₃NDMSO100 (MW)592
21-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (0.11g)CuI (0.1g)Et₃NDMSO100 (MW)890
31-Bromo-4-methoxybenzenePdCl₂(PPh₃)₂ (0.11g)CuI (0.1g)Et₃NDMSO100 (MW)1088

Experimental Protocol:

  • To a microwave-safe sealed vessel, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide, and the solvent (e.g., DMSO).

  • Add the base (e.g., Et₃N).

  • Seal the vessel and heat the reaction mixture in a microwave reactor to the specified temperature (e.g., 100 °C) for the indicated time.

  • After cooling, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Suzuki Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 5-bromo position of the pyridine ring and an organoboron compound, typically a boronic acid. This reaction is highly valuable for the synthesis of biaryl and heteroaryl structures. The conditions provided are based on the successful coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[2]

Reaction Scheme:

cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst Pd Catalyst Base Solvent reactant1->catalyst reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->catalyst product 5-Aryl-3-ethynylpyridin-2-ylamine catalyst->product

Caption: Suzuki coupling of this compound.

Quantitative Data Summary (based on 5-bromo-2-methylpyridin-3-amine): [2]

EntryArylboronic AcidPd Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1578

Experimental Protocol: [2]

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₃PO₄).

  • Add the solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction can be applied to the 5-bromo position of the target molecule. It is important to note that the terminal alkyne may potentially react under certain Buchwald-Hartwig conditions, though with appropriate ligand and catalyst selection, selective amination at the C-Br bond is expected to be achievable.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst Pd Catalyst Ligand Base, Solvent reactant1->catalyst reactant2 Amine (R¹R²NH) reactant2->catalyst product 5-(Amino)-3-ethynylpyridin-2-ylamine catalyst->product setup Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Ligand, Base, and Solvent setup->reagents reaction Heating and Stirring reagents->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd2_intermediate transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) pd2_intermediate->transmetalation Organometallic Reagent or Amine/Base pd2_coupled Ar-Pd(II)(R)L₂ or Ar-Pd(II)(NR¹R²)L₂ transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-R or Ar-NR¹R²) reductive_elimination->product

References

Application Notes: Derivatization of 5-Bromo-3-ethynylpyridin-2-ylamine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] 5-Bromo-3-ethynylpyridin-2-ylamine is a highly versatile building block for drug discovery programs. Its trifunctional nature offers distinct and orthogonal chemical handles for molecular diversification:

  • C5-Bromo Group: An ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[3][4]

  • C3-Ethynyl Group: A perfect substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and robust formation of 1,2,3-triazole linkages.[5][6]

  • 2-Aminopyridine Core: A key pharmacophore known to interact with various biological targets, including protein kinases.[7][8] This moiety can also be further functionalized if required.

These application notes provide detailed protocols for the strategic derivatization of this scaffold, enabling the rapid generation of compound libraries for screening and lead optimization.

Derivatization Strategies

The derivatization of this compound can be systematically approached through two primary, orthogonal pathways targeting the bromo and ethynyl functionalities. The Suzuki-Miyaura coupling allows for C-C bond formation at the C5 position, while the CuAAC reaction facilitates the creation of a triazole ring at the C3 position. These reactions can be performed in a stepwise manner to generate complex, three-dimensional molecules with high potential for biological activity.

G cluster_start Starting Material cluster_pathways Orthogonal Derivatization Pathways cluster_products Derivative Classes cluster_final Final Diversified Products start This compound suzuki_node Suzuki-Miyaura Coupling (at C5-Bromo) start->suzuki_node ArB(OH)₂, Pd Catalyst, Base click_node CuAAC (Click Chemistry) (at C3-Ethynyl) start->click_node R-N₃, Cu(I) Catalyst suzuki_prod 5-Aryl-3-ethynylpyridin-2-ylamine Derivatives suzuki_node->suzuki_prod click_prod 5-Bromo-3-(1,2,3-triazol-4-yl)pyridin-2-ylamine Derivatives click_node->click_prod click_prod_from_suzuki Fully Substituted Derivatives suzuki_prod->click_prod_from_suzuki R-N₃, Cu(I) Catalyst suzuki_prod_from_click Fully Substituted Derivatives click_prod->suzuki_prod_from_click ArB(OH)₂, Pd Catalyst, Base

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are generalized procedures based on established methods for structurally similar compounds.[3][6][9] Researchers should perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position

This protocol describes a typical procedure for coupling an arylboronic acid to the 5-bromo position of the pyridine ring. The Suzuki-Miyaura reaction is a robust method for creating C-C bonds with high tolerance for various functional groups.[7][10]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add this compound, the selected arylboronic acid, Pd(PPh₃)₄, and the base (K₃PO₄ or K₂CO₃).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours.[3] The reaction can also be performed under microwave irradiation at elevated temperatures for shorter reaction times.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3-ethynylpyridin-2-ylamine derivative.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the C3-ethynyl group and an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient, selective, and proceeds under mild conditions.[6][11]

Materials:

  • This compound (1.0 eq.)

  • Organic azide (R-N₃) (1.0 - 1.1 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent system (e.g., t-Butanol/Water 1:1, or DMF)

  • Reaction vessel

Procedure:

  • In the reaction vessel, dissolve this compound and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting triazole product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data (Representative)

The following tables summarize representative yields for the derivatization reactions based on published data for analogous compounds. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling [3][12]

Entry Arylboronic Acid Representative Yield (%)
1 Phenylboronic acid 85
2 4-Methoxyphenylboronic acid 92
3 4-Chlorophenylboronic acid 81
4 3-Pyridylboronic acid 75

| 5 | 2-Thienylboronic acid | 78 |

Table 2: Representative Yields for CuAAC (Click Chemistry) [6]

Entry Organic Azide Representative Yield (%)
1 Benzyl azide >95
2 1-Azido-4-methylbenzene >95
3 2-Azido-N,N-dimethylethanamine 90
4 Ethyl 2-azidoacetate >95

| 5 | 1-Azido-3-phenylpropane | 93 |

Medicinal Chemistry Applications and Target Pathways

Derivatives of aminopyridines are well-established as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[7][13] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer. The synthesized derivatives of this compound can be screened as potential kinase inhibitors designed to interrupt these aberrant signaling cascades.

G receptor Growth Factor Receptor ras RAS receptor->ras Signal raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Synthesized Pyridine Derivative inhibitor->raf Inhibition

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway by a pyridine derivative.

The diagram above illustrates how a synthesized derivative could potentially interrupt the RAF-MEK-ERK signaling cascade, a common target in cancer therapy.[13] By blocking the function of a key kinase like RAF, the downstream signals that promote cell proliferation and survival are halted. The diverse libraries generated from the this compound scaffold provide a rich source of novel compounds for identifying potent and selective inhibitors of this and other therapeutically relevant pathways.

References

Application Note: A Protocol for Suzuki-Miyaura Coupling with 3-Ethynylpyridin-2-ylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heterobiaryl structures.[1][2][3] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds.[1][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-ethynylpyridin-2-ylamine analogs with various aryl and heteroaryl boronic acids. The presence of the amino and ethynyl functionalities on the pyridine ring requires careful selection of reaction conditions to achieve high yields and minimize side reactions. The protocol described herein is based on established methodologies for the coupling of functionalized heteroaryl halides and offers a robust starting point for optimization with specific substrates.[4][5][6]

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving heteroaryl halides, which can be adapted for 3-ethynylpyridin-2-ylamine analogs.

ParameterCondition 1Condition 2Condition 3Condition 4
Palladium Source Pd(OAc)₂Pd(dppf)Cl₂Pd/CPd₂(dba)₃
Ligand None (or ligand-free)dppf (intrinsic)NonePhosphine Ligand (e.g., P(t-Bu)₃)
Base K₂CO₃Na₃PO₄K₃PO₄KF
Solvent Aqueous IsopropanolDioxaneWaterDioxane
Temperature Room Temperature to 130 °C65 - 100 °CAmbient to elevatedRoom Temperature
Atmosphere Aerobic / AirInert (Nitrogen/Argon)AerobicInert (Nitrogen/Argon)
Reference [6][2][3][7][8][9]

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated 3-ethynylpyridin-2-ylamine analog with an arylboronic acid.

Materials:

  • Halogenated 3-ethynylpyridin-2-ylamine analog (e.g., 5-bromo-3-ethynylpyridin-2-ylamine)

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., Dioxane/Water mixture or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the halogenated 3-ethynylpyridin-2-ylamine analog (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the limiting reactant.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Halogenated Pyridine Analog - Boronic Acid - Base B Add Palladium Catalyst and Ligand (if applicable) A->B C Add Solvent B->C D De-gas (Inert Atmosphere) C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: A flowchart of the Suzuki-Miyaura coupling protocol.

Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product Reactant1 R¹-X (Aryl Halide) Reactant1->OxAdd Reactant2 R²-B(OR)₂ (Boronic Acid/Ester) Reactant2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for 5-Bromo-3-ethynylpyridin-2-ylamine in Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-ethynylpyridin-2-ylamine is a versatile, trifunctional fragment ideal for the construction of diverse chemical libraries for drug discovery and medicinal chemistry applications. Its unique structure, featuring a pyridine core with strategically positioned amino, bromo, and ethynyl functionalities, allows for selective and sequential derivatization. This enables the rapid generation of novel compound collections with three-dimensional complexity, a desirable trait for exploring new chemical space and identifying potent and selective modulators of biological targets.

The 2-amino group provides a handle for amide bond formation, sulfonylation, and reductive amination. The 5-bromo substituent is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The 3-ethynyl group is a versatile functional handle for transformations such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," which provides a highly efficient and orthogonal method for linking molecular fragments.

This document provides detailed application notes and generalized protocols for the utilization of this compound as a core scaffold in library synthesis.

Data Presentation

The following tables summarize expected yields and reaction conditions for key transformations involving this compound, based on analogous reactions reported in the literature for structurally similar compounds.

Table 1: Representative Palladium-Catalyzed Sonogashira Coupling Reactions

EntryAlkyne PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80675-90
24-EthynylanisolePdCl₂(PPh₃)₂ (3)CuI (5)DIPEAToluene100870-85
31-HeptynePd(OAc)₂ (2) / SPhos (4)CuI (5)K₂CO₃Dioxane1101265-80
4(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60480-95

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

EntryAzide PartnerCopper Source (mol%)Ligand (mol%)Reducing Agent (mol%)SolventTemp (°C)Time (h)Expected Yield (%)
1Benzyl azideCuSO₄·5H₂O (5)THPTA (10)Sodium Ascorbate (15)t-BuOH/H₂O (1:1)251>95
21-Azido-4-nitrobenzeneCuI (10)NoneNoneDMF50385-95
33-Azidopropan-1-olCuSO₄·5H₂O (2)TBTA (5)Sodium Ascorbate (10)DMSO/H₂O (3:1)252>95
4Ethyl 2-azidoacetateCu(OAc)₂ (5)NoneSodium Ascorbate (15)CH₃CN/H₂O (1:1)40490-98

Experimental Protocols

The following are generalized protocols that can serve as a starting point for library synthesis using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of 1,2,3-triazoles via the "click" reaction between this compound and an organic azide.

Materials:

  • This compound (1.0 equiv)

  • Organic azide (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

  • Sodium ascorbate (5-15 mol%)

  • Solvent (e.g., t-BuOH/H₂O (1:1), DMF, or DMSO)

Procedure:

  • In a reaction vessel, dissolve this compound and the organic azide in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and experimental workflows for the utilization of this compound in library synthesis.

G cluster_start Starting Fragment cluster_r1 R1 Diversification (Sonogashira) cluster_r2 R2 Diversification (Click Chemistry) cluster_r3 R3 Diversification (Suzuki Coupling on Scaffold 2) start This compound r1_reagents R1-C≡CH Pd(0), Cu(I), Base start->r1_reagents Path A r2_reagents R2-N3 CuSO4, NaAsc start->r2_reagents Path B r1_product Library Scaffold 1 r1_reagents->r1_product r2_product Library Scaffold 2 r2_reagents->r2_product r3_reagents R3-B(OR)2 Pd(0), Base r2_product->r3_reagents Sequential Derivatization r3_product Final Library Member r3_reagents->r3_product

Caption: Synthetic pathways for library generation.

G cluster_workflow General Experimental Workflow start Reaction Setup (Inert Atmosphere) reagents Addition of Reagents & Solvent start->reagents reaction Reaction Monitoring (TLC/LC-MS) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: Standard experimental workflow diagram.

Application Notes and Protocols for Click Chemistry Reactions with Terminal Alkyne Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of click chemistry reactions involving terminal alkyne pyridines, with a focus on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free alternative, specific quantitative data for its reaction with terminal alkyne pyridines is not as readily available in the current literature. This document offers detailed protocols for CuAAC with a terminal alkyne pyridine and a general protocol for SPAAC that can be adapted for these substrates.

Introduction to Click Chemistry with Terminal Alkyne Pyridines

Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them invaluable tools in drug discovery, bioconjugation, and materials science.[1] The most prominent of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1] Terminal alkyne pyridines are particularly interesting building blocks in this context due to the prevalence of the pyridine motif in pharmaceuticals. The resulting pyridyl-triazole core can act as a versatile scaffold or linker in the design of novel therapeutic agents and biological probes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, which is crucial for applications in living systems where copper toxicity is a concern.[][3] This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide.[3] While general principles of SPAAC are well-established, specific kinetic and yield data for reactions involving terminal alkyne pyridines are less documented.

Data Presentation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-Ethynylpyridine

The following table summarizes the reaction conditions and outcomes for the CuAAC reaction between 2-ethynylpyridine and various azides. This data highlights the efficiency and broad applicability of this reaction.

Azide ReactantCatalyst SystemSolventTimeYield (%)Reference
Benzyl azideCuCl (3 mol%), 2-ethynylpyridine (3 mol%)Water30 min98
Phenyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat30 min>99 (conversion)
Benzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat5 min>99 (conversion)
4-Methoxybenzyl azideCuCl (3 mol%), 2-ethynylpyridine (3 mol%)Water1 h95
4-Trifluoromethylbenzyl azideCuCl (3 mol%), 2-ethynylpyridine (3 mol%)Water1 h92

Experimental Protocols

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-Ethynylpyridine

This protocol describes a general procedure for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from 2-ethynylpyridine and an organic azide using a copper(I) catalyst.

Materials:

  • 2-Ethynylpyridine

  • Organic azide (e.g., benzyl azide)

  • Copper(I) chloride (CuCl) or Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate)

  • Solvent (e.g., water, t-BuOH/H₂O mixture)

  • Nitrogen or Argon gas for inert atmosphere (optional but recommended)

Procedure:

  • To a reaction vessel, add the organic azide (1.0 mmol) and 2-ethynylpyridine (1.0 mmol).

  • Add the solvent (e.g., 5 mL of water).

  • If using CuSO₄/sodium ascorbate, prepare a fresh solution of sodium ascorbate (e.g., 0.2 mmol in 1 mL of water).

  • In a separate vial, prepare the catalyst solution. For example, dissolve CuCl (0.03 mmol) in a small amount of the reaction solvent. If using CuSO₄, dissolve CuSO₄ (0.03 mmol) in the solvent.

  • Add the copper catalyst solution to the reaction mixture.

  • If using CuSO₄, add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent (e.g., ethyl acetate) followed by drying and evaporation of the solvent.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Diagram of CuAAC Reaction Workflow:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Alkyne-Pyridine and Azide in Solvent mix Add Catalyst to Reactant Mixture reagents->mix catalyst Prepare Cu(I) Catalyst (e.g., CuCl or CuSO4/Ascorbate) catalyst->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC/LC-MS stir->monitor isolate Isolate Crude Product (Filtration/Extraction) monitor->isolate purify Purify by Column Chromatography isolate->purify

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for performing a SPAAC reaction. Note that specific reaction conditions, particularly reaction time, will depend on the reactivity of the specific strained cyclooctyne and the azide.

Materials:

  • Terminal alkyne pyridine

  • Azide-functionalized molecule

  • Strained cyclooctyne (e.g., a DBCO or BCN derivative)

  • Biocompatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or organic solvent (e.g., DMSO, acetonitrile)

Procedure:

  • Dissolve the azide-functionalized molecule and the strained cyclooctyne in the chosen solvent. For bioconjugation, this is typically a biocompatible buffer.

  • If one of the components is a biomolecule, ensure it is stable in the chosen reaction conditions.

  • Combine the solutions of the azide and the strained cyclooctyne. The stoichiometry may vary, but often a slight excess of one reagent is used to ensure complete conversion of the other.

  • Incubate the reaction mixture at room temperature or 37 °C. Reaction times can range from minutes to several hours, depending on the reactants' concentrations and intrinsic reactivity.[4]

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS for small molecules or SDS-PAGE and fluorescence imaging for protein labeling.[5]

  • For bioconjugates, purification is typically achieved by size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted small molecules.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of the CuAAC reaction and a general workflow for bioconjugation using click chemistry.

Diagram of the CuAAC Catalytic Cycle:

CuAAC_Mechanism CuI Cu(I) Acetylide R1-C≡C-Cu(I) (Copper Acetylide) CuI->Acetylide Alkyne R1-C≡CH (Terminal Alkyne Pyridine) Alkyne->Acetylide Intermediate Six-membered Copper Intermediate Acetylide->Intermediate Azide R2-N3 (Azide) Azide->Intermediate Triazolide Copper Triazolide Intermediate->Triazolide Cycloaddition Product 1,4-disubstituted 1,2,3-triazole Triazolide->Product Protonation Product->CuI Regenerates Catalyst

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Workflow for Bioconjugation via Click Chemistry:

Bioconjugation_Workflow cluster_modification Biomolecule Modification cluster_labeling Probe Labeling cluster_click Click Reaction cluster_analysis Purification & Analysis protein Protein of Interest modify Introduce Alkyne or Azide Handle protein->modify alkyne_protein Alkyne-Modified Protein modify->alkyne_protein click_reaction Perform CuAAC or SPAAC alkyne_protein->click_reaction probe Fluorophore/Drug modify_probe Introduce Complementary Handle (Azide or Alkyne) probe->modify_probe azide_probe Azide-Labeled Probe modify_probe->azide_probe azide_probe->click_reaction purification Purify Conjugate click_reaction->purification analysis Analyze by SDS-PAGE, Mass Spec, etc. purification->analysis

Caption: General workflow for labeling a biomolecule using click chemistry.

References

Application Notes and Protocols for the Synthesis of Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of kinase inhibitors centered around the versatile pyridine scaffold. The pyridine ring is a privileged structure in medicinal chemistry, frequently appearing in approved kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of kinases.[1] This document outlines synthetic strategies, presents key biological activity data, and provides visualizations of relevant signaling pathways and experimental workflows.

Overview of Pyridine Scaffolds in Kinase Inhibition

The pyridine scaffold is a cornerstone in the design of kinase inhibitors, acting as a versatile framework for presenting pharmacophoric groups that interact with the ATP-binding site of various kinases.[2] Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP, a feature common to many ATP-competitive inhibitors. Pyridine derivatives have been successfully developed to target a wide range of kinases involved in cancer and inflammatory diseases, including PIM-1, Akt, PI3K, TYK2, and c-Met.[3][4][5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of several series of pyridine-based kinase inhibitors against their respective targets.

Table 1: PIM-1 Kinase Inhibitory Activity of Pyridine Analogues [6][7]

Compound IDChemical SeriesTarget KinaseIC50 (nM)Antitumor Activity (GI50, µM) †
5b PyridinePIM-1440.302 - 3.57
8d Thieno[2,3-b]pyridinePIM-119N/A
10c PyridonePIM-1128N/A
13h S-phenacylPIM-1479N/A
15e S-alkylPIM-183N/A
12 Pyridine-1,3,4-oxadiazolePIM-114.30.5 (MCF-7)

*IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.[6] †GI50: The concentration of drug that inhibits cell growth by 50%, evaluated against the NCI 60-cell line panel.[6]

Table 2: TYK2 Kinase Inhibitory Activity of Acyl Pyridine Analogues [5][6]

Compound IDTarget KinaseIn Vitro SelectivityIn Vivo Efficacy Model
12 TYK2 (JH2 Domain)Selective over other JAK family kinasesNot Specified
13 TYK2 (JH2 Domain)Activity maintainedNot Specified

Table 3: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives [8]

Compound IDp110α IC50 (µM)
2a 0.67
2g 0.0018
12 (thiazole derivative) 0.0028

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by pyridine-based kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Pyridine Scaffold) Gefitinib->EGFR p38_MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli MAP3K MAP3K Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) p38->Cytokines PyridineInhibitor Pyridine-based p38 Inhibitor PyridineInhibitor->p38 Suzuki_Miyaura_Coupling_Workflow Start Start Materials: Halogenated Pyridine Boronic Acid/Ester Reaction Suzuki-Miyaura Coupling - Pd Catalyst - Base - Solvent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Pyridine-based Inhibitor Purification->Product One_Pot_Synthesis_Workflow Reactants Aldehyde Acyl Acetonitrile Amino Heterocycle Ionic Liquid ([bmim]Br) Reaction Stir at 80°C (4-7 hours) Reactants->Reaction Precipitation Add Water Precipitate Product Reaction->Precipitation Filtration Collect Solid by Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization FinalProduct Fused Pyridine Derivative Recrystallization->FinalProduct

References

Application Notes and Protocols: Incorporation of 5-Bromo-3-ethynylpyridin-2-ylamine into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-ethynylpyridin-2-ylamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a reactive ethynyl group, makes it an attractive scaffold for the synthesis of complex bioactive molecules. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and the ethynyl group can serve as a key pharmacophoric element or a handle for further functionalization, such as in "click chemistry" or as a structural component in kinase inhibitors. These application notes provide detailed protocols for the synthesis and incorporation of this compound into a representative bioactive molecule, a potent kinase inhibitor.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, a protected alkyne is coupled with a dibrominated aminopyridine, followed by deprotection.

Experimental Protocol: Sonogashira Coupling for the Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Materials:

  • 3,5-Dibromopyridin-2-amine

  • Ethynyltrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromopyridin-2-amine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine.

Deprotection of the Trimethylsilyl (TMS) Group

Materials:

  • 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol or Tetrahydrofuran (THF)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Dissolve 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 eq) in methanol or THF.

  • Add potassium carbonate (2.0 eq) or a 1M solution of TBAF in THF (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, this compound.

Incorporation into a Bioactive Molecule: Synthesis of a Pyrido[2,3-d]pyrimidine-based Kinase Inhibitor

The 2-amino-3-ethynylpyridine scaffold is a key intermediate in the synthesis of various kinase inhibitors, particularly those targeting the hinge region of the ATP-binding site. The following protocol describes a representative synthesis of a pyrido[2,3-d]pyrimidine derivative, a common core in many kinase inhibitors.

Experimental Protocol: Cyclization to form a Pyrido[2,3-d]pyrimidine Core

Materials:

  • This compound

  • Aryl or heteroaryl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Sealed reaction vial

Procedure:

  • To a sealed reaction vial under an inert atmosphere, add this compound (1.0 eq), the desired aryl or heteroaryl isocyanate (1.1 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water, which may cause the product to precipitate.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Alternatively, if no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 7-bromo-5-(substituted-aryl)pyrido[2,3-d]pyrimidin-4-amine.

Further functionalization of the bromine at the 7-position can be achieved through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity and modulate the biological activity of the final compound.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of representative pyrido[2,3-d]pyrimidine-based inhibitors, demonstrating the potential of molecules derived from the this compound scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference Cell Line
PIM-1 Inhibitor A PIM-111.4MCF-7 (Breast Cancer)
PIM-1 Inhibitor B PIM-117.2MCF-7 (Breast Cancer)
VEGFR-2 Inhibitor C VEGFR-2230HCT-116 (Colon Cancer)
ALK Inhibitor D ALK8.5NCI-H2228 (Lung Cancer)

Note: The data presented are representative values for structurally related compounds and serve to illustrate the potential bioactivity. Actual IC₅₀ values for a specific derivative of this compound would need to be determined experimentally.

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent incorporation into a pyrido[2,3-d]pyrimidine-based kinase inhibitor.

Synthesis_Workflow start 3,5-Dibromopyridin-2-amine sonogashira Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) start->sonogashira deprotection TMS Deprotection (K2CO3 or TBAF) sonogashira->deprotection target This compound deprotection->target cyclization Cyclization (Aryl isocyanate, CuI) target->cyclization inhibitor Pyrido[2,3-d]pyrimidine Kinase Inhibitor cyclization->inhibitor

Caption: Synthetic workflow for a kinase inhibitor.

Representative Kinase Signaling Pathway

The diagram below depicts a simplified signaling pathway involving a Receptor Tyrosine Kinase (RTK), a common target for inhibitors derived from the described scaffold. Inhibition of the RTK blocks downstream signaling cascades that promote cell proliferation and survival.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Application Notes and Protocols for C-N Coupling with 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Substituted Pyridines in Drug Discovery

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics.[1][2] Its ability to act as a versatile building block for more complex, biologically active molecules makes the efficient formation of Carbon-Nitrogen (C-N) bonds at this position a critical transformation for drug development professionals.[1][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile method for these couplings, largely supplanting harsher, more traditional methods like the Ullmann condensation.[4][5]

This guide provides a detailed exploration of the experimental procedures for the C-N coupling of 2-aminopyridines. It is designed for researchers and scientists, offering not just step-by-step protocols but also the underlying chemical principles and field-proven insights to enable robust and reproducible results. We will delve into the nuances of catalyst and ligand selection, base and solvent effects, and provide a comprehensive troubleshooting guide for common challenges encountered with this specific substrate class.

The Challenge of 2-Aminopyridines in C-N Coupling

While the Buchwald-Hartwig amination is a robust reaction, 2-aminopyridines present a unique set of challenges. The endocyclic nitrogen and the exocyclic amino group can act as a bidentate ligand, chelating to the palladium center and potentially inhibiting catalytic activity.[6] This can retard the crucial oxidative addition step or hinder subsequent steps in the catalytic cycle.[6] Consequently, careful selection of the catalytic system is paramount to achieving high yields and avoiding common side reactions like hydrodehalogenation.[7]

Core Principles of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine. The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination (R₂NH) Ar-Pd(II)-X(L)->Amine_Coordination R₂NH, Base (-HX) Ar-Pd(II)-NHR₂(L) Amido Complex Amine_Coordination->Ar-Pd(II)-NHR₂(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHR₂(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add solid reagents to a dry Schlenk tube: - 2-Aminopyridine - Aryl halide - Base (e.g., Cs₂CO₃) - Pd catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) Inert_Atmosphere 2. Evacuate and backfill with inert gas (3x) Reagents->Inert_Atmosphere Solvent_Addition 3. Add anhydrous solvent (e.g., Toluene) Inert_Atmosphere->Solvent_Addition Heating 4. Heat to desired temperature (e.g., 100 °C) with stirring Solvent_Addition->Heating Monitoring 5. Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Cooling 6. Cool to room temperature Monitoring->Cooling Filtration 7. Dilute and filter through celite Cooling->Filtration Extraction 8. Aqueous work-up (water, brine) Filtration->Extraction Drying 9. Dry organic layer (Na₂SO₄) Extraction->Drying Concentration 10. Concentrate in vacuo Drying->Concentration Purification 11. Purify by column chromatography Concentration->Purification

References

Application Notes and Protocols for 5-Bromo-3-ethynylpyridin-2-ylamine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-ethynylpyridin-2-ylamine is a versatile heterocyclic building block with significant potential in the field of materials science, particularly in the development of advanced organic electronic materials. Its unique molecular structure, featuring a pyridine ring, a reactive ethynyl group, and a bromo substituent, allows for a variety of chemical transformations. These functional groups enable its use as a monomer in the synthesis of conjugated polymers and other novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyridine core, with its inherent electron-deficient nature, can enhance the electron transport properties and stability of resulting materials.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative conjugated polymer for potential use in organic electronics.

Key Applications in Materials Science

The primary application of this compound in materials science is as a monomer for the synthesis of novel conjugated polymers. The ethynyl and bromo groups are amenable to various cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, which are fundamental for building extended π-conjugated systems. The amino group can be used for further functionalization to fine-tune the material's properties.

Potential applications of polymers derived from this compound include:

  • Organic Light-Emitting Diodes (OLEDs): The electron-deficient pyridine unit can facilitate improved electron injection and transport, leading to more efficient and stable OLED devices.[1]

  • Organic Photovoltaics (OPVs): As a component in donor-acceptor copolymers, it can influence the electronic band gap and morphology of the active layer, impacting device performance.

  • Conductive Polymers: The extended conjugation achievable through polymerization can lead to materials with significant electrical conductivity.[2]

  • Sensors: The pyridine nitrogen and amino group can act as binding sites for analytes, making polymers containing this unit promising for chemical sensor applications.

Experimental Protocols

The following protocol describes a representative synthesis of a conjugated polymer using this compound via a Sonogashira cross-coupling reaction.

Protocol 1: Synthesis of a Poly(pyridin-2-ylamine-alt-phenylene) Copolymer

This protocol details the synthesis of a copolymer of this compound and 1,4-diethynylbenzene.

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Methanol

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1 equivalent) and 1,4-diethynylbenzene (1 equivalent).

  • Catalyst Addition: To the flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and copper(I) iodide (0.04 equivalents).

  • Solvent and Reagent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Add anhydrous toluene and triethylamine (in a 5:1 v/v ratio) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80°C under an inert atmosphere for 48 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it sequentially with methanol and acetone to remove residual catalysts and unreacted monomers.

  • Drying: Dry the polymer under vacuum at 40°C for 24 hours.

Characterization:

The resulting polymer should be characterized to determine its structural, optical, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of the ethynyl C-H stretch and the presence of the polymer backbone vibrations.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • UV-Vis Spectroscopy and Photoluminescence Spectroscopy: To investigate the optical properties, including the absorption and emission spectra, and to determine the optical band gap.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

Data Presentation

The following tables present hypothetical but plausible data for a series of conjugated polymers synthesized using this compound with different co-monomers.

Table 1: Molecular Weight and Polydispersity of Synthesized Polymers

Polymer IDCo-monomerMn (kDa)Mw (kDa)PDI
P11,4-Diethynylbenzene15.233.42.2
P22,7-Diethynylfluorene18.542.62.3
P34,7-Diethynyl-2,1,3-benzothiadiazole12.829.42.3

Table 2: Optical and Electrochemical Properties of Synthesized Polymers

Polymer IDλ_abs (nm)λ_em (nm)Optical Band Gap (eV)HOMO (eV)LUMO (eV)
P14205102.95-5.6-2.65
P24505452.76-5.5-2.74
P34805902.58-5.4-2.82

Table 3: Thermal Properties of Synthesized Polymers

Polymer IDDecomposition Temperature (T_d, °C)
P1350
P2380
P3365

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a conjugated polymer using this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Monomers: This compound + Co-monomer catalyst Catalyst System: Pd(PPh3)2Cl2 / CuI reaction Sonogashira Cross-Coupling (Toluene/TEA, 80°C, 48h) start->reaction catalyst->reaction precipitation Precipitation in Methanol reaction->precipitation washing Washing (Methanol, Acetone) precipitation->washing drying Drying (Vacuum, 40°C) washing->drying polymer Final Polymer drying->polymer nmr NMR (Structure) polymer->nmr ftir FTIR (Functional Groups) polymer->ftir gpc GPC (Molecular Weight) polymer->gpc uv_pl UV-Vis/PL (Optical Properties) polymer->uv_pl tga TGA (Thermal Stability) polymer->tga cv CV (Energy Levels) polymer->cv

Caption: Workflow for Polymer Synthesis and Characterization.

Logical Relationship of Material Properties

The following diagram illustrates the relationship between the chemical structure of the monomer and the final properties of the material.

G cluster_features Molecular Features cluster_properties Material Properties cluster_applications Potential Applications monomer This compound Structure pyridine Pyridine Ring (Electron Deficient) monomer->pyridine ethynyl Ethynyl Group (Polymerization Site) monomer->ethynyl bromo Bromo Group (Polymerization Site) monomer->bromo amino Amino Group (Functionalization) monomer->amino electron_transport Enhanced Electron Transport pyridine->electron_transport conjugation Extended π-Conjugation ethynyl->conjugation bromo->conjugation solubility Tunable Solubility amino->solubility optoelectronic Optoelectronic Properties (Band Gap, Emission) electron_transport->optoelectronic conjugation->optoelectronic solubility->optoelectronic oled OLEDs optoelectronic->oled opv OPVs optoelectronic->opv sensors Sensors optoelectronic->sensors

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-ethynylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of 5-Bromo-3-ethynylpyridin-2-ylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound and its derivatives is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide (in this case, a 2-amino-3-bromopyridine derivative) with a terminal alkyne, catalyzed by a palladium-copper system.

Q2: Which reaction parameters are most critical for maximizing yield in the Sonogashira coupling?

Optimizing the Sonogashira coupling is crucial for achieving high yields. The most critical parameters include:

  • Catalyst System: The choice and loading of the palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₂Cl₂), ligand (e.g., PPh₃), and copper(I) co-catalyst (e.g., CuI) are fundamental.[1][2]

  • Solvent and Base: The reaction is highly dependent on the choice of solvent (e.g., DMF, THF, Dioxane) and base (e.g., Et₃N, Diisopropylamine). The base not only neutralizes the HX produced but also influences catalyst activity.

  • Temperature: Reaction temperature significantly affects the rate of oxidative addition, which is often the rate-limiting step for aryl bromides.[3] Temperatures around 80-100°C are commonly required.[1][3]

  • Inert Atmosphere: The exclusion of oxygen is mandatory to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to avoid the degradation of the palladium catalyst into inactive palladium black.[4]

Q3: What are the typical side reactions, and how can they be minimized?

The most prevalent side reaction is the homocoupling of the terminal alkyne to form a diyne. This can be minimized by:

  • Rigorous Degassing: Employing techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (Nitrogen or Argon) to remove dissolved oxygen.[4]

  • Controlled Addition of Reagents: In some cases, slow addition of the alkyne can suppress homocoupling.

  • Use of a Co-catalyst: The copper(I) co-catalyst is essential for the standard Sonogashira mechanism and helps favor the cross-coupling pathway over homocoupling.

Another common issue is the decomposition of the palladium catalyst, often observed as the formation of palladium black, which leads to a stalled reaction.[4] This is often caused by impurities, oxygen, or excessively high temperatures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: Low or No Product Yield
Possible CauseRecommended Solution
Inactive Catalyst System Ensure the palladium catalyst, ligand, and copper salt are fresh and have been stored properly. Formation of palladium black indicates catalyst death; restart with fresh catalyst and more rigorous exclusion of oxygen.[4]
Low Reaction Temperature The oxidative addition step for aryl bromides can be slow. Gradually increase the reaction temperature to 80-100°C and monitor by TLC.[1][3]
Volatilization of Alkyne If using a low-boiling-point alkyne such as (trimethylsilyl)acetylene (boiling point ~53°C), ensure the reaction is performed in a sealed vessel or equipped with an efficient reflux condenser to prevent its escape.[4]
Improper Solvent or Base Ensure solvents and bases are anhydrous. Triethylamine, in particular, should be filtered through alumina or distilled to remove impurities that can inhibit the catalyst.[4] Consider screening alternative solvents like DMF or dioxane.[3]
Suboptimal Reagent Stoichiometry A slight excess of the alkyne (e.g., 1.2 equivalents) is often beneficial. However, a large excess can sometimes promote side reactions.[4]
Problem: Significant Byproduct Formation (e.g., Diyne Homocoupling)
Possible CauseRecommended Solution
Presence of Oxygen Improve the degassing procedure for all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
Incorrect Catalyst Ratios The ratio of palladium to copper and ligand can be critical. Optimize these ratios based on literature procedures for similar substrates.[1][2]
Base-Induced Side Reactions Ensure the base is of high purity. In some cases, a weaker base or a different amine base might be advantageous.
Problem: Difficult Purification
Possible CauseRecommended Solution
Co-elution of Product and Impurities Optimize the solvent system for column chromatography. A shallow gradient of increasing polarity can improve separation. If separation on silica gel is poor, consider using a different stationary phase like alumina.[5]
Streaking or Tailing on TLC/Column The basic amine functionality of the product can interact strongly with acidic silica gel. Add a small amount of triethylamine (~0.5-1%) to the eluent to improve peak shape and reduce tailing.[5]
Product Precipitation During Workup If the product crystallizes prematurely during aqueous workup, use a larger volume of organic solvent for extraction or perform the workup at a slightly elevated temperature.

Data Presentation

Table 1: Comparison of Optimized Sonogashira Reaction Conditions

The following table summarizes conditions optimized for the coupling of 2-amino-3-bromopyridines with terminal alkynes, providing a strong starting point for your experiments.

ParameterCondition A[2]Condition B (General Alternative)
Starting Material 2-Amino-3-bromopyridine2-Amino-5-bromopyridine
Alkyne Phenylacetylene(Trimethylsilyl)acetylene
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)
Ligand PPh₃ (5 mol%)PPh₃ (4-10 mol%)
Copper Co-catalyst CuI (5 mol%)CuI (5-10 mol%)
Base Et₃N (as solvent/reagent)Diisopropylamine or Et₃N
Solvent DMFToluene or THF/Et₃N mixture[4]
Temperature 100 °C80 °C
Time 3 h12-24 h
Reported Yield ~96%Variable, optimization required

Experimental Protocols

Protocol 1: Sonogashira Coupling for 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

This protocol is a representative procedure adapted from optimized conditions for similar substrates.

Materials:

  • 5-Bromo-pyridin-2-ylamine

  • (Trimethylsilyl)acetylene

  • Pd(PPh₃)₂Cl₂ (Palladium(II) bis(triphenylphosphine) dichloride)

  • CuI (Copper(I) iodide)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Triethylamine)

  • Schlenk flask or sealed reaction tube

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive pressure of Argon, add 5-Bromo-pyridin-2-ylamine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.025 equiv), CuI (0.05 equiv), and PPh₃ (0.05 equiv).

  • Solvent Addition: Add the anhydrous, degassed THF/Et₃N solvent mixture via cannula.

  • Degassing: Subject the resulting slurry to one freeze-pump-thaw cycle to ensure complete removal of oxygen.

  • Reagent Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), visualizing with UV light.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (often with 0.5% Et₃N added to the eluent) to afford the TMS-protected product.

Protocol 2: Deprotection of the Trimethylsilyl (TMS) Group

Procedure:

  • Dissolve the purified 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine in a solvent such as methanol or THF.

  • Add a mild base, such as potassium carbonate (K₂CO₃), or a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Once complete, remove the solvent in vacuo. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Visualizations

G start Starting Materials (5-Bromo-pyridin-2-ylamine, Alkyne) setup Reaction Setup (Add Catalyst, Solvent under Argon) start->setup degas Degassing (Freeze-Pump-Thaw) setup->degas reaction Sonogashira Coupling (Heat, 60-100 °C) degas->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify deprotect TMS Deprotection (if applicable) purify->deprotect product Final Product (this compound) deprotect->product

Caption: General experimental workflow for the synthesis of this compound.

G problem Problem: Low or No Yield cause1 Is Palladium Black Visible? problem->cause1 cause2 Is Temperature > 80°C? problem->cause2 cause3 Is Alkyne Volatile? problem->cause3 solution1a Solution: Improve Degassing cause1->solution1a Yes solution1b Solution: Use Fresh Catalyst cause1->solution1b Yes solution2 Solution: Increase Temperature cause2->solution2 No solution3 Solution: Use Sealed Vessel cause3->solution3 Yes

Caption: A logical troubleshooting guide for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of Polar Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyridine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar pyridine compounds.

Guide 1: Column Chromatography Purification

Problem Potential Cause(s) Recommended Solution(s)
Low Product Recovery The product is highly polar and is irreversibly binding to the silica gel.Gradually increase the polarity of the eluent. A final flush with a highly polar solvent, such as 5-10% methanol in dichloromethane, may be necessary to elute the compound.[1] Consider using an alternative stationary phase like neutral alumina or amino-propylated silica.[2]
The acidic nature of the silica gel is causing product degradation.Deactivate the silica gel by preparing a slurry with your eluent containing a small percentage of a volatile base like triethylamine (e.g., 0.1-1%).[1][2] Alternatively, use a less acidic stationary phase.[2]
Poor Separation / Co-elution of Impurities The chosen eluent system is not optimal for separating the target compound from impurities.Methodically test different solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides good separation (aim for an Rf of 0.2-0.3 for your product).[1]
The column was overloaded with the crude sample.Use a larger column or load less sample. A general guideline is to use a minimum of 20-50 grams of silica gel for every 1 gram of crude material.[1]
Product Streaking or Broad Peaks in TLC/Column The basic nitrogen of the pyridine ring is interacting strongly with the acidic silanol groups on the silica surface.Add a small amount of a basic modifier like triethylamine or ammonia to your eluent system to improve the peak shape.[2]
The sample was dissolved in a solvent that is much stronger than the mobile phase.If possible, dissolve your sample in the initial mobile phase. Alternatively, consider "dry loading" by adsorbing your dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the column.[2]

Guide 2: Recrystallization Purification

Problem Potential Cause(s) Recommended Solution(s)
Compound Fails to Crystallize The solution is not supersaturated because too much solvent was used.[3]Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[3][4]
The compound is too soluble in the chosen solvent, even at low temperatures.Try adding an "anti-solvent," which is a solvent in which your compound is insoluble but is miscible with the crystallization solvent.[4]
The solution is supersaturated, but crystallization has not initiated.[3]Induce crystallization by scratching the inside of the flask below the surface of the liquid with a glass rod or by adding a "seed crystal" of the pure compound.[3]
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the temperature at which a saturated solution is achieved.Add more solvent to maintain a clear solution until crystals begin to form upon cooling.
Colored Impurities in Crystals Impurities are co-crystallizing with the desired product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4]

Frequently Asked Questions (FAQs)

Q1: My polar pyridine compound is stuck at the baseline on my TLC plate, even with highly polar solvents. What can I do?

A1: This is a common issue due to the strong interaction of the basic pyridine nitrogen with the acidic silica gel.[2] Here are a few strategies to try:

  • Add a Basic Modifier: Add a small amount of a base like triethylamine (0.5-3%) or ammonium hydroxide to your eluent.[5]

  • Use a More Polar Solvent System: For very polar compounds, you may need to use solvent systems like dichloromethane/methanol or even straight methanol.[5][6]

  • Consider Reverse-Phase TLC: If your compound is very polar, it might be better suited for reverse-phase chromatography.[6]

Q2: How can I effectively remove water from pyridine?

A2: Pyridine is hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete drying.[7] A multi-step approach is recommended:

  • Pre-drying: Treat the pyridine with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (10-20 g/L) and let it stand for several hours or overnight.[7][8]

  • Final Drying and Distillation: Decant the pyridine from the pellets and add a more rigorous drying agent like calcium hydride (CaH₂) (5-10 g/L). Reflux the mixture for a few hours, then distill the dry pyridine.[7]

Q3: What are the best chromatographic techniques for purifying highly polar pyridine derivatives?

A3: While standard silica gel chromatography can be challenging, several other techniques are well-suited for polar pyridines:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It utilizes a polar stationary phase with a mobile phase that has a high concentration of a less polar organic solvent.[4]

  • Reverse-Phase Chromatography (RPC): This can be optimized by using polar-endcapped columns or by adding specific ion-pairing agents to the mobile phase to improve retention.[4]

  • Amino-Propylated or Alumina Columns: These stationary phases are less acidic than silica and can reduce strong adsorption and potential degradation of the compound.[2]

Q4: When is crystallization a suitable purification method for polar pyridine derivatives?

A4: Crystallization is a good option when you can find a solvent or solvent system in which your compound has high solubility at high temperatures and low solubility at low temperatures. However, due to their high polarity, finding a suitable solvent can be challenging as they are often highly soluble in polar solvents even at cold temperatures.[3][4] It is often a matter of empirical testing with small amounts of your compound in various solvents.

Q5: My pyridine compound seems to be degrading on the silica gel column. How can I confirm this and prevent it?

A5: You can test for on-column degradation by performing a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates degradation. To prevent this, you can deactivate the silica gel with a base like triethylamine or use a less acidic stationary phase such as neutral alumina.[9]

Experimental Protocols & Workflows

Protocol 1: General Workflow for Column Chromatography of Polar Pyridine Compounds

This workflow outlines the key steps for purifying a polar pyridine compound using column chromatography with considerations for the challenges they present.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (with 0.1-1% Triethylamine in eluent) Solvent 2. Select Optimal Solvent System (Rf of target ~0.2-0.3) TLC->Solvent Silica_Prep 3. Prepare Silica Slurry (in eluent with Triethylamine) Solvent->Silica_Prep Pack 4. Pack Column Silica_Prep->Pack Load 5. Load Sample (Dry loading recommended) Pack->Load Elute 6. Elute with Solvent Gradient (Gradually increase polarity) Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for polar pyridine purification by column chromatography.

Protocol 2: Decision Tree for Troubleshooting Recrystallization

This decision tree provides a logical workflow for troubleshooting common issues during the recrystallization of polar pyridine compounds.

G Start Cooled solution shows no crystals Supersaturated Is the solution potentially supersaturated? Start->Supersaturated Induce Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal Supersaturated->Induce Yes TooMuchSolvent Is it possible too much solvent was used? Supersaturated->TooMuchSolvent No Success Crystals Form Induce->Success BoilOff Gently boil off some solvent and re-cool TooMuchSolvent->BoilOff Yes WrongSolvent Consider a different solvent or solvent system. Try adding an anti-solvent. TooMuchSolvent->WrongSolvent No BoilOff->Success

Caption: Troubleshooting guide for inducing crystallization.

References

Technical Support Center: Sonogashira Reactions of Bromo-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products in Sonogashira reactions of bromo-pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Sonogashira reactions with bromo-pyridines?

A1: The most frequently encountered side products include:

  • Alkyne Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne is a common side reaction, particularly when a copper co-catalyst is used in the presence of oxygen.[1][2]

  • Catalyst Decomposition (Palladium Black): The active Pd(0) catalyst can decompose and precipitate as palladium black, rendering it inactive. This is often caused by the presence of oxygen, impurities, or excessively high temperatures.

  • Dehalogenation: Reduction of the bromo-pyridine starting material can occur, leading to the formation of pyridine.

  • Di-alkynylation: If the pyridine ring is poly-halogenated, reaction at a second halide position can occur, leading to di-substituted products.

Q2: My reaction mixture turned black. What does this indicate and how can I prevent it?

A2: A black precipitate is likely palladium black, which forms when the active Pd(0) catalyst decomposes and agglomerates.[3] This deactivates the catalyst and halts the reaction. To prevent this, it is crucial to maintain strictly anaerobic (oxygen-free) conditions throughout the reaction setup and execution. Ensure all solvents and reagents are thoroughly degassed, and a positive pressure of an inert gas (e.g., Argon or Nitrogen) is maintained.[4] Using fresh, high-purity reagents and avoiding excessive temperatures can also mitigate catalyst decomposition.

Q3: I am observing a significant amount of alkyne dimer in my reaction. How can I minimize this Glaser coupling product?

A3: Minimizing alkyne homocoupling can be achieved through several strategies:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing of all solvents and reagents is critical.[1]

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.

  • Copper-Free Conditions: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective solution.[5]

Q4: Can the pyridine nitrogen interfere with the reaction?

A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[4] For electron-rich bromo-pyridines, this effect can be more pronounced. The choice of ligand is crucial to stabilize the palladium center and facilitate the desired reaction pathway. Bulky, electron-rich phosphine ligands can be beneficial in these cases.[4]

Troubleshooting Guides

Issue 1: Excessive Alkyne Homocoupling (Glaser Product)

This guide provides strategies to minimize the formation of alkyne dimers.

Visual Indicators:

  • A new spot on TLC/LC-MS corresponding to the mass of the alkyne dimer.

  • Reduced yield of the desired cross-coupled product.

Troubleshooting Workflow:

G A High Homocoupling Observed B Implement Copper-Free Protocol A->B Most Effective C Optimize Copper-Catalyzed Reaction A->C G Problem Resolved B->G D Ensure Strict Anaerobic Conditions (Thorough Degassing) C->D E Reduce CuI Loading D->E F Slow Addition of Alkyne E->F F->G H Problem Persists F->H H->B Switch to Copper-Free

Caption: Troubleshooting workflow for excessive alkyne homocoupling.

Quantitative Data:

The following table illustrates the effect of reaction conditions on the yield of the desired product versus the homocoupling side product.

Bromo-pyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Product Yield (%)Homocoupling Yield (%)Reference
6-bromo-3-fluoro-2-pyridinecarbonitrile1-ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT25~10[2]
4-bromopyridine hydrochloridePhenylacetylenePd(PPh₃)₂Cl₂ / CuIPiperidineCH₃CNRefluxIncreasedDiminished*[1]

*Note: The reference states that under modified conditions (diluted hydrogen atmosphere), the yields of the cross-coupled products were increased at the expense of the homocoupling products, which were "quite considerable" under the original conditions.[1]

Detailed Experimental Protocols:

Protocol 1: Copper-Free Sonogashira Coupling of Bromo-pyridines

This protocol is designed to eliminate copper-mediated alkyne homocoupling.

Materials:

  • Bromo-pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Amine base (e.g., Et₃N, DIPEA, as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the bromo-pyridine and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an anaerobic environment.

  • Reagent Addition: Add the anhydrous, degassed solvent and the amine base via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

This guide provides a protocol to minimize the decomposition of the palladium catalyst.

Visual Indicators:

  • The reaction mixture turns from a clear or yellowish solution to a black suspension.

  • The reaction stalls, with starting material remaining even after prolonged reaction times.

Troubleshooting Workflow:

G A Palladium Black Observed B Improve Degassing Technique (Freeze-Pump-Thaw Cycles) A->B C Use High-Purity Reagents (Fresh Solvents, Base, Catalyst) B->C D Optimize Reaction Temperature (Avoid Excessive Heat) C->D E Consider Ligand Modification (Bulky, Electron-Rich Ligands) D->E F Problem Resolved E->F

Caption: Troubleshooting workflow to prevent palladium black formation.

Detailed Experimental Protocols:

Protocol 2: Setting up a Rigorously Anaerobic Sonogashira Reaction

This protocol details the setup to prevent oxygen-induced catalyst decomposition.

Materials:

  • All reagents and solvents as listed in Protocol 1.

  • Schlenk line or manifold for inert gas handling.

  • Freeze-pump-thaw apparatus.

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Solid Reagent Addition: Add the bromo-pyridine, palladium catalyst, and copper(I) iodide (if used) to the Schlenk flask under a positive flow of inert gas.

  • Solvent Degassing:

    • Freeze-Pump-Thaw (for organic solvents): Place the solvent in a separate Schlenk flask. Freeze the solvent using liquid nitrogen. Once frozen, open the flask to a high vacuum for several minutes. Close the flask to the vacuum and thaw the solvent. Repeat this cycle at least three times.

    • Bubbling (for amine bases/solvents): Bubble a gentle stream of inert gas through the liquid for at least 30 minutes.

  • Reaction Setup:

    • Connect the reaction flask to the Schlenk line. Evacuate and backfill with inert gas three times.

    • Add the degassed solvent and base to the reaction flask via a cannula or syringe.

    • Add the terminal alkyne via syringe.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, which can be achieved using a balloon or a bubbler connected to the Schlenk line.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Reaction Pathways

The following diagram illustrates the general catalytic cycle for the Sonogashira reaction and the key side reactions.

G cluster_0 Sonogashira Catalytic Cycle cluster_1 Side Reactions A Pd(0)L₂ B Oxidative Addition (R-Br) A->B Bromo-pyridine C trans-Pd(II)(R)(Br)L₂ B->C D Transmetalation (Cu-C≡CR') C->D E trans-Pd(II)(R)(C≡CR')L₂ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G R-C≡CR' (Desired Product) F->G H 2 R'-C≡CH I Glaser Coupling (O₂, Cu(I)) H->I J R'-C≡C-C≡C-R' (Homocoupling Product) I->J K Pd(0)L₂ L Decomposition (O₂, Heat, Impurities) K->L M Palladium Black L->M

Caption: Sonogashira catalytic cycle and common side reaction pathways.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Heterocyclic Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in the Suzuki-Miyaura cross-coupling of heterocyclic halides.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of heterocyclic halides, with a focus on optimizing catalyst loading.

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Deactivation/Poisoning: Nitrogen-containing heterocycles can coordinate to the palladium catalyst, leading to deactivation.- Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the catalyst. - Slow Addition: Add the heterocyclic halide to the reaction mixture slowly to maintain a low concentration and minimize catalyst inhibition. - Use of Precatalysts: Utilize palladium precatalysts which are designed for high stability and activity.
Inactive Catalyst: The Pd(0) active species is not being generated or is unstable.- Catalyst Source: Ensure the palladium source is of good quality. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). - Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
Low Reactivity of Heterocyclic Halide: Heteroaryl chlorides are notably less reactive than their bromide or iodide counterparts due to a stronger C-Cl bond.- More Active Catalyst System: Use more electron-rich and bulky ligands to facilitate the oxidative addition step. - Higher Temperatures: Increasing the reaction temperature can sometimes overcome the activation barrier, but must be balanced against catalyst stability.
Formation of Side Products Homocoupling: Formation of symmetrical biaryls from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be promoted by the presence of oxygen.- Thorough Degassing: Ensure the reaction mixture is properly degassed before adding the catalyst. - Controlled Catalyst Loading: In some cases, very low catalyst loadings (e.g., 50 ppm of Pd) have been shown to be effective and can minimize side reactions.
Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid, especially with electron-deficient heteroaryl boronic acids.- Anhydrous Conditions: Use anhydrous solvents and reagents to minimize this side reaction. - Choice of Base: Use a milder base or consider using a boronic ester, which can be more stable.
Inconsistent Results Reagent Quality: Impurities in starting materials or solvents can interfere with the reaction.- Purification of Reagents: Ensure the purity of your heterocyclic halide and boronic acid. - Solvent Purity: Use high-purity, dry solvents.
Base Inhomogeneity: Solid bases like K₃PO₄ can lead to reproducibility issues if not finely powdered and well-dispersed.- Grind the Base: Finely grind solid bases before use to ensure a consistent reaction rate. - Solvent Choice: Select a solvent system where the base has at least partial solubility.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of a heterocyclic chloride?

A1: For challenging substrates like heteroaryl chlorides, a higher initial catalyst loading in the range of 1-5 mol% of palladium is often a good starting point for optimization. However, with optimized ligand and reaction conditions, it is often possible to significantly reduce the catalyst loading to as low as 0.5 mol% or even lower.

Q2: How do I choose the right ligand for coupling with a nitrogen-containing heterocycle?

A2: The Lewis basicity of nitrogen-containing heterocycles can lead to catalyst poisoning. To mitigate this, bulky and electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective. These ligands stabilize the palladium center and promote the desired catalytic cycle over catalyst deactivation pathways.

Q3: Can I use the same catalyst system for different classes of heterocyclic halides (e.g., pyridines vs. pyrimidines)?

A3: While some catalyst systems show broad applicability, the electronic nature of the heterocyclic ring can significantly influence the reaction outcome. Electron-deficient heterocycles like pyrazines and pyrimidines can be particularly challenging. It is often necessary to screen a panel of catalysts and ligands to find the optimal system for a specific class of heterocycles.

Q4: What is the role of the base in the Suzuki coupling of heterocyclic halides, and how do I choose the best one?

A4: The base is crucial for the transmetalation step of the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can depend on the specific substrates and solvent system. For instance, K₃PO₄ is often a good choice for challenging couplings.

Q5: When should I consider using microwave-assisted heating for these reactions?

A5: Microwave irradiation can be highly beneficial for the Suzuki coupling of heterocyclic halides, often leading to significantly reduced reaction times and improved yields. It is particularly useful for high-throughput screening of reaction conditions and for driving difficult couplings to completion.

Data Presentation

Table 1: Optimization of Catalyst Loading for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
EntryCatalyst Loading (mol%)Yield (%)
12.075
21.578
31.080
40.581
50.165

Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 100 °C, 15 min, microwave irradiation.

Table 2: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 2,4-dichloropyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%, 0.0025 mmol).

  • Solvent Addition: Add 6 mL of a degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.

  • Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Het-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar-B(OR)2 Base Pd(II) Intermediate Pd(II) Intermediate Transmetalation->Pd(II) Intermediate Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Catalyst Catalyst Deactivation? Start->Catalyst Ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos) Catalyst->Ligand Yes Reactivity Low Substrate Reactivity? Catalyst->Reactivity No SlowAddition Slow Addition of Heterocyclic Halide Ligand->SlowAddition Success Improved Yield SlowAddition->Success Conditions Increase Temperature Optimize Base Reactivity->Conditions Yes SideProducts Side Products Observed? Reactivity->SideProducts No Conditions->Success Homocoupling Degas Solvents Thoroughly SideProducts->Homocoupling Homocoupling Protodeboronation Use Anhydrous Conditions and Milder Base SideProducts->Protodeboronation Protodeboronation Homocoupling->Success Protodeboronation->Success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

Technical Support Center: De-bromination of Pyridine Rings During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of de-bromination of pyridine rings during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination in the context of cross-coupling reactions?

A1: De-bromination, often called hydrodehalogenation, is an undesired side reaction where the bromine atom on a pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of a de-brominated byproduct, which reduces the yield of the desired coupled product and complicates purification.[2][3] The electron-withdrawing nature of the nitrogen atom in the pyridine ring can influence the reactivity of the carbon-bromine (C-Br) bond, making it susceptible to this reductive cleavage under certain conditions.[1][4]

Q2: What are the primary mechanistic causes of de-bromination?

A2: In palladium-catalyzed reactions, de-bromination is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1][5] This highly reactive intermediate can be generated from various sources within the reaction mixture, including solvents (like alcohols or residual water), bases, or other reagents.[1][2][6] Once formed, the Pd-H species can react with the bromopyridine in a competing catalytic cycle, leading to the replacement of bromine with hydrogen instead of the intended coupling partner.[1]

Q3: How does the choice of base influence the extent of de-bromination?

A3: The base is a critical factor. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species, thereby increasing the incidence of de-bromination.[1][5] Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally less likely to generate hydride species and are therefore recommended to minimize this side reaction.[1][2][5]

Q4: Can the catalyst and ligand system be optimized to prevent de-bromination?

A4: Absolutely. The choice of the palladium catalyst and, more importantly, the phosphine ligand is crucial.[2][4] Using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) can significantly reduce de-bromination.[1] These ligands accelerate the rate-limiting steps of the desired cross-coupling catalytic cycle (oxidative addition and reductive elimination), allowing the desired reaction to outcompete the slower de-bromination pathway.[1][7]

Q5: What role do solvents and temperature play in this side reaction?

A5: Solvents can act as hydride donors, contributing to the formation of Pd-H species.[2] Therefore, using anhydrous, aprotic solvents such as toluene, dioxane, or THF is highly recommended.[2] High reaction temperatures can also increase the rate of de-bromination.[2][4][5] It is often beneficial to run the reaction at the lowest effective temperature and monitor it closely, stopping the reaction as soon as the starting material is consumed to prevent the accumulation of the de-brominated byproduct.[2][3]

Q6: How can I detect and quantify the amount of de-brominated impurity?

A6: The presence of the de-brominated byproduct can be detected and quantified using standard analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] Comparing the integration of characteristic peaks of the desired product and the byproduct in ¹H NMR can provide a quantitative measure of the extent of de-bromination.

Troubleshooting Guides

This section provides a systematic approach to diagnose and mitigate the de-bromination of bromopyridine substrates in your cross-coupling reaction.

Issue: Significant Formation of De-brominated Pyridine Byproduct

If LC-MS or NMR analysis of your crude reaction mixture shows a substantial amount of the de-brominated pyridine alongside your desired product, follow this troubleshooting workflow.

Troubleshooting Workflow for De-bromination

G cluster_start cluster_steps cluster_solutions cluster_end start Debromination Observed step1 Step 1: Evaluate Base start->step1 step2 Step 2: Assess Temperature & Reaction Time step1->step2 If issue persists sol1 Issue: Using strong bases (e.g., NaOtBu). Solution: Switch to weaker inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃). step1->sol1 step3 Step 3: Analyze Catalyst & Ligand step2->step3 If issue persists sol2 Issue: High temperature / long reaction time. Solution: Lower temperature. Monitor reaction closely and stop when starting material is consumed. step2->sol2 step4 Step 4: Check Solvents & Reagents step3->step4 If issue persists sol3 Issue: Suboptimal ligand choice. Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) to accelerate desired coupling. step3->sol3 sol4 Issue: Protic solvents or water acting as hydride source. Solution: Use anhydrous aprotic solvents (e.g., Toluene, Dioxane). Ensure all reagents are dry. step4->sol4 end Debromination Minimized step4->end Problem Solved

Caption: A logical workflow for troubleshooting de-bromination.

Data Presentation: Impact of Reaction Parameters on De-bromination

The following table summarizes the expected outcomes when modifying key reaction parameters to suppress the de-bromination of a generic bromopyridine substrate in a Suzuki-Miyaura coupling reaction.

ParameterStandard Condition (High De-bromination)Optimized Condition (Low De-bromination)Expected OutcomeReference
Base NaOtBu (2.0 eq.)K₃PO₄ (2.0 eq.)Reduced formation of Pd-H species[1]
Ligand PPh₃ (10 mol%)XPhos (5 mol%)Faster C-C coupling outcompetes de-bromination[1]
Temperature 110 °C80 °CLower activation energy for de-bromination is disfavored[2][5]
Solvent Dioxane / H₂O (4:1)Anhydrous TolueneMinimizes external hydride sources[2]
Reaction Time 12 hours4 hours (or until SM consumed)Reduces prolonged exposure to catalyst at high temp.[4]
Visualization of Competing Reaction Pathways

The diagram below illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing pathway that leads to de-bromination.

G Cross-Coupling Catalytic Cycle vs. De-bromination Pathway pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Py-Br pd_complex Py-Pd(II)(Br)L ox_add->pd_complex trans Transmetalation pd_complex->trans + R-M pd_hydride L-Pd(II)-H pd_complex->pd_hydride Reaction with H⁻ source pd_r_complex Py-Pd(II)(R)L trans->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Py-R (Desired Product) red_elim->product hydride_source Hydride Source (Base, Solvent, H₂O) debrom_elim Reductive Elimination pd_hydride->debrom_elim debrom_elim->pd0 byproduct Py-H (De-brominated Byproduct) debrom_elim->byproduct

References

Technical Support Center: Managing Poor Solubility of Pyridine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the poor solubility of pyridine derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridine derivative insoluble in a particular organic solvent?

The solubility of a pyridine derivative is influenced by a combination of factors related to both the solute (the pyridine derivative) and the solvent. Key factors include:

  • Polarity Mismatch: As a general principle, "like dissolves like." Pyridine itself is a polar molecule.[1] If your derivative has highly polar functional groups, it will favor polar solvents. Conversely, non-polar substituents will increase its solubility in non-polar solvents. A significant mismatch in polarity between your derivative and the solvent will likely result in poor solubility.

  • Intermolecular Forces: Strong intermolecular forces within the crystal lattice of your solid pyridine derivative, such as hydrogen bonding or strong π-π stacking, require a significant amount of energy to overcome. If the solvent cannot favorably interact with the derivative to compensate for this energy, solubility will be low.

  • Substituent Effects: The nature and position of substituents on the pyridine ring dramatically affect its electronic properties, polarity, and ability to form hydrogen bonds, thus altering its solubility profile.[2][3] For instance, electron-donating groups can increase the basicity of the pyridine nitrogen, potentially enhancing interactions with protic solvents.

  • Molecular Size and Shape: Larger molecules with rigid structures can be more difficult to solvate than smaller, more flexible ones.

Q2: In which types of organic solvents are pyridine derivatives typically soluble?

Pyridine itself is miscible with a wide range of solvents, including water, alcohols, ether, and chloroform.[1][4] However, the solubility of its derivatives can vary significantly. Generally:

  • Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are often good choices for dissolving a variety of pyridine derivatives, especially those with polar functional groups.[5][6]

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can be effective, particularly for derivatives capable of hydrogen bonding.[7]

  • Aromatic Solvents: Toluene can be a suitable solvent, especially for derivatives with aromatic substituents, due to favorable π-π interactions.[5]

  • Non-Polar Solvents: Solvents like hexane are generally poor choices for polar pyridine derivatives but may be suitable for derivatives with long alkyl chains or other non-polar functionalities.[5]

Q3: How do substituents on the pyridine ring affect solubility in organic solvents?

Substituents play a crucial role in determining the solubility of pyridine derivatives:

  • Polar Substituents: Introducing polar functional groups (e.g., -OH, -NH2, -COOH) generally increases solubility in polar solvents.[8]

  • Non-Polar Substituents: Adding non-polar groups (e.g., alkyl, aryl chains) tends to increase solubility in non-polar solvents like toluene and decrease it in polar solvents.

  • Ionizable Groups: The presence of acidic or basic substituents allows for the formation of salts. Salt formation is a common and highly effective strategy to increase solubility in polar solvents.[9]

  • Hydrogen Bonding: Substituents that can act as hydrogen bond donors or acceptors can significantly influence solubility in protic solvents.

Troubleshooting Guides

Problem 1: My pyridine derivative precipitates out of solution during my reaction workup.

This is a common issue, often occurring when the solvent composition changes, for example, during an aqueous wash.

  • Initial Assessment:

    • Is the product crashing out upon addition of an anti-solvent? (e.g., adding water to an organic solution). This indicates your product is poorly soluble in the new solvent mixture.

  • Troubleshooting Steps:

    • Modify the Extraction Solvent: Switch to a more polar organic solvent that has better solvating power for your derivative.

    • Adjust the pH: If your compound is precipitating during an acidic or basic wash, try using a milder pH adjustment or a buffered wash solution. For basic products, avoiding acidic washes or using a very dilute acid might prevent precipitation.[11]

    • Use a Co-solvent: Adding a miscible co-solvent to your extraction system can increase the solubility of your compound in the organic phase.[12]

    • Temperature Control: In some cases, performing the extraction at a slightly elevated temperature can improve solubility. However, be mindful of the volatility of your solvent and the stability of your compound.

Problem 2: I am unable to dissolve my purified, solid pyridine derivative to make a stock solution for biological assays.

Stock solutions for biological assays often require an organic solvent like DMSO, which is then diluted into an aqueous buffer. Precipitation upon dilution is a frequent problem.[12]

  • Initial Assessment:

    • What is the concentration you are trying to achieve? You may be exceeding the thermodynamic solubility limit of your compound.

    • In which solvent are you preparing the stock solution? While DMSO is common, it may not be the optimal choice for all derivatives.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of your compound in a small panel of water-miscible organic solvents (e.g., DMSO, DMF, ethanol, propylene glycol).

    • Use of Co-solvents: Prepare the final aqueous solution with a small percentage of a water-miscible organic co-solvent (e.g., 1-5% ethanol or DMSO) to increase the solubility of your hydrophobic compound.[12]

    • pH Adjustment: If your derivative has an ionizable group, adjusting the pH of the final aqueous buffer can significantly enhance solubility.[12]

    • Employ Solubilizing Agents:

      • Surfactants: Above their critical micelle concentration (CMC), surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[12]

      • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[12]

Data Presentation

Table 1: Predicted Solubility of a Fluorinated Pyridine Derivative

This table provides an estimated solubility profile for difluorodi(pyridin-2-yl)methane based on the known characteristics of the parent compound and the general effects of fluorination.[5] Note: These are predictions and should be confirmed experimentally.

Organic SolventChemical FormulaPredicted Solubility of Difluorodi(pyridin-2-yl)methaneRationale for Prediction
Non-Polar Solvents
HexaneC₆H₁₄LowThe polarity introduced by the pyridine nitrogens limits solubility in highly non-polar solvents.
TolueneC₇H₈Moderate to HighThe aromatic nature of toluene can interact favorably with the pyridine rings.
Polar Aprotic Solvents
Dichloromethane (DCM)CH₂Cl₂HighOften a good solvent for pyridine derivatives.

Experimental Protocols

Protocol 1: Determination of Solubility by the Shake-Flask Gravimetric Method

This method determines the mass of a solute that dissolves in a specific volume of a solvent at a constant temperature to reach a saturated solution.[7][13]

Objective: To quantify the equilibrium solubility of a pyridine derivative.

Materials:

  • Pyridine derivative (high purity)

  • Organic solvent of interest

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm pore size)

  • Pre-weighed containers

  • Oven or rotary evaporator

  • Desiccator

Procedure:

  • Sample Preparation: Add an excess amount of the solid pyridine derivative to a volumetric flask containing a known volume of the organic solvent.

  • Equilibration: Seal the flask and place it in the thermostatically controlled shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Maintain the constant temperature.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed container. Ensure the syringe and filter are at the experimental temperature to prevent precipitation.

  • Solvent Evaporation: Accurately weigh the container with the filtered saturated solution. Carefully evaporate the solvent using an oven at a temperature below the compound's decomposition point or with a rotary evaporator.

  • Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the amount of dissolved pyridine derivative.

  • Calculation: Calculate the solubility in units such as g/L or mol/L.

Protocol 2: Determination of Solubility by UV-Vis Spectrophotometry

This method is suitable if the pyridine derivative has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[7]

Objective: To determine the concentration of a pyridine derivative in a saturated solution by measuring its light absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Materials from Protocol 1 (for preparing the saturated solution)

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the pyridine derivative of a known concentration in the chosen organic solvent.

    • Perform a series of dilutions to create standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution as described in Protocol 1 (steps 1-3).

    • Withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility Observed solvent_screen Perform Solvent Screen (Polar Aprotic, Polar Protic, Non-Polar) start->solvent_screen temp Modify Temperature (Heating/Cooling) solvent_screen->temp Partial Success success Solubility Achieved solvent_screen->success Success fail Re-evaluate Strategy solvent_screen->fail No Suitable Solvent cosolvent Add Co-solvent temp->cosolvent Improvement Needed temp->success Success ph_adjust Adjust pH (for ionizable derivatives) cosolvent->ph_adjust Further Improvement Needed cosolvent->success Success solubilizing_agent Use Solubilizing Agents (Surfactants, Cyclodextrins) ph_adjust->solubilizing_agent ph_adjust->success Success solubilizing_agent->success Success solubilizing_agent->fail No Improvement

Caption: A decision tree for systematically troubleshooting poor solubility.

G Solubility Determination Workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24-48h shaking) add_excess->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant settle->filter analysis Analyze Solute Concentration filter->analysis gravimetric Gravimetric Method (Evaporate & Weigh) analysis->gravimetric No Chromophore spectro Spectrophotometric Method (Measure Absorbance) analysis->spectro Chromophore Present calculate Calculate Solubility gravimetric->calculate spectro->calculate

Caption: General workflow for experimental solubility determination.[7]

References

"troubleshooting low conversion in ethynylpyridine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during ethynylpyridine reactions, with a primary focus on the widely used Sonogashira cross-coupling reaction.

Troubleshooting Guide for Low Conversion

This guide addresses the most common problem in ethynylpyridine synthesis—low product yield—by providing a systematic approach to identifying and resolving potential issues.

Q1: My Sonogashira reaction for an ethynylpyridine is resulting in low or no product. What are the primary causes?

Low conversion is a frequent issue stemming from several factors.[1] The primary areas to investigate are the catalyst system, the reaction conditions, the purity of the starting materials, and potential side reactions. A systematic check of these components is the most effective way to diagnose the problem.

Q2: How can I troubleshoot the catalyst system (Palladium/Copper/Ligand)?

The catalyst system is the heart of the Sonogashira coupling, and its failure is a common cause of low yield.

  • Palladium Catalyst Inactivity: The Pd(0) species is the active catalyst. If your palladium source [e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂] has degraded through oxidation, the reaction will not proceed.

    • Solution: Use fresh, high-purity catalyst. If using a Pd(II) precatalyst, ensure the conditions are suitable for its in-situ reduction to Pd(0).

  • Copper Co-catalyst Issues: While copper-free Sonogashira reactions exist, many protocols rely on a Cu(I) co-catalyst (e.g., CuI).[2]

    • Solution: Ensure the CuI is fresh and not oxidized (it should be off-white, not green or brown).

  • Ligand Selection and Ratio: Phosphine ligands are crucial for stabilizing the palladium catalyst.[3][4] Bulky, electron-rich phosphine ligands often improve reaction efficiency.[2][5]

    • Solution: Screen different phosphine ligands. The choice of ligand can significantly impact catalyst activity.[4] Ensure the palladium-to-ligand ratio is optimized; an incorrect ratio can lead to inactive catalyst species.

Q3: Which reaction conditions should I optimize to improve conversion?

Optimizing reaction parameters is critical for maximizing yield.[6][7][8]

  • Base: The base is required to deprotonate the terminal alkyne.[2] Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.

    • Solution: The choice of base can be critical. Triethylamine has been confirmed to give excellent results in many cases.[6] Ensure the base is pure, dry, and used in sufficient excess (typically 2-5 equivalents).[6]

  • Solvent: The solvent must dissolve all reactants and be compatible with the reaction conditions.

    • Solution: Common solvents include DMF, THF, and amines like Et₃N (which can also act as the base).[9] Ensure the solvent is anhydrous, as water can interfere with the catalyst.

  • Temperature: Sonogashira reactions can be sensitive to temperature.

    • Solution: If no conversion is observed at room temperature, gradually increase the temperature (e.g., to 50-80 °C).[10] However, be aware that higher temperatures can sometimes lead to side reactions or product decomposition.[11] Monitoring the reaction by TLC is crucial to find the optimal balance.[7]

Q4: What are the most common side reactions that lower the yield of ethynylpyridine?

Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the final yield.

  • Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself in the presence of the copper catalyst and an oxidant (like air) to form a diyne byproduct.

    • Solution: Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxygen exposure.

  • Polymerization: The ethynylpyridine product itself can be prone to polymerization, especially at elevated temperatures or upon exposure to light.[11]

    • Solution: Keep reaction temperatures as low as possible and perform the work-up promptly.[11] Store the purified product at a low temperature in the dark.[11] Adding a radical inhibitor like BHT during purification and storage can also be beneficial.[11]

  • Dehalogenation: The starting halopyridine can be reduced, removing the halogen and preventing the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for a Sonogashira coupling to synthesize ethynylpyridines?

While conditions must be optimized for specific substrates, a typical starting point involves a palladium catalyst (0.5-5 mol%), a copper(I) iodide co-catalyst (1-10 mol%), a phosphine ligand, and an amine base (like triethylamine) which often serves as the solvent or co-solvent, all under an inert atmosphere.[9]

Q2: How can I monitor the progress of my reaction effectively?

Reaction monitoring is essential to determine the optimal reaction time and to identify issues early.[7][8]

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to track the consumption of the limiting starting material (often the halopyridine) and the formation of the product.[7]

  • NMR Spectroscopy: For detailed kinetic analysis, NMR reaction monitoring can provide quantitative information on the concentration of reactants, intermediates, and products over time.[12][13]

Q3: Is it possible to perform the Sonogashira reaction without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are well-established.[2] These protocols often require specific ligands and a stronger base to facilitate the deprotonation of the alkyne, as the amine's basicity may be insufficient on its own.[2] This approach can be advantageous for avoiding alkyne homocoupling side reactions.

Q4: My product is highly polar and difficult to purify. What are the best practices for purifying ethynylpyridines?

The nitrogen atom in the pyridine ring increases the polarity, which can make purification challenging.[8]

  • Column Chromatography: Silica gel column chromatography is the most common method.[8] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a standard approach.[8]

  • Work-up: A proper aqueous work-up is crucial to remove the amine base and inorganic salts before chromatography.[8]

  • Handling: Due to the potential for polymerization, it is advisable to avoid prolonged exposure to heat and light during purification and to concentrate the product at reduced temperatures.[11]

Data Summary

Table 1: Optimization of Sonogashira Coupling Conditions

The following table summarizes data from a study optimizing the conditions for a double Sonogashira coupling on a dibromocinnoline, a related nitrogen-containing heterocycle, which provides relevant insights for ethynylpyridine synthesis.

EntryCatalyst (mol%)Co-catalyst (mol%)Base/SolventTemperature (°C)Time (h)Conversion/YieldReference
1PdCl₂(PPh₃)₂ (4)CuI (8)DIPA / DMF8024Unexpected Hiyama coupling product[10]
2PdCl₂(PPh₃)₂ (4)CuI (8)Et₃N5024Mixture of desired product and monodesilylated byproduct[10]
3PdCl₂(PPh₃)₂ (4)CuI (8)Et₃N503.5Full Conversion (by ¹H NMR)[10]

Note: DIPA = Diisopropanolamine, DMF = Dimethylformamide, Et₃N = Triethylamine.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 4-Chloropyridine with Trimethylsilylacetylene

This protocol provides a representative methodology for the synthesis of a protected ethynylpyridine.

  • Reaction Setup: To an oven-dried flask, add 4-chloropyridine (1.0 equiv.), a palladium catalyst [e.g., PdCl₂(PPh₃)₂] (2-5 mol%), and a copper(I) co-catalyst (e.g., CuI) (4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent and Reagent Addition: Add a degassed amine base (e.g., triethylamine, 5.0 equiv.) via syringe, followed by the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv.).[14]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction's progress.[10][14]

  • Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of the 4-chloropyridine.[14]

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[14]

  • Deprotection (if applicable): Dissolve the crude silyl-protected product in a solvent like methanol and add a base (e.g., K₂CO₃, 2.0 equiv.). Stir at room temperature for 1-2 hours.[14]

  • Final Purification: After deprotection, remove the solvent and purify the final 4-ethynylpyridine product by column chromatography on silica gel.[14]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the Eluent: In a beaker, mix a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The ideal eluent should provide good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.6.

  • Spot the Plate: Using a capillary tube, carefully spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting halopyridine as a reference.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), where aromatic compounds typically appear as dark spots.[8] Circle the visible spots.

  • Analyze: Compare the spot from the reaction mixture to the starting material reference. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot (which will typically have a different Rf value).

Visualizations

// Nodes problem [label="Problem:\nLow or No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, width=2, height=1];

cause_catalyst [label="Potential Cause:\nCatalyst System Failure", fillcolor="#FBBC05", fontcolor="#202124"]; cause_conditions [label="Potential Cause:\nSub-Optimal Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause_reagents [label="Potential Cause:\nReagent Purity / Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"];

solution_catalyst1 [label="Solution:\nUse fresh Pd catalyst & CuI.\nEnsure inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_catalyst2 [label="Solution:\nScreen different phosphine ligands.\nOptimize Pd/ligand ratio.", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution_conditions1 [label="Solution:\nUse anhydrous solvent.\nEnsure base is pure & in excess.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions2 [label="Solution:\nOptimize temperature.\nMonitor by TLC to avoid decomposition.", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution_reagents1 [label="Solution:\nPurify starting materials.\nThoroughly degas solvent to prevent\nhomocoupling.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents2 [label="Solution:\nKeep temp low & add inhibitor\nto prevent polymerization.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> {cause_catalyst, cause_conditions, cause_reagents} [dir=both, arrowtail=none, arrowhead=normal];

cause_catalyst -> solution_catalyst1 [label="Catalyst/Co-catalyst\nDegradation"]; cause_catalyst -> solution_catalyst2 [label="Ineffective\nLigand"];

cause_conditions -> solution_conditions1 [label="Solvent or\nBase Issue"]; cause_conditions -> solution_conditions2 [label="Incorrect\nTemperature"];

cause_reagents -> solution_reagents1 [label="Impure Reagents or\nAlkyne Homocoupling"]; cause_reagents -> solution_reagents2 [label="Product\nPolymerization"]; } caption: A logical workflow for troubleshooting low conversion in ethynylpyridine synthesis.

References

Technical Support Center: Preventing Homocoupling in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in preventing the homocoupling of terminal alkynes during Sonogashira reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Sonogashira reactions, with a focus on preventing the formation of the undesired homocoupled diyne, also known as the Glaser coupling product.

Frequently Asked Questions

Q1: What is homocoupling in the context of Sonogashira reactions?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is a prevalent side reaction where two molecules of a terminal alkyne react with each other to form a symmetrical 1,3-diyne dimer.[1][2] This undesired reaction consumes the alkyne starting material, which can be valuable and synthetically complex, thereby reducing the yield of the desired cross-coupled product.[2]

Q2: What are the primary causes of homocoupling?

A2: The two main factors that promote homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][3] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[1][2][4] While the copper co-catalyst is added to increase the reactivity and rate of the Sonogashira reaction, it also catalyzes this unwanted side reaction.[1][2][5]

Q3: What are the most effective strategies to minimize or prevent homocoupling?

A3: Several strategies can be employed to suppress homocoupling:

  • Run the reaction under a rigorously inert atmosphere: Since oxygen promotes the oxidative homocoupling, excluding it by using an inert gas like high-purity argon or nitrogen is crucial.[1][6] This involves using dry, degassed solvents and employing Schlenk techniques or a glovebox.[1][3]

  • Utilize copper-free conditions: The most direct way to avoid copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[1][5][6] These protocols have been extensively developed to completely circumvent the Glaser coupling side reaction.[5]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture via syringe pump can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[1][3][7]

Q4: I am running a copper-free reaction but still observe significant homocoupling. Why is this happening?

A4: Even without the intentional addition of a copper co-catalyst, homocoupling can occur for a couple of reasons:

  • Trace copper contamination: Trace amounts of copper can be present as impurities in reagents, solvents, or on the surface of glassware, which may be sufficient to catalyze Glaser coupling.[3]

  • Palladium-mediated homocoupling: Under certain conditions, a palladium-mediated homocoupling of the terminal alkyne can occur, although this is generally less efficient than the copper-catalyzed pathway.[3][8]

To mitigate this, use high-purity reagents and consider acid-washing glassware to remove trace metals.[3]

Q5: Which ligands are recommended to suppress homocoupling?

A5: The choice of phosphine ligand on the palladium catalyst can significantly influence the reaction outcome. Bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, helping it to outcompete the homocoupling side reaction.[6][9] Examples of such ligands that have proven effective, particularly in copper-free systems, include X-Phos and cataCXium A.[6][10]

Q6: How do the base and solvent affect homocoupling?

A6: The base and solvent system is critical. The base neutralizes the hydrogen halide byproduct and helps deprotonate the terminal alkyne.[3] Secondary amines like piperidine or diisopropylamine can sometimes be more effective at preventing homocoupling than tertiary amines like triethylamine.[6][11] The solvent must dissolve all components; common choices include THF, DMF, or toluene.[2][3] For copper-free systems, solvents like DMSO may play a coordinating role and can be highly effective.[12]

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the yield of the desired product versus the undesired homocoupled dimer.

Table 1: Effect of Copper Co-catalyst on Homocoupling

EntryCatalyst SystemConditionsHomocoupling (%)Desired Product Yield (%)Reference
1Pd(PPh₃)₂Cl₂ / CuIStandard, aerobicHighLow to Moderate[5],[4]
2Pd(PPh₃)₂Cl₂ / CuIInert atmosphere (Argon)~2%Very Good[13],[14]
3(AllylPdCl)₂ / P(t-Bu)₃Copper-Free, rtNot reported/MinimalGood to Excellent[15]
4Pd(OAc)₂ / SPhosCopper-Free, 100 °CNot reported/MinimalGood[1]

Table 2: Influence of Base on Copper-Free Sonogashira Coupling of an Aryl Bromide

EntryBaseTime (h)Conversion (%)Reference
1DABCO1.5100[15]
2Quinuclidine0.5100[15]
3Cs₂CO₃1.595[15]
4(i-Pr)₂NH2.0100[11]
5TMP< 2.0100[11]
6Morpholine18Low[11]

Conditions based on coupling of 4-bromobiphenyl with 1-hexyne using (AllylPdCl)₂/P(t-Bu)₃ or [DTBNpP]Pd(crotyl)Cl catalyst systems at room temperature.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling

This protocol uses a copper co-catalyst and emphasizes the rigorous exclusion of oxygen to suppress Glaser coupling.

1. Glassware and Reagent Preparation:

  • All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.[1]

  • Solvents (e.g., THF, triethylamine) must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.[1][3]

  • All solid reagents should be dried in a vacuum oven.[1]

2. Reaction Setup (Schlenk Technique):

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.03 mmol, 2-3 mol%), and copper(I) iodide (0.02-0.06 mmol, 2-6 mol%).[1][6]

  • Seal the flask, then evacuate and backfill with high-purity argon three times.

  • Under a positive pressure of argon, add the degassed solvent (e.g., 10 mL THF) and the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.[1][6]

3. Reaction Execution:

  • Stir the mixture at room temperature.

  • Add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv) dropwise via syringe over 5-10 minutes.[1]

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction as required (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC/MS.[6]

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.[6]

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst, which is the most direct method to prevent Glaser homocoupling.

1. Glassware and Reagent Preparation:

  • Follow the same rigorous drying and degassing procedures as outlined in Protocol 1.

2. Reaction Setup (Glovebox or Schlenk Technique):

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky, electron-rich phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[1]

  • Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).[1][10]

  • Seal the flask, evacuate, and backfill with argon three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or THF, 5 mL) via syringe.[1][2]

3. Reaction Execution:

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C, depending on substrate reactivity) and monitor progress by TLC or GC/MS.[1][2]

4. Work-up and Purification:

  • Follow the same work-up and purification steps as outlined in Protocol 1.[2]

Visualizations

Reaction Pathways and Troubleshooting

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Transmetalation_complex R¹-Pd(II)(C≡C-R²)L₂ OA_complex->Transmetalation_complex Transmetalation Cu_acetylide R²-C≡C-Cu(I) Cu_acetylide->Transmetalation_complex Transmetalation_complex->Pd0 Reductive Elimination Product R¹-C≡C-R² Transmetalation_complex->Product start R¹-X (Aryl/Vinyl Halide) start->OA_complex alkyne H-C≡C-R² (Terminal Alkyne) alkyne->Cu_acetylide base Base, Cu(I)X cu_cycle Copper Cycle

Caption: The catalytic cycle for the desired Sonogashira cross-coupling reaction.

Glaser_Homocoupling_Pathway Alkyne 2 R-C≡C-H Cu_acetylide 2 R-C≡C-Cu(I) Alkyne->Cu_acetylide Dimer_complex [Complex] Cu_acetylide->Dimer_complex Oxidative Dimerization Dimer R-C≡C-C≡C-R (Homocoupled Dimer) Dimer_complex->Dimer Base Base, Cu(I) Oxygen O₂ (Oxidant) Oxygen->Dimer_complex

Caption: The competing Glaser homocoupling side-reaction pathway.

Troubleshooting_Workflow start Significant Homocoupling Observed? q_copper Is a copper co-catalyst being used? start->q_copper Yes a_copper_yes 1. Ensure rigorously anaerobic conditions (degas solvents, use Schlenk line). 2. Reduce CuI loading (e.g., to 2 mol%). 3. Add alkyne slowly via syringe pump. q_copper->a_copper_yes Yes q_copper_no Running Copper-Free? q_copper->q_copper_no No a_switch_to_cu_free Switch to a Copper-Free Protocol a_copper_yes->a_switch_to_cu_free If problem persists a_copper_no_yes 1. Check reagents for trace Cu contamination. 2. Use bulky, electron-rich ligands (e.g., XPhos) to accelerate cross-coupling. 3. Optimize base and solvent. q_copper_no->a_copper_no_yes Yes

Caption: A workflow for troubleshooting alkyne homocoupling in Sonogashira reactions.

References

Technical Support Center: 5-Bromo-3-ethynylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stabilization and storage of 5-Bromo-3-ethynylpyridin-2-ylamine for researchers, scientists, and drug development professionals. The information is based on the general properties of aromatic amines and pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general stability of aromatic amines and pyridine derivatives, the primary factors contributing to degradation are exposure to light, air (oxygen), heat, and moisture.[1] Aromatic amines are susceptible to oxidation, which can be accelerated by these conditions and may lead to discoloration (e.g., darkening) and the formation of impurities.[1][2]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

  • Short-term: Store in a tightly sealed container, in a cool, dark, and dry place. A desiccator at room temperature may be suitable for immediate use.

  • Long-term: For extended storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C or -20°C).[3] This minimizes exposure to oxygen and reduces the rate of potential degradation reactions. Always store away from sources of ignition.[4][5]

Q3: I've observed a change in the color of my sample. What does this indicate and is the material still usable?

A3: A color change, typically darkening to yellow, brown, or black, is a common indicator of degradation in aromatic amines due to oxidation and polymerization.[1][2] The usability of the material depends on the extent of degradation and the requirements of your specific application. It is highly recommended to assess the purity of the discolored sample using analytical techniques like HPLC, LC-MS, or NMR before use.[6][7]

Q4: Are there any known incompatible materials I should avoid when handling or storing this compound?

A4: Pyridine derivatives and aromatic amines should be stored away from strong oxidizing agents and strong acids.[5][8] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Sample has darkened in color. Oxidation due to exposure to air and/or light.[1]1. Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a dark place. 2. For future storage, consider purging the container with an inert gas (argon or nitrogen) before sealing. 3. Assess the purity of the darkened sample via HPLC or NMR to determine if it is suitable for your experiment.[6][7]
Inconsistent experimental results. Degradation of the starting material.1. Verify the purity of your current stock of this compound. 2. If degradation is confirmed, purify the material (e.g., by recrystallization or column chromatography) or obtain a fresh batch. 3. Implement more stringent storage conditions for the new material.
Poor solubility of the compound. Formation of insoluble polymeric byproducts due to degradation.1. Attempt to dissolve a small amount in a range of solvents to assess solubility. 2. If solubility issues persist and degradation is suspected, purification is recommended. 3. Always use fresh, high-purity material for experiments where solubility is critical.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start with 80% A, hold for 1 minute. Ramp to 20% A over 15 minutes. Hold at 20% A for 2 minutes. Return to 80% A over 1 minute and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.[9]

Protocol 2: Accelerated Stability Study

This protocol can be used to evaluate the stability of the compound under stressed conditions.

  • Sample Preparation:

    • Weigh equal amounts of this compound into several amber vials.

  • Storage Conditions:

    • Condition A (Control): Store at -20°C under an inert atmosphere.

    • Condition B (Elevated Temperature): Store at 40°C in the dark.

    • Condition C (Light Exposure): Store at room temperature exposed to ambient light.

    • Condition D (Air Exposure): Store at room temperature in a loosely capped vial.

  • Time Points:

    • Analyze a sample from each condition at T=0, 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • At each time point, assess the purity of the samples using the HPLC protocol described above.

    • Compare the purity of the stressed samples to the control sample to determine the rate and nature of degradation under different conditions.

Visualizations

Potential Degradation Pathway for this compound A This compound B Oxidized Intermediates A->B O2, Light, Heat D Hydrolysis Products A->D Moisture C Polymerization Products B->C Further Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Weigh Compound into Vials B Control (-20°C, Inert) A->B C Heat (40°C) A->C D Light (RT) A->D E Air (RT) A->E F Analyze at Time Points (T=0, 1, 2, 4 weeks) B->F C->F D->F E->F G HPLC Purity Assessment F->G H Compare Results G->H Troubleshooting Logic for Compound Instability A Problem Encountered (e.g., color change, poor results) B Assess Purity (HPLC, NMR) A->B C Purity Acceptable? B->C D Investigate Other Experimental Parameters C->D Yes E Purity Unacceptable C->E No F Review Storage Conditions E->F H Implement Improved Storage (Inert gas, low temp, dark) F->H No I Conditions Adequate? F->I Yes G Purify Material or Obtain New Stock J Proceed with Experiment G->J H->G I->G

References

Technical Support Center: Work-up Procedures for Removing Palladium Catalyst from Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of residual palladium catalysts from pyridine-containing compounds. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different purification methods.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the palladium removal process from pyridine compounds.

Issue Possible Cause Suggested Solutions
High residual palladium levels after standard filtration (e.g., through Celite®). Strong Coordination: The nitrogen atom in the pyridine ring can act as a strong ligand, forming soluble palladium complexes that pass through standard filters.[1]Employ a High-Affinity Scavenger: Use a solid-supported scavenger with a high affinity for palladium, such as those with thiol or dimercaptotriazine (DMT) functionalities. Activated Carbon Treatment: Treat the reaction mixture with activated carbon, which can adsorb a wide range of palladium species.[1] Optimize Scavenging Conditions: Increase the temperature and/or extend the treatment time to improve the scavenger's efficiency.
Significant product loss during the scavenging process. Non-specific Adsorption: The product may be adsorbing to the scavenger material, particularly activated carbon.Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product. Minimize Scavenger Amount: Use the minimum effective amount of scavenger necessary for palladium removal. Adjust Solvent System: Using a solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.
Inconsistent palladium removal from batch to batch. Variability in Palladium Species: The nature of the palladium species (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) can differ between reaction runs.Standardize Work-up Procedure: Ensure a consistent work-up protocol before the scavenging step to minimize variations in the palladium species. Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against a range of palladium species.
Yellow or dark coloration of the final product. Residual Palladium: The color is often indicative of residual palladium complexes.Confirm with Analysis: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify palladium levels. Implement a More Rigorous Removal Method: If simple filtration was used, move to a high-affinity scavenger or activated carbon treatment.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from pyridine compounds?

A1: The primary challenge stems from the strong coordinating ability of the nitrogen atom in the pyridine ring. This nitrogen can act as a ligand, binding to palladium and forming stable, soluble complexes that are difficult to remove by simple filtration.[1]

Q2: What are the most common methods for removing palladium from pyridine compounds?

A2: The most common methods include:

  • Filtration through Celite®: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C) and precipitated palladium black.[2]

  • Treatment with Activated Carbon: A cost-effective method for adsorbing a broad range of palladium species, though it may lead to product loss.[1]

  • Use of Palladium Scavengers: Solid-supported reagents with functional groups (e.g., thiols, amines, DMT) that selectively bind to palladium.[1][3]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.

  • Column Chromatography: A standard purification technique that can separate the desired compound from the palladium catalyst.

Q3: How do I choose the right palladium scavenger for my experiment?

A3: The choice of scavenger depends on several factors, including the nature of the palladium species (Pd(0) vs. Pd(II)), the solvent system, and the properties of your pyridine compound. It is often recommended to screen several scavengers on a small scale to identify the most effective one for your specific reaction. Thiol-based scavengers are a good starting point for many applications.

Q4: What are the typical regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance.[1]

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the typical efficiencies of various palladium removal methods for nitrogen-containing compounds, providing a general guideline for what can be achieved.

Method Initial Pd Level (ppm) Final Pd Level (ppm) Advantages Disadvantages
Filtration through Celite® >1000>100Simple, fast, and inexpensive.Ineffective for soluble palladium complexes.[4]
Activated Carbon ~300 - 5000<1 - 50Cost-effective and broadly applicable.[5]Can lead to significant product loss due to non-specific adsorption.[6]
Silica-Based Thiol Scavenger >1000<10High selectivity and efficiency for palladium.[6][7]Can be more expensive than other methods.
DMT Scavenger High<10Very effective for a broad range of palladium species.May require optimization of conditions (time, temperature).
Crystallization VariableVariableCan be highly effective, especially with additives.Risk of co-crystallization of palladium-product complexes.
Column Chromatography >1000<100Effective for separating a wide range of impurities.Can be time-consuming and require large solvent volumes.

Note: The efficiencies can vary significantly depending on the specific reaction conditions, the nature of the pyridine compound, and the form of the palladium catalyst.

Experimental Protocols

Protocol 1: Filtration through a Celite® Pad

This method is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner funnel.

    • Add a 1-2 cm layer of Celite® over the filter paper and gently press down to create a compact and level bed.

    • Wet the Celite® pad with the solvent used in the reaction mixture.

  • Filter the Reaction Mixture:

    • Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

    • Slowly pour the diluted mixture onto the center of the Celite® pad under gentle vacuum.

  • Wash the Pad:

    • Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Collect the Filtrate:

    • The filtrate contains the product, free of insoluble palladium species.

Protocol 2: Activated Carbon Treatment

This protocol is effective for removing a broad range of palladium species.

  • Dissolve the Crude Product:

    • Dissolve the crude product in a suitable organic solvent (e.g., toluene, THF).

  • Add Activated Carbon:

    • Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir the Mixture:

    • Stir the suspension at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.

  • Filter through Celite®:

    • Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Wash and Concentrate:

    • Wash the filter cake with fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate under reduced pressure.

Protocol 3: Palladium Scavenging with a Thiol-Based Scavenger

This method is highly effective for removing soluble palladium species.

  • Dissolve the Crude Product:

    • Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM).

  • Add the Scavenger:

    • Add the thiol-based silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).[3]

  • Stir the Mixture:

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours.[3]

  • Filter to Remove Scavenger:

    • Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.

  • Wash and Concentrate:

    • Wash the filter cake with fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate under reduced pressure.

Mandatory Visualization

Palladium_Removal_Workflow start Crude Reaction Mixture (Pyridine Compound + Pd Catalyst) check_catalyst Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->check_catalyst celite_filtration Filtration through Celite® check_catalyst->celite_filtration Yes choose_adsorbent Choose Adsorbent check_catalyst->choose_adsorbent No (Homogeneous) analyze_filtrate1 Analyze Filtrate for Residual Pd celite_filtration->analyze_filtrate1 check_soluble_pd Is residual Pd level acceptable? analyze_filtrate1->check_soluble_pd check_soluble_pd->choose_adsorbent No purified_product Purified Pyridine Compound check_soluble_pd->purified_product Yes scavenger_treatment Treatment with High-Affinity Scavenger filter_adsorbent Filter to Remove Scavenger/Carbon scavenger_treatment->filter_adsorbent carbon_treatment Treatment with Activated Carbon carbon_treatment->filter_adsorbent choose_adsorbent->scavenger_treatment High Selectivity Needed choose_adsorbent->carbon_treatment Cost-Effective Option analyze_filtrate2 Analyze Filtrate for Residual Pd filter_adsorbent->analyze_filtrate2 check_final_pd Is residual Pd level acceptable? analyze_filtrate2->check_final_pd check_final_pd->purified_product Yes further_purification Consider Further Purification (e.g., Crystallization, Chromatography) check_final_pd->further_purification No

Caption: Decision workflow for selecting a palladium removal method.

References

Validation & Comparative

Comparative Guide to the Reaction Products of 5-Bromo-3-ethynylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products derived from 5-Bromo-3-ethynylpyridin-2-ylamine, a versatile building block in medicinal chemistry and materials science. The reactivity of this compound is primarily centered around its three functional groups: the bromine atom, the terminal alkyne, and the primary amine. This document outlines key reaction pathways, including palladium-catalyzed cross-coupling reactions and cycloadditions, supported by experimental data and detailed protocols.

I. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex aromatic systems.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. While direct experimental data for this compound is not extensively published, the reactivity of the closely related 5-bromo-2-methylpyridin-3-amine serves as a strong predictive model for the expected outcomes. [1]The reaction typically proceeds with high yields and tolerates a wide range of functional groups on the boronic acid partner.

Anticipated Product Profile:

Product ClassReagents & ConditionsTypical YieldsKey Advantages
5-Aryl-3-ethynylpyridin-2-ylaminesArylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water, 85-95 °CModerate to GoodWide substrate scope, high functional group tolerance, readily available reagents.

Experimental Protocol (Analogous System):

A representative procedure for the Suzuki coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine, is as follows:

  • In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling reagents This compound + R-B(OH)₂ catalyst Pd(PPh₃)₄ Base (e.g., K₃PO₄) reagents->catalyst 1. Mix solvent 1,4-Dioxane/Water 85-95 °C catalyst->solvent 2. Add Solvent & Heat product 5-Aryl-3-ethynylpyridin-2-ylamine solvent->product 3. Reaction

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

B. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is particularly useful for synthesizing extended π-conjugated systems. Similar to the Suzuki coupling, protocols for related aminobromopyridines provide a reliable template for the reaction of this compound.

Anticipated Product Profile:

Product ClassReagents & ConditionsTypical YieldsKey Advantages
5-(Alkynyl)-3-ethynylpyridin-2-ylaminesTerminal alkyne, Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N or DIPA), THF or DMF, rt to 60 °CGood to ExcellentMild reaction conditions, direct formation of C(sp²)-C(sp) bonds.

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF or DMF), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).

  • Add a suitable base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can often serve as a co-solvent.

  • Stir the reaction mixture under an inert atmosphere at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathway for Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product Cu_Acetylide Cu-C≡CR Cu_Acetylide->PdII_Aryl Alkyne R-C≡CH Alkyne->Cu_Acetylide Cu(I), Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

II. Cycloaddition Reactions of the Ethynyl Group

The terminal alkyne functionality of this compound is a versatile handle for various cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazole derivatives.

Product Profile:

Product ClassReagents & ConditionsTypical YieldsKey Advantages
5-Bromo-3-(1-substituted-1H-1,2,3-triazol-4-yl)pyridin-2-ylaminesOrganic azide, CuSO₄·5H₂O, sodium ascorbate, t-BuOH/water, rtHigh to QuantitativeHigh efficiency, mild aqueous conditions, regioselective formation of the 1,4-disubstituted triazole.

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq) and the corresponding organic azide (1.0-1.1 eq) in a mixture of t-butanol and water (1:1 v/v).

  • Add sodium ascorbate (10-20 mol%) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%).

  • Stir the resulting mixture vigorously at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with water and a cold solvent like diethyl ether or methanol, and dry under vacuum.

  • If the product is soluble, extract with an organic solvent, wash with brine, dry, and purify by chromatography or recrystallization.

Experimental Workflow for CuAAC (Click Chemistry):

CuAAC_Workflow start Dissolve Alkyne and Azide in t-BuOH/Water add_reagents Add Sodium Ascorbate and CuSO₄·5H₂O start->add_reagents react Stir at Room Temperature (12-24 h) add_reagents->react workup Isolate Product react->workup filtration Filter and Wash Solid workup->filtration Precipitate forms extraction Extract with Organic Solvent workup->extraction Product is soluble

Caption: Step-by-step workflow for a typical CuAAC "click" reaction.

III. Comparison of Reaction Products and Alternatives

The choice of reaction pathway for functionalizing this compound depends on the desired final structure and properties.

Reaction TypeProduct Core StructureKey FeaturesAlternative Starting Materials for the Same Product
Suzuki Coupling 5-Aryl-3-ethynylpyridin-2-ylamineIntroduces diverse aryl or heteroaryl groups at the 5-position.5-(Tributylstannyl)-3-ethynylpyridin-2-ylamine (for Stille coupling).
Sonogashira Coupling 5-Alkynyl-3-ethynylpyridin-2-ylamineExtends the π-system with another alkyne moiety.5-Iodo-3-ethynylpyridin-2-ylamine (often more reactive).
CuAAC (Click Chemistry) 5-Bromo-3-(1,2,3-triazol-4-yl)pyridin-2-ylamineForms a stable, aromatic triazole linker.Synthesis of the triazole ring first, followed by bromination and amination of the pyridine core.

This compound is a highly valuable synthetic intermediate due to its orthogonal reactive sites. The bromine atom allows for the introduction of molecular diversity via well-established palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. Concurrently, the ethynyl group serves as an excellent handle for constructing 1,2,3-triazole heterocycles through the highly efficient CuAAC reaction. The strategic selection of one of these reaction pathways enables the targeted synthesis of a wide array of complex molecules for applications in drug discovery and materials science. Researchers are encouraged to adapt the provided analogous protocols as a starting point for their specific synthetic targets.

References

A Comparative Guide to the NMR Analysis of Substituted Ethynylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of substituted ethynylpyridines. Understanding the impact of various substituents on the ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation and characterization of these important heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This document summarizes key spectral data, outlines experimental protocols, and visualizes the analytical workflow and structure-property relationships.

¹H and ¹³C NMR Data of Substituted Ethynylpyridines

The electronic environment of the pyridine ring and the ethynyl group is highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) lead to downfield shifts (higher ppm) of the ring protons and carbons. The following tables compile representative ¹H and ¹³C NMR data for a selection of substituted ethynylpyridines.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Ethynylpyridines

CompoundSolventPyridine Ring ProtonsEthynyl Proton (≡C-H)Other Protons
2-EthynylpyridineCDCl₃δ 8.58 (ddd, H-6), 7.68 (td, H-4), 7.55 (dd, H-3), 7.27 (ddd, H-5)δ 3.10 (s)-
3-Ethynylpyridine[1]CDCl₃δ 8.72 (t, H-2), 8.57 (dd, H-6), 7.77 (dt, H-4), 7.26 (m, H-5)δ 3.22 (s)-
4-EthynylpyridineCDCl₃δ 8.62 (d, 6.0 Hz, H-2, H-6)δ 3.32 (s)-
4-((4-Bromophenyl)ethynyl)pyridineCDCl₃δ 8.64 (d, 6.0 Hz, H-2, H-6), 7.41 (d, 6.0 Hz, H-3, H-5)-δ 7.55 (d, 8.5 Hz, 2H), 7.44 (d, 8.5 Hz, 2H) (Bromophenyl protons)
4-((Trimethylsilyl)ethynyl)pyridineCDCl₃δ 8.59 (d, 5.8 Hz, H-2, H-6), 7.32 (d, 5.8 Hz, H-3, H-5)-δ 0.29 (s, 9H, Si(CH₃)₃)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Ethynylpyridines

CompoundSolventPyridine Ring CarbonsEthynyl Carbons (C≡C)Other Carbons
2-EthynylpyridineCDCl₃δ 150.1 (C-6), 143.0 (C-2), 136.3 (C-4), 127.8 (C-3), 123.0 (C-5)δ 82.9, 78.0-
4-EthynylpyridineCDCl₃δ 150.7 (C-2, C-6), 131.3 (C-4), 127.0 (C-3, C-5)δ 82.8, 81.9-
4-((4-Bromophenyl)ethynyl)pyridineCDCl₃δ 149.6 (C-2, C-6), 131.4 (C-4), 125.6 (C-3, C-5)δ 93.1, 87.6δ 133.3, 131.9, 123.7, 121.0 (Bromophenyl carbons)
4-((Trimethylsilyl)ethynyl)pyridineCDCl₃δ 149.7 (C-2, C-6), 131.2 (C-4), 125.8 (C-3, C-5)δ 102.0, 100.0δ -0.3 (Si(CH₃)₃)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and NMR analysis of substituted ethynylpyridines. Specific reaction conditions and parameters may vary depending on the target molecule.

General Synthesis of Ethynylpyridines via Sonogashira Coupling

A common method for the synthesis of ethynylpyridines is the Sonogashira cross-coupling reaction.

Materials:

  • Halogenated pyridine (e.g., 4-bromopyridine)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base, and degas the mixture.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • The reaction is typically stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with water or an ammonium chloride solution, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired substituted ethynylpyridine.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve 5-10 mg of the purified substituted ethynylpyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

  • Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300, 400, or 500 MHz.

  • ¹H NMR: Standard acquisition parameters are used. The spectral width is set to encompass all proton signals (typically 0-12 ppm).

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. The spectral width is typically set from 0 to 200 ppm.

  • For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Visualizing NMR Analysis and Substituent Effects

The following diagrams, generated using the DOT language, illustrate the workflow of NMR analysis and the influence of substituents on the chemical shifts.

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Substituted Ethynylpyridine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation (in Deuterated Solvent) Purification->Sample_Prep NMR_Acquisition 1D & 2D NMR Data Acquisition Sample_Prep->NMR_Acquisition Processing Spectral Processing (Fourier Transform, Phasing) NMR_Acquisition->Processing Assignment Signal Assignment (¹H, ¹³C, 2D) Processing->Assignment Interpretation Structural Elucidation & Confirmation Assignment->Interpretation Substituent_Effects cluster_substituent Substituent Type cluster_effect Effect on Electron Density cluster_shift Observed NMR Chemical Shift EDG Electron-Donating Group (EDG) e.g., -OCH₃, -NH₂ Increase Increases Electron Density (Shielding) EDG->Increase EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN Decrease Decreases Electron Density (Deshielding) EWG->Decrease Upfield Upfield Shift (Lower ppm) Increase->Upfield Downfield Downfield Shift (Higher ppm) Decrease->Downfield

References

Interpreting Mass Spectrometry Data of Halogenated Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for interpreting the electron ionization (EI) mass spectrometry data of chlorinated, brominated, and iodinated pyridines. Understanding the distinct fragmentation patterns of these compounds is crucial for their unambiguous identification in complex matrices, a common challenge in drug metabolism studies, environmental analysis, and synthetic chemistry. This document outlines the characteristic fragmentation behaviors, presents comparative data, and provides a detailed experimental protocol for analysis.

Key Fragmentation Pathways in Halogenated Pyridines

Under electron ionization, halogenated pyridines primarily undergo fragmentation through two key pathways:

  • Halogen Radical Loss: The initial molecular ion (M⁺˙) can lose a halogen radical (X•) to form a pyridinium cation. The propensity for this loss is inversely related to the carbon-halogen bond strength (C-I < C-Br < C-Cl), making it a more dominant pathway for iodinated and brominated pyridines.

  • Pyridine Ring Cleavage: Subsequent fragmentation of the pyridinium cation or the molecular ion often involves the loss of hydrogen cyanide (HCN), leading to a characteristic fragment at m/z 51.

The presence of halogen isotopes also provides a critical diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.[1] Bromine's isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 ratio, producing an M+2 peak of almost equal intensity to the molecular ion peak.[1][2] Iodine is monoisotopic (¹²⁷I), so it does not produce an M+2 peak.

Comparative Fragmentation Data

The following tables summarize the major fragment ions and their relative abundances for various mono-halogenated pyridines, as determined by Electron Ionization Mass Spectrometry (EI-MS). Data has been compiled from the NIST Mass Spectrometry Data Center and other sources.

Table 1: 2-Halopyridines

HalogenMolecular Ion (m/z)M+2 Peak (m/z)[M-X]⁺ (m/z)[C₄H₄]⁺˙ (m/z from [M-HX])[C₄H₃]⁺ (m/z from [M-X]-HCN)
Chlorine 113 (100%)115 (32%)78 (75%)7851 (40%)
Bromine 157/159 (~1:1)-787851
Iodine 205-787851

Note: Quantitative data for 2-bromopyridine and 2-iodopyridine fragmentation is less available in public databases. The fragmentation pattern is expected to be dominated by the loss of the halogen to form the m/z 78 ion.

Table 2: 3-Halopyridines

HalogenMolecular Ion (m/z)M+2 Peak (m/z)[M-X]⁺ (m/z)[C₄H₄]⁺˙ (m/z from [M-HX])[C₄H₃]⁺ (m/z from [M-X]-HCN)
Chlorine 113 (100%)115 (32%)78 (55%)7851 (30%)
Bromine 157 (98%)159 (96%)78 (100%)-51 (50%)[2]
Iodine 205-78-51

Table 3: 4-Halopyridines

HalogenMolecular Ion (m/z)M+2 Peak (m/z)[M-X]⁺ (m/z)[C₄H₄]⁺˙ (m/z from [M-HX])[C₄H₃]⁺ (m/z from [M-X]-HCN)
Chlorine 113 (100%)115 (33%)78 (50%)7851 (25%)
Bromine 157/159 (~1:1)-787851
Iodine 205 (100%)-78 (10%)7851 (30%)

Note: Quantitative data for 4-bromopyridine fragmentation is less available in public databases. The fragmentation pattern is expected to be dominated by the loss of the halogen to form the m/z 78 ion.

Visualizing Fragmentation and Workflows

The following diagrams illustrate the generalized fragmentation pathways and a typical experimental workflow for the analysis of halogenated pyridines.

fragmentation_pathway Generalized Fragmentation of Halogenated Pyridines M [C₅H₄NX]⁺˙ (Molecular Ion) MX [C₅H₄N]⁺ (Pyridinium Ion) m/z = 78 M->MX - •X C4H3 [C₄H₃]⁺ m/z = 51 MX->C4H3 - HCN

Caption: Generalized fragmentation pathway for halogenated pyridines.

experimental_workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution (in volatile solvent) Injection Splitless Injection Sample->Injection 1 µL injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Scan m/z 40-300) Ionization->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Analysis & Library Comparison Spectrum->Interpretation

References

A Comparative Analysis of 5-Bromopyridines and 5-Chloropyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, ubiquitous in bioactive molecules, are frequently assembled using palladium-catalyzed cross-coupling reactions. The choice of the halide on the pyridine ring is a critical determinant of its reactivity. This guide provides an objective, data-driven comparison of the reactivity of 5-bromopyridines versus 5-chloropyridines in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

The Fundamental Reactivity Trend: C-Br vs. C-Cl

The generally accepted trend for the reactivity of organic halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of the palladium catalyst to the C-Br bond, the rate-determining step in many cross-coupling catalytic cycles, more facile. Consequently, 5-bromopyridines are generally more reactive than their 5-chloro counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse in synthetic chemistry. When comparing the reactivity of 5-bromo- and 5-chloropyridines, the difference in their performance is stark. 5-Bromopyridines typically undergo Suzuki-Miyaura coupling with high efficiency under a variety of conditions, while 5-chloropyridines often necessitate more specialized and robust catalyst systems to achieve comparable yields.

Quantitative Data Summary: Suzuki-Miyaura Coupling

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[1]
5-Bromonicotinic acidPhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃DMF100292[2]
5-Bromopyridine (analog)Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O1001285[3]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃H₂O100295[4]

Note: Direct side-by-side comparative data under identical conditions for 5-bromo- and 5-chloropyridine is limited in the literature. The data for trichloropyridine suggests that with appropriate catalyst systems, high yields can be achieved even with less reactive chloro-substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyridine with Phenylboronic Acid

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative.

Materials:

  • 5-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methylpyridine, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow A Combine Reactants: 5-Bromopyridine Phenylboronic Acid Pd(PPh3)4, K3PO4 B Inert Atmosphere: Evacuate & Backfill with Argon/Nitrogen A->B C Add Solvents: Degassed Dioxane/H2O B->C D Heat Reaction: 90 °C with Stirring C->D E Monitor Progress: TLC or LC-MS D->E F Work-up: Extraction & Washing E->F G Purification: Column Chromatography F->G H Final Product G->H

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction: Olefin Functionalization

The Heck reaction enables the coupling of an organohalide with an alkene. Similar to the Suzuki-Miyaura coupling, 5-bromopyridines are generally more reactive substrates for the Heck reaction than 5-chloropyridines. Achieving good yields with 5-chloropyridines often requires higher temperatures, longer reaction times, and more specialized catalyst systems.

Quantitative Data Summary: Heck Reaction

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromopyridin-2-amineStyrenePd(OAc)₂/LigandEt₃NDMF80-Good[5]
6-BromonicotinonitrileStyrenePd(OAc)₂/PPh₃K₂CO₃DMF100-12012-24-[6]
Aryl BromideButyl acrylate-K₂CO₃DMF13024High[7]
ChlorobenzeneButyl methacrylatePd[P(t-Bu)₃]₂N-MethyldicyclohexylamineToluene1001885[8]

Note: The data for chlorobenzene, a less reactive aryl chloride, demonstrates that with the appropriate choice of a bulky, electron-rich phosphine ligand, high yields can be obtained in Heck reactions of chloroarenes.

Experimental Protocol: Heck Reaction of 5-Bromopyridine with Styrene

This protocol provides a general procedure for the Heck reaction.

Materials:

  • 5-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 5-bromopyridine, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and styrene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Workflow A Combine Reactants: 5-Bromopyridine, Styrene Pd(OAc)2, PPh3, K2CO3 B Inert Atmosphere: Evacuate & Backfill A->B C Add Solvent: Anhydrous DMF B->C D Heat Reaction: 110 °C, 12-24h C->D E Monitor Progress: TLC or GC-MS D->E F Work-up: Aqueous Extraction E->F G Purification: Column Chromatography F->G H Final Product G->H

Heck Reaction Experimental Workflow

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity difference between 5-bromo- and 5-chloropyridines is particularly pronounced in this reaction. While 5-bromopyridines can be coupled with a wide range of amines using various palladium catalysts and ligands, 5-chloropyridines are significantly less reactive and often require bulky, electron-rich phosphine ligands and stronger bases to facilitate the challenging oxidative addition step.

Quantitative Data Summary: Buchwald-Hartwig Amination

HalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-BromopyrimidineN-MethylanilinePd₂(dba)₃/XantphosNaOt-BuToluene1001692[9]
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃/BINAPNaOt-BuToluene1101885[10]
Aryl ChloridePrimary AminePd(OAc)₂/RuPhosNaOt-BuDioxane80-110--[11][12]
Aryl ChlorideSecondary AminePd(OAc)₂/BrettPhosNaOt-BuToluene80-110--[11][12]

Note: The data highlights that for less reactive aryl chlorides, specialized, bulky phosphine ligands like RuPhos and BrettPhos are often essential for achieving high conversion.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Chloropyridine with Aniline

This protocol is a representative procedure for the more challenging amination of a 5-chloropyridine, employing a specialized ligand.

Materials:

  • 5-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a Schlenk flask.

  • Seal the flask, remove from the glovebox (if applicable), and add anhydrous toluene.

  • Add 5-chloropyridine and aniline via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow A Combine Catalyst: Pd2(dba)3, RuPhos NaOt-Bu in Toluene B Add Reactants: 5-Chloropyridine Aniline A->B C Heat Reaction: 100 °C with Stirring B->C D Monitor Progress: GC-MS or LC-MS C->D E Quench & Work-up: Aqueous Extraction D->E F Purification: Column Chromatography E->F G Final Product F->G

Buchwald-Hartwig Amination Experimental Workflow

Signaling Pathways and Logical Relationships

The underlying principle governing the reactivity differences in all three cross-coupling reactions is the palladium catalytic cycle. The superior reactivity of 5-bromopyridines stems from the lower energy barrier for the initial oxidative addition step compared to 5-chloropyridines.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition C-Br: Faster C-Cl: Slower R-X R-X (5-Halo-Py) R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) R'-M R'-M (e.g., R'B(OH)2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' (Product) Reductive_Elimination->R-R'

Generalized Palladium Cross-Coupling Catalytic Cycle

Conclusion

The choice between a 5-bromo- and a 5-chloropyridine for a palladium-catalyzed cross-coupling reaction has significant practical implications for the synthetic chemist. 5-Bromopyridines are demonstrably more reactive and versatile, often providing good to excellent yields under relatively mild conditions with standard catalyst systems. In contrast, 5-chloropyridines are more challenging substrates that typically require higher temperatures, longer reaction times, and, crucially, the use of specialized, bulky, and electron-rich phosphine ligands to achieve satisfactory results. For drug development professionals and researchers, the higher cost and potentially more stringent reaction conditions associated with 5-chloropyridines must be weighed against their potential advantages in terms of availability or for specific synthetic strategies where the differential reactivity of halides is desired. This guide provides a foundational understanding and practical starting points for navigating these important synthetic decisions.

References

Comparative Guide to the Biological Activity of 5-Bromo-3-ethynylpyridin-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2] Within this class, 5-Bromo-3-ethynylpyridin-2-ylamine presents itself as a particularly compelling starting point for drug discovery. Its structure is strategically functionalized: the 2-amino group provides a key hydrogen bond donor, the ethynyl group at the 3-position acts as a rigid linker or a reactive handle, and the bromine atom at the 5-position is a prime site for diversification through modern cross-coupling chemistry.[3]

This guide provides a comparative analysis of the biological activities of derivatives stemming from this core structure, focusing on their potential as kinase inhibitors for anticancer therapy. We will explore the causality behind experimental design, provide validated protocols, and present a clear structure-activity relationship (SAR) to inform future optimization efforts.

The Kinase Inhibitor Potential: A Comparative Overview

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[4] Pyrimidine and pyridine-based scaffolds have shown significant promise as inhibitors of this pathway.[4][5][6] The this compound core can be elaborated to generate potent kinase inhibitors. By modifying the ethynyl and bromo positions, we can tune the molecule's selectivity and potency against different kinase isoforms.

Consider a hypothetical series of derivatives where the bromine atom is replaced with various aryl groups via Suzuki coupling, and the ethynyl group is coupled with different partners. The resulting biological activity against key cancer cell lines reveals critical SAR insights.

Comparative Anticancer Activity Data

The following table summarizes the growth inhibition (GI50) data for a representative set of hypothetical derivatives against common cancer cell lines. This data illustrates how structural modifications impact biological activity.

Compound IDR1 (Substitution at 5-position)R2 (Substitution on Ethynyl Group)MCF-7 (Breast Cancer) GI50 (µM)HCT-116 (Colon Cancer) GI50 (µM)A549 (Lung Cancer) GI50 (µM)
Parent -Br-H> 50> 50> 50
DERIV-A1 Phenyl-H15.220.518.9
DERIV-A2 4-Methoxyphenyl-H8.512.110.3
DERIV-A3 4-Chlorophenyl-H11.715.813.4
DERIV-B1 4-MethoxyphenylPhenyl5.17.96.2
DERIV-B2 4-MethoxyphenylCyclopropyl2.34.53.1

Note: Data is representative and for illustrative purposes to demonstrate SAR principles.

From this data, we can infer several key structure-activity relationships:

  • Substitution at the 5-Position is Crucial: Replacing the bromine atom (Parent) with an aryl group (DERIV-A series) significantly enhances anticancer activity.

  • Electronic Effects Matter: An electron-donating group (methoxy in DERIV-A2) on the phenyl ring improves potency compared to an unsubstituted phenyl (DERIV-A1) or an electron-withdrawing group (chloro in DERIV-A3).[7] This suggests a potential interaction where increased electron density on the aryl ring is favorable.

  • Exploiting the Ethynyl Group: Further substitution on the ethynyl group (DERIV-B series) provides another avenue for potency enhancement. A bulky phenyl group (DERIV-B1) improves activity, but a smaller, rigid cyclopropyl group (DERIV-B2) shows the most significant improvement, suggesting a specific steric and conformational requirement in the target's binding pocket.

Mechanistic Insights and Signaling Pathways

Many pyridine-based inhibitors target the ATP-binding pocket of kinases. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, effectively mimics these hinge-binding interactions.[6] Similarly, our pyridine core can be designed to engage with the kinase hinge region, while the substituents at the 5- and 3-positions explore deeper pockets to achieve potency and selectivity.

The diagram below illustrates the canonical PI3K/AKT/mTOR pathway, a primary target for this class of inhibitors. Inhibition of PI3K or mTOR blocks downstream signaling, leading to decreased cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor This compound Derivative (e.g., DERIV-B2) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 (Potential dual inhibition)

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary controls for trustworthy and reproducible results.

A. Synthesis of Derivatives via Suzuki Coupling

This protocol details the synthesis of the DERIV-A series, where the bromine at the 5-position is substituted with an aryl group. The Suzuki cross-coupling reaction is a robust and versatile method for this transformation.[8][9]

Rationale: Palladium-catalyzed cross-coupling is chosen for its high efficiency, functional group tolerance, and well-documented reliability in medicinal chemistry for creating C-C bonds.[3]

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization Start Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ Catalyst - K₃PO₄ Base Solvent Add Degassed Solvent: 1,4-Dioxane/Water Start->Solvent Purge Purge with Nitrogen Solvent->Purge Reflux Heat to Reflux (~90°C) for 18 hours Purge->Reflux TLC Monitor Progress via TLC Reflux->TLC Cool Cool to Room Temp TLC->Cool Reaction Complete Workup Aqueous Workup (e.g., with Ethyl Acetate) Cool->Workup Purify Purify via Column Chromatography Workup->Purify Analysis Confirm Structure: - ¹H NMR - ¹³C NMR - Mass Spectrometry Purify->Analysis

Caption: Workflow for Suzuki cross-coupling synthesis.

Step-by-Step Protocol:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄) (2.2 eq.).[3]

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[3][8]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).[3][8] Degassing prevents oxidation of the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-95°C) and stir for 15-18 hours.[8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure purity and identity.

B. Anticancer Activity via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Rationale: This assay is a standard, reliable method for initial screening of cytotoxic compounds.[10] It provides quantitative data (GI50/IC50) that is essential for comparing the potency of different derivatives.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI50 (concentration that causes 50% growth inhibition) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel kinase inhibitors. The strategic placement of functional groups allows for systematic exploration of chemical space through reliable synthetic methods like the Suzuki coupling. Our comparative analysis demonstrates that modifications at both the 5- and 3-positions profoundly impact anticancer activity, with derivatives bearing electron-rich aryl groups and compact, rigid substituents on the ethynyl moiety showing enhanced potency.

Future work should focus on expanding the library of derivatives to further refine the structure-activity relationship. Investigating different linkers at the 3-position and exploring a wider range of heterocyclic substitutions at the 5-position could yield compounds with improved selectivity and pharmacokinetic properties, paving the way for the development of next-generation targeted cancer therapies.

References

A Comparative Guide to Aminopyridine-Based Inhibitors: SAR Studies Across Various Target Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins involved in various disease pathologies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopyridine-based inhibitors across several important target classes, including kinases, enzymes, and ion channels. The information is compiled from recent studies to aid researchers in the design and development of novel therapeutics.

Kinase Inhibitors

Kinases are a major class of drug targets, and aminopyridine derivatives have been successfully developed as potent inhibitors of several kinases, including Janus Kinase 2 (JAK2), Cyclin-Dependent Kinase 8 (CDK8), and dual CDK/Histone Deacetylase (HDAC) inhibitors.

2-Aminopyridine-Based JAK2 Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its aberrant activation is linked to myeloproliferative neoplasms and inflammatory diseases. Several 2-aminopyridine derivatives have been identified as potent and selective JAK2 inhibitors.[1][2]

A significant finding in the SAR of these inhibitors is that small electron-withdrawing groups at the R1 position of the 2-aminopyridine scaffold appear to enhance potency.[3] For instance, compound 21b demonstrated high inhibitory activity against JAK2 with an IC50 of 9 nmol/L and showed significant selectivity over other JAK family members.[1][2] Another compound, 16m-(R) , also exhibited potent and selective JAK2 inhibition with an IC50 of 3 nM.

Table 1: SAR of 2-Aminopyridine-Based JAK2 Inhibitors

CompoundR1-substituentR2-substituentJAK2 IC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3
21b --9276-fold184-fold
16m-(R) --385-fold76-fold
Hypothetical X-1 -H->1000--
Hypothetical X-2 -F-50--
Hypothetical X-3 -Cl-45--
Hypothetical X-4 -CH3-250--

Note: Data for hypothetical compounds X-1 to X-4 are illustrative based on general SAR trends described in the literature.[3]

G Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription AminopyridineInhibitor 2-Aminopyridine Inhibitor AminopyridineInhibitor->JAK2 Inhibition

2-Amino-pyridine-Based CDK8 Inhibitors

CDK8 is a transcriptional regulator implicated in various cancers, including colorectal cancer, through its role in the WNT/β-catenin signaling pathway.[4] A series of novel 2-amino-pyridine derivatives have been designed and synthesized as potent CDK8 inhibitors. Compound 29 from one such study exhibited strong inhibitory activity against CDK8 with an IC50 value of 46 nM.[4][5][6] These inhibitors have shown anti-proliferative effects in colon cancer cell lines with high CDK8 expression, such as HCT-116.[4]

Table 2: Activity of a 2-Amino-pyridine-Based CDK8 Inhibitor

CompoundTargetIC50 (nM)Cellular Effect
29 CDK846Suppression of WNT/β-catenin signaling, G1 phase arrest in HCT-116 cells

G WNT_Signal WNT Signal Beta_Catenin β-catenin WNT_Signal->Beta_Catenin Stabilization TCF TCF Beta_Catenin->TCF Activation Gene_Expression Target Gene Expression TCF->Gene_Expression CDK8 CDK8 CDK8->TCF Modulation Inhibitor 2-Aminopyridine CDK8 Inhibitor Inhibitor->CDK8 Inhibition

2-Aminopyridine-Based Dual CDK/HDAC Inhibitors

The co-inhibition of CDKs and HDACs is a promising strategy to overcome drug resistance in cancer. Novel 2-aminopyridine-based dual inhibitors have been developed, with compound 8e showing potent inhibitory activity against both CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM).[7][8] These dual inhibitors have been shown to induce apoptosis in cancer cell lines like MV-4-11.[7][9]

Table 3: Activity of a 2-Aminopyridine-Based Dual CDK9/HDAC1 Inhibitor

CompoundCDK9 IC50 (nM)HDAC1 IC50 (nM)Cellular Effect (MV-4-11 cells)
8e 88.4168.9Apoptosis induction, S phase cell cycle arrest

Enzyme Inhibitors

Aminopyridine derivatives have also been explored as inhibitors of various enzymes, including α-glucosidase and bacterial enoyl-ACP reductase (FabI).

Aminopyridine-Based α-Glucosidase Inhibitors

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Thiourea derivatives based on 3-aminopyridin-2(1H)-ones have been synthesized and evaluated for their α-glucosidase inhibitory activity.[10] Compound 9a from this series showed higher inhibitory activity than the standard drug acarbose.[10]

Table 4: α-Glucosidase Inhibitory Activity of Aminopyridine Derivatives

Compoundα-Glucosidase IC50 (mM)
9a 9.77
9c 12.94
8a 16.64
8b 19.79
9b 21.79
Acarbose (Standard) 11.96
Aminopyridine-Based Bacterial FabI Inhibitors

Bacterial enoyl-ACP reductase (FabI) is an essential enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics. Aminopyridine derivatives have been developed as FabI inhibitors. For example, MUT056399 is a potent inhibitor of S. aureus and E. coli FabI with IC50 values of 12 nM and 58 nM, respectively.[11]

Table 5: Inhibitory Activity of Aminopyridine-Based FabI Inhibitors

CompoundTarget OrganismFabI IC50 (nM)
MUT056399 S. aureus12
E. coli58

G Start Start Prepare_Assay_Mixture Prepare Assay Mixture (Buffer, Crotonyl-ACP, NADH) Start->Prepare_Assay_Mixture Add_Inhibitor Add Aminopyridine Inhibitor Prepare_Assay_Mixture->Add_Inhibitor Add_FabI Add FabI Enzyme Add_Inhibitor->Add_FabI Incubate Incubate at 30°C Add_FabI->Incubate Measure_Absorbance Measure Absorbance at 340 nm (Monitor NADH consumption) Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Ion Channel Blockers

4-Aminopyridine-Based K+ Channel Blockers

4-Aminopyridine (4-AP) is a known non-selective blocker of voltage-gated potassium (K+) channels and is used to treat symptoms of multiple sclerosis. SAR studies on 4-AP derivatives have revealed that substitutions at the 3-position significantly impact potency.[12][13][14] Specifically, 3-methyl-4-aminopyridine (3Me4AP) was found to be approximately 7-fold more potent than 4-AP, while 3-methoxy (3MeO4AP) and 3-trifluoromethyl (3CF34AP) derivatives were less potent.[12][13]

Table 6: Potency of 4-Aminopyridine Derivatives as K+ Channel Blockers

CompoundPotency vs. 4-AP
3-methyl-4-aminopyridine (3Me4AP) ~7-fold more potent
3-methoxy-4-aminopyridine (3MeO4AP) ~3- to 4-fold less potent
3-trifluoromethyl-4-aminopyridine (3CF34AP) ~3- to 4-fold less potent
2-trifluoromethyl-4-aminopyridine (2CF34AP) ~60-fold less active

Experimental Protocols

General Kinase Assay Protocol (Example: JAK2)
  • Assay Components : Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a STAT5-derived peptide), ATP, and assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Procedure :

    • Add the aminopyridine inhibitor at various concentrations to the wells of a microplate.

    • Add the JAK2 enzyme and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[3]

Cellular Assay for JAK2 Activity (p-STAT5)
  • Cell Line : Use a human erythroleukemia (HEL) cell line, which has a constitutively active JAK2V617F mutation.[3]

  • Procedure :

    • Seed HEL cells in a multi-well plate and allow them to attach.

    • Treat the cells with various concentrations of the aminopyridine inhibitor for a specified time.

    • Lyse the cells and determine the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 using Western blotting or a quantitative immunoassay (e.g., ELISA).

  • Data Analysis : Normalize the p-STAT5 signal to the total STAT5 signal. Calculate the percent inhibition of STAT5 phosphorylation for each inhibitor concentration and determine the cellular IC50 value.[3]

α-Glucosidase Inhibition Assay
  • Assay Components : α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and a suitable buffer (e.g., phosphate buffer).

  • Procedure :

    • Pre-incubate the aminopyridine inhibitor with the α-glucosidase enzyme in the buffer for a short period.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

    • Stop the reaction by adding a basic solution (e.g., Na2CO3).

    • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis : Calculate the percentage of inhibition and determine the IC50 value. Acarbose is typically used as a positive control.[10]

Bacterial Enoyl-ACP Reductase (FabI) Inhibition Assay
  • Assay Components : Purified FabI enzyme, crotonyl-CoA or crotonyl-ACP as the substrate, NADH, and a suitable buffer.

  • Procedure :

    • Combine the buffer, NADH, and the aminopyridine inhibitor in a microplate.

    • Add the FabI enzyme and incubate for a few minutes.

    • Initiate the reaction by adding the crotonyl-CoA/ACP substrate.

    • Monitor the decrease in absorbance at 340 nm as NADH is consumed.[15]

  • Data Analysis : Determine the initial reaction rates and calculate the percent inhibition at different inhibitor concentrations to determine the IC50 value.

K+ Channel Blocking Assay (Two-Electrode Voltage Clamp)
  • Expression System : Use Xenopus oocytes injected with cRNA encoding the desired K+ channel (e.g., Shaker K+ channel).

  • Procedure :

    • Place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

    • Record baseline K+ currents by applying a voltage step protocol (e.g., depolarizing steps from a holding potential).

    • Perfuse the chamber with solutions containing different concentrations of the 4-aminopyridine derivative.

    • Record the K+ currents in the presence of the compound.

  • Data Analysis : Measure the reduction in current amplitude at each concentration and fit the data to the Hill equation to determine the IC50 value.[12]

References

A Comparative Guide to the Synthesis of Functionalized Pyridines: Classical vs. A Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridines is a critical task due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an objective comparison of a new synthetic route to functionalized pyridines against established classical methods, namely the Hantzsch, Chichibabin, and Kröhnke syntheses. This comparison is supported by experimental data to assist in selecting the most suitable method for specific research and development needs.

Data Presentation: A Quantitative Comparison of Pyridine Syntheses

The following table summarizes key quantitative data for a new synthetic route and three classical methods for the synthesis of functionalized pyridines. The data highlights the differences in reaction conditions and yields, providing a basis for objective comparison.

ParameterA New Synthetic RouteHantzsch SynthesisChichibabin SynthesisKröhnke Synthesis
Starting Materials Readily available alkynes and α,β-unsaturated oximesAldehyde, β-ketoester (2 equiv.), ammonia/ammonium acetateAldehydes, ketones, or α,β-unsaturated carbonyls, and ammoniaα-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetate
Catalyst/Reagent [Cp*RhCl2]2/CsOPivp-Toluenesulfonic acid (PTSA)Typically requires high temperatures and pressure; oxide catalysts in industrial settingsAmmonium acetate
Solvent 1,2-dichloroethane (DCE)Aqueous micelles (SDS)Varies (e.g., liquid ammonia, or gas phase)Glacial acetic acid or methanol
Temperature 100 °CRoom Temperature350-500 °C (gas phase)80-140 °C
Reaction Time 12 hNot specified, but generally short under ultrasonic irradiationVaries2-4 hours
Yield High (example: 98%)High under optimized conditions (example: 96%)Generally low (typically 20-30%)[1]Good to high (example: 60%)

Experimental Protocols: Methodologies for Key Syntheses

Detailed experimental protocols are essential for the replication and validation of synthetic routes. Below are the methodologies for the syntheses cited in the comparative data table.

A New Synthetic Route: Rhodium-Catalyzed Synthesis of a Tetrasubstituted Pyridine

This protocol describes a modern approach to synthesizing a highly functionalized pyridine using a rhodium catalyst.

Materials:

  • α,β-Unsaturated oxime

  • Internal alkyne

  • [Cp*RhCl2]2

  • CsOPiv

  • 1,2-dichloroethane (DCE)

Procedure:

  • A mixture of the α,β-unsaturated oxime (0.2 mmol), the internal alkyne (0.3 mmol), [Cp*RhCl2]2 (5 mol %), and CsOPiv (20 mol %) in DCE (1.0 mL) is stirred in a sealed tube at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired polysubstituted pyridine.

Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This protocol outlines an optimized, high-yield Hantzsch synthesis using ultrasonic irradiation.[2]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • p-Toluenesulfonic acid (PTSA)

  • Sodium dodecyl sulfate (SDS)

  • Water

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, ammonium acetate, and a catalytic amount of PTSA is prepared in an aqueous solution of SDS (0.1 M).[2]

  • The reaction mixture is subjected to ultrasonic irradiation at room temperature.[2]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the product is isolated by filtration and purified by recrystallization.

Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a classical method, often performed in the gas phase for industrial production.[3]

General Procedure (Gas Phase):

  • A mixture of aldehydes and/or ketones with ammonia is passed over a solid catalyst, such as alumina or silica.[3]

  • The reaction is carried out at high temperatures, typically between 350-500 °C.[3]

  • The resulting pyridine derivatives are collected and purified by distillation.

Kröhnke Pyridine Synthesis of 2,4,6-Trisubstituted Pyridine

This protocol describes a representative Kröhnke synthesis to produce a triarylpyridine.[4]

Materials:

  • α-Pyridinium acyl ketone salt

  • Michael acceptor (α,β-unsaturated carbonyl compound)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • The α-pyridinium acyl ketone salt and the Michael acceptor are dissolved in glacial acetic acid.[4]

  • An excess of ammonium acetate is added to the mixture.[4]

  • The reaction is heated at reflux for several hours.[4]

  • After cooling, the reaction mixture is poured into water to precipitate the crude product.

  • The product is collected by filtration and purified by recrystallization.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the logical workflow for validating a new synthetic route and a comparison of the synthetic strategies discussed.

Validation_Workflow cluster_0 Phase 1: Route Design & Feasibility cluster_1 Phase 2: Experimental Execution & Optimization cluster_2 Phase 3: Product Characterization & Validation cluster_3 Phase 4: Method Comparison & Documentation RD Retrosynthetic Analysis & Route Proposal Lit Literature Search for Precedents RD->Lit Thermo Thermodynamic & Kinetic Assessment Lit->Thermo SM Starting Material Procurement & Characterization Thermo->SM Opt Reaction Condition Optimization (Temp, Time, Catalyst) SM->Opt Scale Scale-up & Reproducibility Check Opt->Scale Pur Isolation & Purification (Chromatography, Recrystallization) Scale->Pur Struc Structural Elucidation (NMR, MS, IR) Pur->Struc Purity Purity Assessment (HPLC, Elemental Analysis) Struc->Purity Comp Comparison with Existing Routes (Yield, Cost, Safety) Purity->Comp Doc Detailed Protocol Documentation Comp->Doc Pub Publication / Internal Report Doc->Pub

Caption: Workflow for the validation of a new synthetic route.

Synthetic_Route_Comparison cluster_0 Starting Materials cluster_1 Reaction Complexity cluster_2 Typical Yield cluster_3 Versatility SM_New Alkynes & Oximes RC_New One-pot, Catalytic SM_New->RC_New SM_Hantzsch Aldehyde & β-Ketoester RC_Hantzsch Multi-component, One-pot SM_Hantzsch->RC_Hantzsch SM_Chichibabin Aldehydes/Ketones RC_Chichibabin Harsh Conditions SM_Chichibabin->RC_Chichibabin SM_Krohnke Pyridinium Salt & Enone RC_Krohnke Multi-step preparation of salt SM_Krohnke->RC_Krohnke Y_New High (>90%) RC_New->Y_New Y_Hantzsch High (>90%) RC_Hantzsch->Y_Hantzsch Y_Chichibabin Low (20-30%) RC_Chichibabin->Y_Chichibabin Y_Krohnke Good (60-80%) RC_Krohnke->Y_Krohnke V_New High for polysubstituted Y_New->V_New V_Hantzsch Symmetrical pyridines Y_Hantzsch->V_Hantzsch V_Chichibabin Simple alkylpyridines Y_Chichibabin->V_Chichibabin V_Krohnke Tri-substituted pyridines Y_Krohnke->V_Krohnke

Caption: Comparison of pyridine synthetic routes.

References

"in vitro assay results for compounds made from 5-Bromo-3-ethynylpyridin-2-ylamine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 5-bromopyridin-2-amine scaffold is a cornerstone in the synthesis of novel therapeutic agents. Its structural features offer a versatile platform for developing potent and selective inhibitors, particularly for protein kinases. While direct in vitro assay results for compounds specifically derived from 5-Bromo-3-ethynylpyridin-2-ylamine are not extensively available in public literature, this guide provides a comparative analysis of structurally related 5-bromopyridine derivatives. The data and protocols presented herein offer a valuable framework for assessing the potential of novel compounds synthesized from this and similar scaffolds.

This guide summarizes quantitative in vitro data for kinase inhibition, antiproliferative, and antimicrobial activities. It also provides detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows to support the rational design of next-generation therapeutics.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro performance of various pyridine-based compounds, highlighting the impact of different substitutions on their biological activity.

Table 1: In Vitro Kinase Inhibitory Activity of Aminopyridine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
16m-(R) JAK23[1]
JAK1255[1]
JAK3228[1]
Compound 26 VRK1150[2]
Tofacitinib JAK120[3]
JAK2112[3]
JAK31.2[3]
Baricitinib JAK15.7[3]
JAK25.9[3]
TYK253[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 2: Antiproliferative Activity of Pyridine Derivatives
Compound IDCell LineIC50 (µM)Reference
Derivative 10 U937 (Myeloid Leukemia)0.127[4]
SKMEL-28 (Melanoma)0.422[4]
NCIH460 (Lung Cancer)0.255[4]
RKOP27 (Colon Adenocarcinoma)0.025[4]
Derivative 9 U937 (Myeloid Leukemia)1.391[4]
NCIH460 (Lung Cancer)0.016[4]

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation, as typically measured by an MTT assay.

Table 3: Antimicrobial Activity of Pyridine Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 21b S. aureus (ATCC25923)Similar to Linezolid[5]
Compound 21d S. aureus (ATCC25923)Similar to Linezolid[5]
Compound 12a E. coli19.5[6]
B. mycoides< 4.8[6]
C. albicans< 4.8[6]
Compound 15 E. coli> 4.8[6]
B. mycoides9.8[6]
C. albicans39[6]

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Reproducible and detailed methodologies are crucial for comparing in vitro data. The following sections describe standard protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common high-throughput method for quantifying kinase activity and inhibitor potency.[3]

Principle: The HTRF kinase assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method. A biotinylated substrate is phosphorylated by the target kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled streptavidin (acceptor) are then added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into close proximity, which generates a FRET signal.

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a suitable kinase buffer containing the target kinase, a biotinylated substrate peptide, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Incubation: Incubate the reaction plate at room temperature for a defined period, typically 60 minutes.

  • Detection: Stop the reaction and introduce the detection reagents: a europium-labeled antibody specific to the phosphorylated substrate and streptavidin conjugated to a fluorescent acceptor (e.g., XL665).

  • Signal Measurement: After a final incubation period (e.g., 60 minutes), measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity by measuring the metabolic activity of cells.[7][8][9]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (commonly 570 nm).

  • Data Analysis: Determine the percentage of cell viability for each treatment relative to an untreated control and calculate the IC50 value.

Antimicrobial Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial strains.[10]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of bacteria is then added to each well. The MIC is identified as the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Protocol:

  • Compound Dilution: Perform two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well containing the diluted compound. Include positive (bacteria with a known antibiotic), negative (broth only), and vehicle (bacteria with solvent) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of 5-bromopyridine derivatives.

Kinase_Signaling_Pathway cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) response Cellular Response (Proliferation, Survival) transcription->response inhibitor Kinase Inhibitor (e.g., Pyridine Derivative) inhibitor->raf Inhibits

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of test compound start->step1 step2 Add Kinase, Substrate, & Test Compound to plate step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate (e.g., 60 min at RT) step3->step4 step5 Add Detection Reagents (e.g., Ab + SA-XL665) step4->step5 step6 Measure Signal (e.g., TR-FRET) step5->step6 step7 Calculate % Inhibition & Determine IC50 step6->step7 end End step7->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

MTT_Assay_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Treat cells with test compound step1->step2 step3 Incubate (e.g., 48-72 hours) step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate to allow formazan formation step4->step5 step6 Solubilize formazan crystals (e.g., with DMSO) step5->step6 step7 Measure absorbance (570 nm) step6->step7 step8 Calculate % Viability & Determine IC50 step7->step8 end End step8->end

Caption: Experimental workflow for the MTT cell viability assay.

References

A Head-to-Head Comparison of Catalysts for Ethynylpyridine Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of ethynylpyridine derivatives, the choice of catalyst is a critical decision that significantly impacts reaction efficiency, yield, and overall cost. This guide provides a comprehensive head-to-head comparison of common catalytic systems for the coupling of ethynylpyridines, with a focus on palladium, copper, and nickel-based catalysts. The information presented is supported by experimental data to facilitate informed catalyst selection for your specific synthetic needs.

The functionalization of the pyridine ring is a cornerstone of medicinal chemistry, and the introduction of an ethynyl group via cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics and functional materials. The Sonogashira reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is the most widely employed method for this transformation.[1] The performance of this reaction is highly dependent on the catalyst system, which typically involves a palladium catalyst and often a copper(I) co-catalyst.[2][3] However, the development of copper-free systems and the exploration of alternative metals like nickel are expanding the synthetic chemist's toolkit.[4][5]

Catalyst Performance: A Quantitative Comparison

The following tables summarize the performance of various catalysts in the Sonogashira and related coupling reactions for the synthesis of ethynylpyridine and similar aromatic alkynes. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature. Therefore, the reaction conditions are provided to aid in the interpretation of the data.

Table 1: Palladium-Catalyzed Sonogashira Coupling of Halopyridines

Catalyst/PrecatalystLigandCo-catalystBaseSolventTemp (°C)Time (h)Substrate 1Substrate 2Yield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10032-Amino-3-bromopyridinePhenylacetylene96[6]
Pd(PPh₃)₄-CuIEt₃NDMF10032-Amino-3-bromopyridinePhenylacetylene85[6]
[DTBNpP]Pd(crotyl)ClDTBNpPNoneTMPDMSOrt21-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine75[7]
Pd(OAc)₂DTBPPSNoneCsOHH₂O-MeCN (1:1)rt-4-BromoanisolePhenylacetylene87[8]
Pd/CuFe₂O₄NoneNoneK₂CO₃EtOH703IodobenzenePhenylacetylene90[9]

Table 2: Nickel-Catalyzed Coupling Reactions for Pyridine Derivatives

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Substrate 1Substrate 2Yield (%)Reference
NiCl₂·6H₂OL4 *K₃PO₄DCE6012Alkylpyridinium SaltPhenylacetylene95[5]
NiCl₂(PPh₃)₂PPh₃----Aryl HalidesDialkylaluminum Reagents-[10]
Ni(dppe)Cl₂dppe----Grignard Reagents--[11]

L4 is a specific amide-type pincer ligand described in the reference.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for palladium and nickel-catalyzed ethynylpyridine coupling reactions.

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling of a Halopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%) if applicable.

  • Add a suitable solvent (e.g., DMF, THF, or toluene) and a base (e.g., triethylamine, diisopropylamine, or K₂CO₃, 2-3 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

Reaction and Workup:

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethynylpyridine.

Protocol 2: General Procedure for Nickel-Catalyzed Deaminative Sonogashira Coupling

This protocol is based on the work by Wang et al. and is specific to the coupling of alkylpyridinium salts.[5]

Reaction Setup:

  • In a glovebox, add the nickel precatalyst (e.g., NiCl₂·6H₂O, 5 mol%), the ligand (e.g., L4 , 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried vial.

  • Add the solvent (e.g., DCE) to the vial.

  • Add the alkylpyridinium salt (1.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Seal the vial and remove it from the glovebox.

Reaction and Workup:

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 12 hours).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the product.

Visualizing the Process: Workflows and Catalytic Cycles

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a generalized workflow and the catalytic cycles for the Sonogashira reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start reagents Weigh and dissolve halopyridine, catalyst, (co-catalyst), and base start->reagents solvent Add degassed solvent reagents->solvent alkyne Add terminal alkyne solvent->alkyne heat Heat to desired temperature and stir alkyne->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor quench Cool and quench reaction monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End Product purify->end

Caption: A generalized experimental workflow for catalyst screening in ethynylpyridine coupling.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Optional) Pd0 Pd(0)L_n Pd_complex R-Pd(II)L_n-X Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkynyl R-Pd(II)L_n-C≡CR' Pd_complex->Pd_alkynyl Transmetalation (from Cu cycle) Pd_alkynyl->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide H-C≡CR' + Base Cu_acetylide->CuX Transmetalation to Pd(II)

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Discussion and Catalyst Selection Considerations

Palladium Catalysts: Palladium remains the workhorse for Sonogashira couplings.

  • Traditional Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are widely used and effective for many substrates.[3] However, they can be sensitive to air and moisture.

  • Modern Catalysts: Buchwald-type ligands (e.g., SPhos, XPhos) in combination with Pd(OAc)₂ or Pd₂(dba)₃ often exhibit higher activity and broader substrate scope, particularly for challenging substrates like chloropyridines.[2] Air-stable precatalysts, such as [DTBNpP]Pd(crotyl)Cl, offer operational simplicity for copper-free couplings at room temperature.[7]

  • Heterogeneous Catalysts: Palladium supported on materials like charcoal (Pd/C) or metal oxides (e.g., Pd/CuFe₂O₄) offer advantages in terms of catalyst recovery and reuse, which is particularly important for industrial applications.[9]

The Role of Copper: The use of a copper(I) co-catalyst is a key feature of the traditional Sonogashira reaction.

  • With Copper: The copper co-catalyst facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[1] This often allows for milder reaction conditions.

  • Copper-Free: Concerns over the toxicity of copper and the potential for alkyne homocoupling (Glaser coupling) have driven the development of copper-free Sonogashira protocols.[4][12] These systems often require more specialized ligands and may necessitate higher reaction temperatures.

Nickel Catalysts: Nickel is an emerging, more earth-abundant, and cost-effective alternative to palladium for cross-coupling reactions.

  • Reactivity: Nickel catalysts can exhibit unique reactivity and are sometimes more effective for the activation of less reactive C-Cl bonds.[10]

  • Challenges: Nickel-catalyzed reactions can be more sensitive to reaction conditions and may require more careful optimization. The development of well-defined and robust nickel catalyst systems is an active area of research.[5][11]

The selection of an optimal catalyst for ethynylpyridine coupling is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and economic considerations. For routine couplings of bromo- and iodopyridines, traditional palladium catalysts with a copper co-catalyst often provide reliable results. For more challenging substrates or when copper must be avoided, modern palladium systems with specialized ligands or nickel-based catalysts present powerful alternatives. The data and protocols presented in this guide serve as a starting point for researchers to navigate the catalyst landscape and accelerate the discovery and development of novel ethynylpyridine-containing molecules.

References

Comparative Crystallographic Analysis of 5-Bromo-3-ethynylpyridin-2-ylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of substituted bromopyridines, offering insights into the crystallographic properties of key synthetic intermediates.

Introduction

While the specific crystallographic data for 5-Bromo-3-ethynylpyridin-2-ylamine and its direct derivatives are not publicly available in crystallographic databases, a comparative analysis of structurally related compounds can provide valuable insights for researchers in medicinal chemistry and materials science. This guide presents a comparison of the X-ray crystallographic data for two related brominated aminopyridine derivatives: 2-Amino-5-bromopyridine and 2-Amino-3-bromo-5-methylpyridine . Understanding the solid-state structures of these analogs is crucial for predicting molecular packing, designing novel compounds with desired properties, and controlling polymorphism in drug development. These compounds share the core 2-aminopyridine scaffold with a bromine substituent, differing in the position of the bromine atom and the presence of a methyl group, which allows for an informative comparison of substituent effects on the crystal lattice.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the two comparative compounds, allowing for a direct comparison of their unit cell dimensions, space groups, and other relevant structural parameters.

Parameter2-Amino-5-bromopyridine2-Amino-3-bromo-5-methylpyridine
Chemical Formula C₅H₅BrN₂C₆H₇BrN₂
Formula Weight 173.01187.04
Crystal System MonoclinicNot specified in search results
Space Group P2₁/cNot specified in search results
a (Å) 13.80Not specified in search results
b (Å) 5.839Not specified in search results
c (Å) 7.687Not specified in search results
α (°) 90Not specified in search results
β (°) 106.04Not specified in search results
γ (°) 90Not specified in search results
Volume (ų) Not specified in search resultsNot specified in search results
Z 4Not specified in search results
CCDC Number 8103500[1]706484[2]

Note: Detailed unit cell parameters for 2-Amino-3-bromo-5-methylpyridine were not available in the provided search results.

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these compounds are crucial for reproducibility and for designing new experimental work.

Synthesis of Comparative Compounds:

Synthesis of 2-Amino-5-bromopyridine:

This compound can be synthesized from 2-aminopyridine. One common method involves the reaction of 2-aminopyridine with a brominating agent. For instance, 2-aminopyridine can be reacted with phenyltrimethylammonium tribromide in a solvent like chloroform.[3][4] The reaction is typically stirred at room temperature for a couple of hours. The product is then isolated by washing the reaction mixture, separating the organic phase, and removing the solvent. Recrystallization from a suitable solvent such as benzene can be used for purification.[3]

Synthesis of 2-Amino-3-bromo-5-methylpyridine:

A method for the synthesis of 2-amino-3-bromo-5-methylpyridine involves the reduction of a nitro precursor.[5] Specifically, 2-bromo-5-methyl-3-nitropyridine is treated with a reducing agent like iron powder in acetic acid.[5] The reaction mixture is heated and then stirred at room temperature. After dilution with a solvent like ethyl acetate and filtration, the product is isolated by neutralizing the acid and extracting with an organic solvent.[5]

X-ray Crystallography Protocol (General for Small Organic Molecules):

The determination of the crystal structure for small organic molecules like the ones discussed generally follows these steps:

  • Crystal Growth: Single crystals of suitable size and quality are grown. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent. For 2-Amino-5-bromopyridine, crystals have been obtained from a methanol solution.[6]

  • Data Collection: A single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.[7] For organic compounds, monochromatic Cu Kα radiation is often used.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, often using direct methods for small molecules, to generate an initial electron density map.[7] This map is then used to build a model of the molecule, which is subsequently refined against the experimental data to obtain the final, accurate crystal structure.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of a small organic molecule.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Pyridine Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth Pure Compound mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

General workflow for small molecule X-ray crystallography.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-ethynylpyridin-2-ylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-3-ethynylpyridin-2-ylamine, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection. This document outlines the necessary personal protective equipment (PPE), waste handling protocols, and spill management procedures. All actions should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

Hazard Profile and Immediate Safety Precautions

Immediate Actions:

  • Always handle this compound within a certified chemical fume hood.[4]

  • Avoid generating dust or aerosols.[1][5]

  • Prevent the chemical from entering drains or waterways.[3][4][5]

  • Ensure eyewash stations and safety showers are readily accessible.[6][7]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE must be worn at all times when handling this compound waste.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield (NIOSH or EN 166 approved).[1][2]Protects against splashes, dust, and vapors that can cause serious eye irritation.[2][6][8]
Hand Protection Chemically resistant gloves (e.g., nitrile).[4] Inspect gloves for integrity before each use.Prevents skin contact, as the compound is a suspected skin irritant.[2][6][8]
Protective Clothing A flame-retardant lab coat and closed-toe shoes are mandatory.[3][4]Minimizes the risk of skin exposure from spills or splashes.
Respiratory Protection Use only within a well-ventilated area, preferably a chemical fume hood.[3][4] If exposure limits are exceeded, use a full-face respirator.Aromatic amines and halogenated compounds can cause respiratory irritation.[2][6][8]

Waste Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company, typically via incineration.[1][9][10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3]

Step 1: Waste Segregation

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing papers, gloves, absorbent pads) in a designated, sealed hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing this compound (e.g., reaction mixtures, rinsates) in a separate, designated hazardous waste container.

  • Classification: This chemical should be classified as a halogenated organic waste .[12] Do not mix with non-halogenated waste to avoid increasing the volume of hazardous material.[12]

Step 2: Waste Container Selection and Labeling

  • Container Type: Use chemically compatible, leak-proof containers with secure screw-top caps.[3] High-density polyethylene (HDPE) or glass containers are generally suitable.[3][12]

  • Labeling: All waste containers must be clearly and accurately labeled.[3][13]

Label ComponentRequirement
Header The words "HAZARDOUS WASTE ".[3][4]
Chemical Name "this compound" (no abbreviations or formulas).[3]
Constituents For mixtures, list all components and their approximate percentages.[3]
Hazard Identification Indicate relevant hazards (e.g., Toxic, Irritant, Environmental Hazard).
Contact Information Name of the principal investigator and laboratory location.
Accumulation Date The date you first add waste to the container.

Step 3: Storage and Collection

  • Store sealed waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[1][7]

  • Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal contractor.[4]

G cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal Pathway A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood A->B C Segregate Waste (Solid vs. Liquid) B->C D Use Compatible & Sealed Container C->D E Label Container: 'Hazardous Waste' & Contents D->E F Store in Designated Area E->F G Contact EHS for Pickup F->G H Licensed Waste Contractor G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[1][4]

  • Wear PPE: Don the appropriate PPE as detailed in the table above before attempting cleanup.

  • Containment: Prevent the spilled material from entering drains or waterways.[5]

  • Cleanup:

    • For Solids: Carefully sweep or shovel the material into a suitable, closed container for disposal.[5] Avoid creating dust.[5][7]

    • For Liquids: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a designated, sealed container for hazardous waste.[3][10] Use spark-proof tools for cleanup.[1][4]

  • Decontamination: Decontaminate the affected area and any contaminated equipment.[5]

  • Disposal: Dispose of all cleanup materials as hazardous waste according to the protocol in Section 3.

Empty Container Disposal

Empty containers that held this compound must be decontaminated before disposal.

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate must be collected and disposed of as liquid hazardous waste.[3] Do not pour it down the sink.

  • Container Disposal: Once triple-rinsed, the container can be punctured to render it unusable for other purposes.[1] Deface or remove the original label.[13] Dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.